2-Cyclohexylpropan-2-ol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-cyclohexylpropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O/c1-9(2,10)8-6-4-3-5-7-8/h8,10H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSZWOQANOUHNLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CCCCC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4066094 | |
| Record name | Cyclohexanemethanol, .alpha.,.alpha.-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4066094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16664-07-6 | |
| Record name | 2-Cyclohexyl-2-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16664-07-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexanemethanol, alpha,alpha-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016664076 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexanemethanol, .alpha.,.alpha.-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclohexanemethanol, .alpha.,.alpha.-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4066094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1-dimethylcyclohexylmethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.991 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 2-Cyclohexylpropan-2-ol via Grignard Reaction: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of the tertiary alcohol, 2-cyclohexylpropan-2-ol, through the application of the Grignard reaction. This classic and versatile carbon-carbon bond-forming reaction is a cornerstone of organic synthesis, allowing for the straightforward construction of complex molecules from simpler precursors. The synthesis of this compound is achieved by the nucleophilic addition of cyclohexylmagnesium bromide, a Grignard reagent, to acetone (B3395972).[1][2][3] This document outlines the reaction mechanism, a detailed experimental protocol, and relevant quantitative data to facilitate its application in a laboratory setting.
Reaction Principle and Mechanism
The Grignard reaction involves the addition of an organomagnesium halide (the Grignard reagent) to the carbonyl group of an aldehyde or ketone.[3][4] In this specific synthesis, the Grignard reagent, cyclohexylmagnesium bromide, is prepared by the reaction of bromocyclohexane (B57405) with magnesium metal in an anhydrous ether solvent, typically diethyl ether or tetrahydrofuran (B95107) (THF).[5] The carbon atom bound to magnesium is highly nucleophilic and attacks the electrophilic carbonyl carbon of acetone.[3][6] This nucleophilic addition results in the formation of a tetrahedral intermediate, a magnesium alkoxide.[6] Subsequent acidic workup of this intermediate protonates the alkoxide to yield the final product, the tertiary alcohol this compound.[7][8]
Experimental Protocol
The synthesis is typically carried out in two main stages: the formation of the Grignard reagent and its subsequent reaction with the ketone, followed by an aqueous workup to isolate the product.[8] Scrupulous attention to anhydrous conditions is critical for the success of the Grignard reaction, as Grignard reagents are highly reactive towards protic solvents like water.[9]
Part 1: Preparation of Cyclohexylmagnesium Bromide
-
Apparatus Setup: A three-necked round-bottom flask is equipped with a reflux condenser (protected by a calcium chloride drying tube), a dropping funnel, and a magnetic stirrer. All glassware must be thoroughly dried in an oven prior to assembly and flame-dried under an inert atmosphere (e.g., nitrogen or argon).[9]
-
Initiation: Magnesium turnings are placed in the flask.[5] A small crystal of iodine is often added to activate the magnesium surface.[5][9] A small amount of a solution of bromocyclohexane in anhydrous diethyl ether is added to the magnesium. The reaction is initiated when the color of the iodine fades and bubbling is observed. Gentle warming may be necessary to start the reaction.[10]
-
Grignard Reagent Formation: Once the reaction has initiated, the remaining solution of bromocyclohexane in anhydrous diethyl ether is added dropwise from the dropping funnel at a rate that maintains a gentle reflux.[10] After the addition is complete, the mixture is typically stirred for an additional period to ensure complete consumption of the magnesium.
Part 2: Reaction with Acetone and Work-up
-
Reaction with Ketone: The freshly prepared cyclohexylmagnesium bromide solution is cooled in an ice bath.[5] A solution of anhydrous acetone in anhydrous diethyl ether is then added dropwise from the dropping funnel. This reaction is exothermic, and the temperature should be maintained below 10 °C.[9]
-
Quenching: After the addition of acetone is complete, the reaction mixture is stirred at room temperature for a period to ensure the reaction goes to completion. The reaction is then quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride or dilute acid (e.g., hydrochloric acid) while cooling in an ice bath.[9][11]
-
Extraction and Purification: The contents of the flask are transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., anhydrous magnesium sulfate), and filtered. The solvent is removed under reduced pressure using a rotary evaporator. The crude product can then be purified by distillation under reduced pressure.[9][12]
Quantitative Data
The following table summarizes the typical stoichiometry and reaction parameters for the synthesis of this compound via the Grignard reaction. Yields for Grignard reactions can be variable and are highly dependent on the purity of reagents and the exclusion of moisture.
| Parameter | Value/Range | Notes |
| Reagents | ||
| Bromocyclohexane | 1.0 eq | |
| Magnesium Turnings | 1.1 - 1.2 eq | A slight excess of magnesium is used to ensure complete reaction of the alkyl halide.[10] |
| Acetone | 0.9 - 1.0 eq | Using a slight excess of the Grignard reagent can help to consume all of the ketone. |
| Anhydrous Diethyl Ether | Sufficient to dissolve reagents | |
| Reaction Conditions | ||
| Grignard Formation Temperature | Gentle Reflux | The reaction is exothermic and should be controlled by the rate of addition.[10] |
| Reaction with Acetone Temperature | 0 - 10 °C | Cooling is necessary to control the exothermic reaction.[9] |
| Reaction Time (Grignard Formation) | 1 - 2 hours | |
| Reaction Time (with Acetone) | 1 hour | |
| Yield | 60 - 80% | This is a typical range for Grignard reactions with ketones and is dependent on experimental conditions. |
Logical Workflow for Synthesis
The following diagram illustrates the key steps in the synthesis of this compound.
References
- 1. Point out the flaws in the following incorrect Grignard syntheses... | Study Prep in Pearson+ [pearson.com]
- 2. leah4sci.com [leah4sci.com]
- 3. 3.4.2 – Grignard Reactions with Carbonyls – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 4. Grignard Reaction [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Solved 10-2: Grignard Addition - 2 For this assignment, the | Chegg.com [chegg.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Making sure you're not a bot! [oc-praktikum.de]
- 12. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to the Physical and Chemical Properties of 2-Cyclohexylpropan-2-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-cyclohexylpropan-2-ol. The information is curated for researchers, scientists, and professionals in drug development who may utilize this tertiary alcohol as a building block in organic synthesis or investigate its potential applications. This document summarizes its known properties, details experimental protocols for its synthesis and characterization, and presents logical workflows for its analysis.
Core Properties of this compound
This compound, a tertiary alcohol, possesses the molecular formula C₉H₁₈O and a molecular weight of 142.24 g/mol .[1] Its structure features a cyclohexane (B81311) ring attached to a propan-2-ol moiety at the 2-position.
Physical Properties
| Property | Value (Predicted/Estimated) | Notes |
| Molecular Formula | C₉H₁₈O | - |
| Molecular Weight | 142.24 g/mol | [1] |
| CAS Number | 16664-07-6 | [1] |
| Appearance | Colorless liquid | Based on the general properties of similar alcohols. |
| Boiling Point | 180-190 °C | Predicted range.[1] Tertiary alcohols generally have lower boiling points than their primary or secondary isomers due to reduced intermolecular hydrogen bonding. |
| Density | Not available | Experimental data is not readily available. |
| Solubility | Sparingly soluble in water | Expected to be sparingly soluble in water due to the hydrophobic cyclohexyl and propyl groups, with some solubility imparted by the polar hydroxyl group. Soluble in common organic solvents. |
Chemical Properties and Reactivity
As a tertiary alcohol, this compound exhibits characteristic reactivity.
-
Resistance to Oxidation: Unlike primary and secondary alcohols, this compound is resistant to oxidation under standard conditions due to the absence of a hydrogen atom on the carbinol carbon.[1] Strong oxidizing agents under harsh conditions can lead to the cleavage of carbon-carbon bonds.[1]
-
Nucleophilic Substitution: The hydroxyl group can be protonated by a strong acid, forming a good leaving group (water). This allows for nucleophilic substitution reactions (Sₙ1) to occur at the tertiary carbocation intermediate.
-
Dehydration: Acid-catalyzed dehydration will lead to the formation of alkenes, primarily 2-cyclohexylprop-1-ene and 1-isopropenylcyclohex-1-ene, with the latter being the major product according to Zaitsev's rule.[1]
-
Grignard Reaction Synthesis: The most common and effective method for the laboratory-scale synthesis of this compound is the Grignard reaction between cyclohexylmagnesium bromide and acetone (B3395972).[1]
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Notes |
| -OH | ~1.2 | Singlet (broad) | 1H | The chemical shift of the hydroxyl proton is variable and depends on concentration, solvent, and temperature. It often appears as a broad singlet due to hydrogen bonding and exchange. |
| -C(CH₃)₂ | ~1.0 | Singlet | 6H | The two methyl groups are chemically equivalent and therefore appear as a single peak. |
| Cyclohexyl Protons | ~1.0–1.8 | Multiplets | 11H | The eleven protons on the cyclohexane ring will appear as a complex series of overlapping multiplets in the aliphatic region of the spectrum. |
| ¹³C NMR | Predicted Chemical Shift (ppm) | Notes |
| >C-OH (Quaternary) | ~70-75 | The quaternary carbon atom bonded to the hydroxyl group is significantly deshielded by the electronegative oxygen atom. |
| Cyclohexyl Carbons | ~26-50 | The carbon atoms of the cyclohexane ring will appear in the aliphatic region. The carbon directly attached to the propan-2-ol group will be the most downfield of these. |
| -C(CH₃)₂ | ~25-30 | The two equivalent methyl carbons will appear as a single peak. |
Infrared (IR) Spectroscopy
| Vibrational Mode | Frequency (cm⁻¹) | Intensity | Notes |
| O-H Stretch | 3200 - 3600 | Strong, Broad | The broadness of this peak is a characteristic result of hydrogen bonding between alcohol molecules. |
| C-H Stretch (sp³) | 2850 - 3000 | Strong | These absorptions are due to the C-H bonds of the cyclohexyl and methyl groups. |
| C-O Stretch | 1150 - 1250 | Strong | The C-O single bond stretch is a characteristic peak for alcohols. |
Mass Spectrometry (MS)
The mass spectrum of this compound is characterized by the instability of the molecular ion peak.
| m/z Value | Proposed Fragment | Fragmentation Pathway |
| 142 | [C₉H₁₈O]⁺• | Molecular Ion (M⁺•) |
| 127 | [M - CH₃]⁺ | Alpha-cleavage |
| 124 | [M - H₂O]⁺• | Dehydration |
| 59 | [M - C₆H₁₁]⁺ | Alpha-cleavage |
Experimental Protocols
Synthesis of this compound via Grignard Reaction
This protocol details the synthesis of this compound from cyclohexyl bromide and acetone.
Materials:
-
Magnesium turnings
-
Iodine crystal
-
Anhydrous diethyl ether
-
Cyclohexyl bromide
-
Anhydrous acetone
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
-
Standard glassware for inert atmosphere reactions (three-necked round-bottom flask, reflux condenser, dropping funnel, nitrogen/argon inlet)
Procedure:
-
Preparation of the Grignard Reagent:
-
Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel under an inert atmosphere (nitrogen or argon).
-
To the flask, add magnesium turnings (1.2 equivalents) and a small crystal of iodine.
-
In the dropping funnel, prepare a solution of cyclohexyl bromide (1.0 equivalent) in anhydrous diethyl ether.
-
Add a small portion of the cyclohexyl bromide solution to the magnesium turnings to initiate the reaction, which is indicated by a color change and gentle bubbling.
-
Once initiated, add the remaining cyclohexyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture for an additional 30 minutes to ensure the complete formation of the Grignard reagent.
-
-
Reaction with Acetone:
-
Cool the Grignard reagent solution to 0 °C using an ice bath.
-
In the dropping funnel, prepare a solution of anhydrous acetone (1.0 equivalent) in anhydrous diethyl ether.
-
Add the acetone solution dropwise to the cold, stirring Grignard reagent. A precipitate will form.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.
-
-
Work-up and Purification:
-
Carefully pour the reaction mixture into a beaker containing a cold, saturated aqueous solution of ammonium chloride with stirring to quench the reaction.
-
Transfer the mixture to a separatory funnel and separate the ether layer.
-
Extract the aqueous layer with two portions of diethyl ether.
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the ether solution over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the diethyl ether using a rotary evaporator.
-
The crude product can be purified by vacuum distillation.
-
Spectroscopic Analysis Protocols
3.2.1. NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial. Transfer the solution to a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum using a standard one-pulse sequence. Typical parameters include a 30° pulse angle, a 2-second acquisition time, and a 1-second relaxation delay. 8-16 scans are typically sufficient.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are required.
-
Data Processing: Apply a Fourier transform to the free induction decay (FID) to obtain the spectrum. Perform phase and baseline corrections. For ¹H NMR, integrate the signals. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
3.2.2. IR Spectroscopy (Attenuated Total Reflectance - ATR)
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a single drop of the liquid this compound directly onto the ATR crystal.
-
Data Acquisition: Collect the sample spectrum. The instrument will measure the absorption of infrared radiation.
-
Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to generate the final IR spectrum.
3.2.3. Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane) into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: The abundance of each ion is measured by a detector, and a mass spectrum is generated.
Logical and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the logical relationships in the synthesis and analysis of this compound.
Caption: Workflow for the synthesis of this compound.
Caption: Analytical workflow for this compound.
References
2-cyclohexylpropan-2-ol structural formula and IUPAC name
This guide provides an in-depth look at the structural formula and standardized nomenclature of 2-cyclohexylpropan-2-ol, a tertiary alcohol relevant to various fields of chemical research and development.
IUPAC Name: this compound[1]
Molecular Formula: C₉H₁₈O[1][2]
Structural Representation
The molecular architecture of this compound consists of a propane (B168953) chain with a hydroxyl group and a cyclohexyl group both attached to the second carbon atom. This arrangement classifies it as a tertiary alcohol.[2][3] The structural formula is visualized in the diagram below.
Chemical Properties and Synthesis
As a tertiary alcohol, this compound does not readily undergo oxidation without the cleavage of carbon-carbon bonds. A common laboratory-scale synthesis method for this compound is the Grignard reaction, which involves the reaction of cyclohexylmagnesium bromide with acetone.
This document is intended for informational purposes for a technical audience. The synthesis information is for academic illustration and should be performed by qualified professionals in a controlled laboratory setting.
References
An In-depth Technical Guide to the Infrared Spectroscopy Analysis of 2-Cyclohexylpropan-2-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles and methodologies for the infrared (IR) spectroscopy analysis of 2-cyclohexylpropan-2-ol, a tertiary alcohol. The document details the expected spectral features, experimental protocols for obtaining high-quality spectra, and a summary of characteristic absorption bands. This information is critical for the structural elucidation and quality control of this compound in research and drug development settings.
Introduction to Infrared Spectroscopy of Alcohols
Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. The method is based on the principle that molecular bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes. An IR spectrum is a plot of absorbance or transmittance versus the frequency of light (typically expressed as wavenumber, cm⁻¹), which serves as a unique "fingerprint" for the molecule.
For alcohols, the most characteristic IR absorption bands arise from the O-H and C-O stretching vibrations. The position of these bands can provide valuable information about the structure of the alcohol, such as whether it is primary, secondary, or tertiary. In the case of this compound, a tertiary alcohol, specific spectral features are expected. Due to hydrogen bonding, the O-H stretching vibration of alcohols typically appears as a broad and intense band in the region of 3500-3200 cm⁻¹.[1][2][3] The C-O stretching vibration for tertiary alcohols is generally observed between 1210 and 1100 cm⁻¹.[4]
Predicted Infrared Absorption Data for this compound
While a publicly available, peer-reviewed IR spectrum for this compound is not readily accessible, its spectral characteristics can be accurately predicted based on its molecular structure and comparison with similar tertiary alcohols like tert-butanol (B103910) and 1-methylcyclohexanol. The following table summarizes the expected key absorption bands, their corresponding vibrational modes, and typical appearances.
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Intensity | Appearance |
| 3500 - 3200 | O-H stretch (hydrogen-bonded) | Strong | Broad |
| 2960 - 2850 | C-H stretch (sp³ C-H in cyclohexyl and isopropyl groups) | Strong | Sharp |
| 1470 - 1445 | C-H bend (CH₂ scissoring) | Medium | Sharp |
| 1385 - 1365 | C-H bend (CH₃ umbrella mode) | Medium | Sharp |
| 1210 - 1100 | C-O stretch (tertiary alcohol) | Strong | Sharp |
| ~650 | O-H bend (out-of-plane) | Medium | Broad |
Note: The fingerprint region (below 1500 cm⁻¹) will contain numerous other bands corresponding to complex C-C stretching and bending vibrations, which are unique to the molecule's overall structure.
Experimental Protocol for Acquiring the IR Spectrum
This section details a standard methodology for obtaining the Fourier-transform infrared (FTIR) spectrum of a liquid sample such as this compound using an attenuated total reflectance (ATR) accessory.
3.1. Instrumentation and Materials
-
Fourier-transform infrared (FTIR) spectrometer
-
Attenuated total reflectance (ATR) accessory with a diamond or zinc selenide (B1212193) crystal
-
Sample of this compound (liquid)
-
Dropper or pipette
-
Solvent for cleaning (e.g., isopropanol (B130326) or ethanol)
-
Lint-free wipes
3.2. Procedure
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.
-
Install the ATR accessory in the sample compartment.
-
-
Background Spectrum Acquisition:
-
Before analyzing the sample, a background spectrum must be collected. This measures the absorbance of the ambient atmosphere (water vapor and carbon dioxide) and the ATR crystal, which will be subtracted from the sample spectrum.
-
Ensure the ATR crystal surface is clean. If necessary, clean it with a lint-free wipe dampened with isopropanol and allow it to dry completely.
-
Initiate the background scan using the instrument's software. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Sample Analysis:
-
Using a clean dropper or pipette, place a small drop of this compound onto the center of the ATR crystal, ensuring the crystal is fully covered.
-
If the ATR accessory has a pressure arm, lower it to ensure good contact between the sample and the crystal.
-
Initiate the sample scan using the instrument's software. The same number of scans as the background should be used for consistency.
-
-
Data Processing and Cleaning:
-
The software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum of this compound.
-
Process the spectrum as needed (e.g., baseline correction, peak picking).
-
After the analysis is complete, clean the ATR crystal thoroughly by wiping away the sample with a lint-free wipe and then cleaning with a solvent-dampened wipe. Ensure the crystal is completely dry before the next use.
-
Visualizations
The following diagrams illustrate the experimental workflow and the relationship between the molecular structure of this compound and its characteristic IR absorptions.
References
An In-depth Technical Guide to the Reactivity and Stability of 2-Cyclohexylpropan-2-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core reactivity and stability principles of the tertiary alcohol, 2-cyclohexylpropan-2-ol. The content herein is curated for professionals in research and development, offering detailed insights into the chemical behavior of this compound, supported by experimental data and procedural outlines.
Introduction to this compound
This compound is a tertiary alcohol characterized by a cyclohexyl ring and a propan-2-ol group, with the hydroxyl moiety attached to a tertiary carbon. This structure imparts specific chemical properties that are of significant interest in organic synthesis and medicinal chemistry. Its molecular formula is C₉H₁₈O, and its molecular weight is 142.24 g/mol . The stability and reactivity of this molecule are primarily dictated by the tertiary nature of the alcohol, the steric bulk of the cyclohexyl group, and the electronic effects of the alkyl substituents.
Stability of this compound
The stability of this compound is a key factor influencing its reactivity. Like other tertiary alcohols, it is considered relatively stable due to the electronic and steric effects of its substituents.
Electronic Effects: The tertiary carbon atom bonded to the hydroxyl group is attached to a cyclohexyl group and two methyl groups. These alkyl groups are electron-donating through the inductive effect, which helps to stabilize the electron-deficient carbon atom of the C-O bond.
Steric Hindrance: The bulky cyclohexyl group and the two methyl groups create significant steric hindrance around the hydroxyl group and the alpha-carbon. This steric crowding can influence the accessibility of reagents to the reaction center, thereby affecting reaction rates.[1]
Carbocation Stability: Upon protonation of the hydroxyl group and subsequent loss of water, this compound forms a stable tertiary carbocation. The stability of this carbocation is a primary driver for its reactivity in unimolecular reactions (SN1 and E1). The stability of carbocations follows the order: tertiary > secondary > primary.[2][3] This enhanced stability is attributed to hyperconjugation and the inductive effects of the alkyl groups, which delocalize the positive charge.[2]
Reactivity of this compound
The reactivity of this compound is characteristic of a tertiary alcohol, dominated by reactions that proceed through a stable carbocation intermediate.
Synthesis via Grignard Reaction
A common and efficient method for the synthesis of this compound is the Grignard reaction.[4] This involves the reaction of a cyclohexylmagnesium halide (Grignard reagent) with acetone (B3395972).
Reaction Pathway for Grignard Synthesis
Caption: Synthesis of this compound via Grignard reaction.
Dehydration (E1 Elimination)
In the presence of a strong acid catalyst, such as sulfuric acid or phosphoric acid, this compound readily undergoes dehydration to form alkenes.[5] This reaction proceeds via an E1 mechanism due to the formation of a stable tertiary carbocation. The major product is typically the most substituted (and therefore most stable) alkene, in accordance with Zaitsev's rule.
E1 Dehydration Mechanism
References
Technical Whitepaper: Solubility Profile of 2-Cyclohexylpropan-2-ol
Executive Summary
This document provides a comprehensive technical overview of the solubility characteristics of 2-cyclohexylpropan-2-ol. As a tertiary alcohol with a significant non-polar cyclohexyl moiety, its solubility is governed by a delicate interplay of hydrogen bonding and hydrophobic interactions. This guide outlines its predicted solubility in a range of common organic solvents, provides a detailed experimental protocol for quantitative determination, and presents logical and procedural workflows to aid in experimental design. The information herein is intended to support applications in chemical synthesis, formulation development, and purification processes.
Physicochemical Properties and Solubility Prediction
This compound possesses a distinct molecular structure that dictates its solubility behavior. The molecule consists of a polar tertiary hydroxyl (-OH) group capable of acting as a hydrogen bond donor and acceptor. This group is sterically hindered and attached to a bulky, non-polar framework composed of a cyclohexyl ring and an isopropyl group.
This duality results in the following predicted solubility trends:
-
High Solubility in Non-Polar to Moderately Polar Solvents: The large hydrophobic surface area, contributed by the cyclohexyl and isopropyl groups, promotes strong van der Waals interactions. Therefore, the compound is expected to be highly soluble in solvents like alkanes (e.g., hexane), aromatic hydrocarbons (e.g., toluene), and ethers (e.g., diethyl ether), where disruptive forces are minimal.
-
Moderate to High Solubility in Polar Aprotic Solvents: Solvents such as acetone (B3395972) and ethyl acetate (B1210297) can engage in dipole-dipole interactions and act as hydrogen bond acceptors. The hydroxyl group of this compound can interact favorably with these solvents, leading to good solubility.
-
Limited Solubility in Highly Polar Protic Solvents: In highly polar protic solvents like water and, to a lesser extent, methanol, the solvent's strong, cohesive hydrogen-bonding network presents a significant energetic barrier. The large non-polar part of the solute cannot effectively integrate into this network, leading to lower solubility.
Predicted Solubility Data
While extensive quantitative data for this compound is not widely published, the following table summarizes its expected qualitative solubility at ambient temperature based on first principles of physical organic chemistry. This table serves as a practical guide for solvent selection.
| Solvent | Solvent Class | Polarity Index | Predicted Solubility | Rationale |
| Hexane | Non-Polar Alkane | 0.1 | High | "Like-dissolves-like"; strong van der Waals interactions between non-polar moieties. |
| Toluene | Aromatic Hydrocarbon | 2.4 | High | Favorable van der Waals forces and pi-stacking interactions. |
| Diethyl Ether | Ether | 2.8 | High | Ether oxygen can accept a hydrogen bond; moderate polarity accommodates both parts of the solute. |
| Dichloromethane | Halogenated | 3.1 | High | A good solvent for moderately polar compounds, capable of dipole-dipole interactions. |
| Ethyl Acetate | Ester | 4.4 | High / Moderate | Acts as a hydrogen bond acceptor; balances polarity well. |
| Acetone | Ketone | 5.1 | Moderate | Strong hydrogen bond acceptor, but its polarity is higher, slightly disfavoring the non-polar part. |
| Ethanol | Polar Protic Alcohol | 4.3 | Moderate / Low | Can hydrogen bond, but its own H-bond network is significant. |
| Methanol | Polar Protic Alcohol | 5.1 | Low | Strong, cohesive hydrogen-bonding network is difficult for the large non-polar group to penetrate. |
| Water | Polar Protic | 10.2 | Very Low | The hydrophobic effect dominates; unfavorable disruption of water's strong hydrogen-bonding network. |
Visualizing Solubility Relationships and Workflows
Logical Framework for Solubility
The following diagram illustrates the key molecular interactions that determine the solubility of this compound in a given solvent.
Caption: Logical diagram of factors influencing the solubility of this compound.
Experimental Workflow for Solubility Determination
The diagram below outlines a standard operating procedure for the isothermal shake-flask method, a reliable technique for measuring solubility.
Caption: Experimental workflow for the isothermal shake-flask solubility determination method.
Standard Protocol: Isothermal Shake-Flask Solubility Measurement
This section provides a detailed methodology for the quantitative determination of the solubility of this compound.
5.1 Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant, defined temperature.
5.2 Materials and Equipment:
-
This compound (solute, purity >98%)
-
Selected solvent (analytical grade or higher)
-
Scintillation vials or sealed flasks (e.g., 20 mL)
-
Orbital shaker with temperature control or water bath
-
Centrifuge (optional)
-
Syringes (glass, gas-tight)
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
Analytical balance (±0.1 mg)
-
Analytical instrument for quantification (e.g., HPLC-UV, GC-FID)
5.3 Procedure:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in the chosen solvent (or mobile phase for chromatography) of known concentrations. These will be used to generate a calibration curve.
-
Sample Preparation: Add an excess amount of solid this compound to a vial. "Excess" means enough solid remains undissolved at equilibrium. Record the approximate mass added.
-
Solvent Addition: Accurately dispense a known volume or mass of the selected solvent into the vial containing the solute. Seal the vial tightly to prevent solvent evaporation.
-
Equilibration: Place the vials in the temperature-controlled orbital shaker. Agitate the samples at a constant speed (e.g., 150 rpm) and temperature (e.g., 25.0 ± 0.5 °C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. A preliminary time-course study is recommended to determine the minimum time to reach a plateau in concentration.
-
Phase Separation: After equilibration, remove the vials and allow them to stand undisturbed in a temperature-controlled environment for at least 2 hours to allow the excess solid to settle. Alternatively, centrifuge the vials at a moderate speed to pellet the solid.
-
Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately attach a 0.22 µm syringe filter and dispense the solution into a clean, pre-weighed vial. This step is critical to remove any undissolved micro-particulates.
-
Dilution: Accurately dilute the filtered sample with a suitable solvent (typically the analytical mobile phase) to a concentration that falls within the linear range of the calibration curve.
-
Quantification: Analyze the diluted samples, standard solutions, and a solvent blank using the chosen analytical method (e.g., HPLC, GC).
-
Calculation:
-
Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions.
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is the solubility, typically expressed in mg/mL, g/L, or mol/L.
-
5.4 Quality Control:
-
Run experiments in triplicate to ensure reproducibility.
-
Confirm the solid phase remains unchanged after equilibration using techniques like DSC or PXRD.
-
Ensure the temperature is stable throughout the experiment.
-
Use a solvent blank to zero the analytical instrument.
mechanism of Grignard reaction for 2-cyclohexylpropan-2-ol synthesis
An In-depth Technical Guide to the Grignard Reaction Mechanism for the Synthesis of 2-Cyclohexylpropan-2-ol
Introduction
The Grignard reaction, discovered by Victor Grignard in 1900, remains one of the most fundamental and versatile carbon-carbon bond-forming reactions in organic synthesis.[1][2] It involves the addition of an organomagnesium halide (the Grignard reagent) to an electrophilic carbon, typically a carbonyl group.[3] This guide provides a detailed examination of the mechanism for synthesizing this compound, a tertiary alcohol, through the reaction of cyclohexylmagnesium bromide with acetone (B3395972).[4] This synthesis is a classic example of the Grignard reaction's application in creating tertiary alcohols from ketones.[5][6] This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the reaction mechanism, detailed experimental protocols, and relevant quantitative data.
Core Reaction Mechanism
The synthesis of this compound via the Grignard reaction is a multi-step process that begins with the formation of the organometallic nucleophile, followed by its attack on a carbonyl electrophile, and concludes with a protonation step to yield the final alcohol product.
Step 1: Formation of the Grignard Reagent
The process is initiated by preparing the Grignard reagent, cyclohexylmagnesium bromide. This is achieved by reacting cyclohexyl bromide with magnesium metal turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF).[2] The ether solvent is crucial as it is aprotic and stabilizes the organomagnesium compound as it forms.[6] The mechanism for this insertion is complex, potentially involving radical intermediates, but the overall transformation is the insertion of the magnesium atom into the carbon-bromine bond.[6]
Step 2: Nucleophilic Addition to Acetone
The carbon-magnesium bond in the Grignard reagent is highly polarized, rendering the carbon atom attached to magnesium strongly nucleophilic and basic.[1][7] This nucleophilic carbon attacks the electrophilic carbonyl carbon of acetone.[4][5] The nucleophilic attack results in the formation of a new carbon-carbon bond and breaks the pi bond of the carbonyl group, pushing the electrons onto the oxygen atom. This creates a tetrahedral magnesium alkoxide intermediate.[1][8]
Step 3: Protonation (Aqueous Workup)
The reaction is completed by an aqueous acidic workup.[9] A dilute acid, such as hydrochloric acid (HCl) or ammonium (B1175870) chloride (NH₄Cl), is added to the reaction mixture.[10][11] The negatively charged oxygen of the alkoxide intermediate is protonated, yielding the final product, this compound, and water-soluble magnesium salts.[1][12]
Reaction Pathway Visualization
The following diagram illustrates the complete mechanism for the synthesis of this compound.
Caption: Mechanism of this compound synthesis.
Experimental Protocols
The following protocols are a composite of established procedures for the Grignard synthesis of a tertiary alcohol.[13][14] All glassware must be thoroughly oven- or flame-dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from quenching the highly basic Grignard reagent.[7][13]
Protocol 1: Preparation of Cyclohexylmagnesium Bromide
-
Apparatus Setup : Assemble a dry, three-necked round-bottom flask equipped with a reflux condenser (topped with a drying tube), a pressure-equalizing dropping funnel, and a magnetic stirrer.
-
Reagent Charging : Place magnesium turnings (1.2 equivalents) into the flask. Add a single crystal of iodine to activate the magnesium surface.[13]
-
Initiation : Add a small amount of anhydrous diethyl ether to just cover the magnesium turnings. Prepare a solution of cyclohexyl bromide (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel. Add a small portion of this solution to the magnesium.
-
Reaction : Initiation is indicated by the disappearance of the iodine color and gentle bubbling.[13][15] Once started, add the remaining cyclohexyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
Completion : After the addition is complete, continue to stir the gray, cloudy solution for an additional 30-60 minutes to ensure all the magnesium has reacted.[13][16]
Protocol 2: Synthesis of this compound
-
Cooling : Cool the freshly prepared cyclohexylmagnesium bromide solution to 0 °C using an ice bath.[17]
-
Addition of Ketone : Prepare a solution of dry acetone (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel. Add the acetone solution dropwise to the stirred Grignard reagent. Maintain the reaction temperature below 10 °C to control the exothermic reaction.[13]
-
Reaction : After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 30 minutes.
Protocol 3: Aqueous Workup and Purification
-
Quenching : Cool the reaction flask in an ice bath again. Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) or dilute hydrochloric acid (HCl) dropwise to quench the reaction and dissolve the precipitated magnesium salts.[11][16]
-
Extraction : Transfer the mixture to a separatory funnel. Separate the organic (ether) layer. Extract the aqueous layer two more times with diethyl ether.[14]
-
Washing and Drying : Combine all organic extracts. Wash sequentially with saturated sodium bicarbonate solution (if acid was used) and then with brine. Dry the organic layer over an anhydrous drying agent like magnesium sulfate (B86663) or calcium chloride.[15][16]
-
Purification : Filter off the drying agent and remove the diethyl ether solvent using a rotary evaporator. The crude product can then be purified by vacuum distillation to yield pure this compound.[16]
Experimental Workflow Visualization
The diagram below outlines the general workflow for the synthesis and purification process.
Caption: Experimental workflow for Grignard synthesis.
Quantitative Data and Side Reactions
Precise control over reaction conditions is vital for maximizing the yield of the desired tertiary alcohol and minimizing side products.
| Parameter | Value/Range | Notes |
| Reagent Stoichiometry | ||
| Magnesium | 1.1 - 1.2 eq | A slight excess ensures complete consumption of the alkyl halide.[13] |
| Cyclohexyl Bromide | 1.0 eq | The limiting reagent for Grignard formation. |
| Acetone | 0.9 - 1.0 eq | Using a slight excess of Grignard reagent can minimize unreacted ketone.[13] |
| Common Side Products | ||
| Bicyclohexyl | 5 - 15% | Arises from Wurtz-type coupling of the Grignard reagent with unreacted cyclohexyl bromide. Can be minimized by slow addition and moderate temperatures.[13] |
| Cyclohexane | 2 - 10% | Formed if the Grignard reagent is quenched by trace amounts of water or other protic impurities. Highlights the need for anhydrous conditions.[13] |
| Unreacted Ketone | < 5% | Can be minimized by ensuring the Grignard reagent is fully formed and using a slight excess.[13] |
Note: The typical impurity ranges are illustrative and can vary significantly based on the specific experimental conditions.[13]
References
- 1. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 2. Cyclohexylmagnesium Bromide | 931-50-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. Grignard Reaction [organic-chemistry.org]
- 4. This compound | 16664-07-6 | Benchchem [benchchem.com]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. leah4sci.com [leah4sci.com]
- 7. adichemistry.com [adichemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Question Draw the mechanism for the following reaction: Cyclohexyl magne.. [askfilo.com]
- 10. Making sure you're not a bot! [oc-praktikum.de]
- 11. benchchem.com [benchchem.com]
- 12. Solved 10-2: Grignard Addition - 2 For this assignment, the | Chegg.com [chegg.com]
- 13. benchchem.com [benchchem.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. benchchem.com [benchchem.com]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. benchchem.com [benchchem.com]
Technical Guide: Physicochemical Properties of 2-Cyclohexylpropan-2-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available data on the boiling and melting points of 2-cyclohexylpropan-2-ol (CAS Number: 16664-07-6). Due to a lack of formally documented experimental values in readily available literature, this guide also details the standardized experimental protocols for the determination of these critical physicochemical properties.
Core Data Presentation
A definitive experimentally determined melting point for this compound has not been identified in a comprehensive search of scientific literature and chemical databases. The compound is described as a liquid at room temperature, suggesting a melting point below ambient conditions.
The boiling point has been estimated during purification procedures. The available quantitative data is summarized in the table below.
| Property | Value | Conditions | Source Type |
| Boiling Point | ~180-190 °C | Not Specified | Estimate from purification protocol |
| Melting Point | Not Reported | Not Applicable | Not Available in searched literature |
Experimental Protocols
The following sections detail the standard methodologies for the experimental determination of the boiling and melting points of a tertiary alcohol like this compound.
Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a pure compound, the boiling point is a characteristic physical property. Several methods can be employed for its determination, with the choice often depending on the quantity of the substance available.
1. Simple Distillation Method (for sample volumes > 5 mL):
This method is suitable for determining the boiling point of a purified liquid sample and can also serve as the final purification step.[1]
-
Apparatus Setup: A simple distillation apparatus is assembled using a round-bottom flask, a condenser, a thermometer, and a receiving flask. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid.
-
Procedure:
-
The liquid sample (this compound) is placed in the round-bottom flask along with a few boiling chips or a magnetic stir bar to ensure smooth boiling.
-
The apparatus is heated gently.
-
As the liquid boils, the vapor rises, and when it reaches the thermometer, the temperature reading will increase and then stabilize.
-
The constant temperature observed during the collection of the distillate is recorded as the boiling point.
-
-
Corrections: The observed boiling point is dependent on the atmospheric pressure. If the determination is not carried out at standard pressure (760 mmHg), a pressure correction should be applied.
2. Micro-Boiling Point Determination (Thiele Tube Method for small sample volumes):
This method is ideal when only a small amount of the substance is available.[1]
-
Apparatus Setup: A small amount of the liquid is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube containing the liquid. The test tube is then attached to a thermometer. This assembly is placed in a Thiele tube filled with a high-boiling point oil (e.g., mineral oil).
-
Procedure:
-
The Thiele tube is gently heated.
-
As the temperature rises, the air trapped in the capillary tube will expand and a stream of bubbles will be observed emerging from the open end of the capillary tube.
-
Heating is continued until a steady stream of bubbles is produced.
-
The heat source is then removed, and the apparatus is allowed to cool slowly.
-
The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.
-
Melting Point Determination
Should this compound be a solid at certain temperatures, or if a derivative is synthesized that is a solid, its melting point can be determined as a key indicator of purity.[2][3] A pure crystalline solid typically exhibits a sharp melting point range of 0.5-1.0°C.[2]
1. Capillary Method:
-
Sample Preparation: A small amount of the finely powdered, dry solid sample is packed into a capillary tube to a height of 2-3 mm.[3]
-
Apparatus: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or a digital temperature sensor and a viewing port.
-
Procedure:
-
The sample is heated at a steady, slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.[2]
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the entire sample has completely melted is recorded as the end of the melting range.
-
-
Purity Assessment: A broad melting point range is indicative of an impure sample.
Mandatory Visualization
The following diagram illustrates the general workflow for the experimental determination of the boiling point of a liquid sample.
References
Methodological & Application
Application Notes and Protocols: 2-Cyclohexylpropan-2-ol as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2-cyclohexylpropan-2-ol, a tertiary alcohol that serves as a valuable building block in organic synthesis. Its unique structural features, including a sterically demanding cyclohexyl group and a tertiary alcohol moiety, offer both opportunities and challenges in the construction of complex molecular architectures. This document details its synthesis, key transformations, and potential applications in the development of novel chemical entities.
Physicochemical Properties and Handling
This compound is a colorless to pale-yellow liquid at room temperature. A summary of its key physicochemical properties is provided in the table below.
| Property | Value |
| Molecular Formula | C₉H₁₈O |
| Molecular Weight | 142.24 g/mol |
| CAS Number | 16664-07-6 |
| Boiling Point | 202 °C (Predicted) |
| Density | 0.973 g/mL at 25 °C (Predicted) |
Handling and Storage: this compound should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It is combustible and should be stored in a cool, dry place away from ignition sources.
Synthesis of this compound
The most common and efficient method for the laboratory-scale synthesis of this compound is the Grignard reaction between cyclohexylmagnesium bromide and acetone (B3395972). This reaction provides a reliable method for constructing the tertiary alcohol functionality.
Experimental Protocol: Grignard Synthesis of this compound
Materials:
-
Magnesium turnings
-
Cyclohexyl bromide
-
Acetone, anhydrous
-
Diethyl ether, anhydrous
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Iodine crystal (as initiator)
Procedure:
-
Grignard Reagent Formation:
-
A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is flame-dried under an inert atmosphere (nitrogen or argon).
-
Magnesium turnings (1.2 equivalents) and a small crystal of iodine are placed in the flask.
-
A solution of cyclohexyl bromide (1.0 equivalent) in anhydrous diethyl ether is added to the dropping funnel.
-
A small portion of the cyclohexyl bromide solution is added to the magnesium turnings. The reaction is initiated, which is indicated by a color change and gentle bubbling. Gentle heating may be required.
-
Once the reaction has started, the remaining cyclohexyl bromide solution is added dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, the mixture is stirred for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Acetone:
-
The Grignard reagent solution is cooled to 0 °C in an ice bath.
-
A solution of anhydrous acetone (1.0 equivalent) in anhydrous diethyl ether is added dropwise from the dropping funnel while maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1 hour.
-
-
Work-up and Purification:
-
The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
The mixture is transferred to a separatory funnel, and the layers are separated.
-
The aqueous layer is extracted twice with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield pure this compound.
-
Quantitative Data:
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Typical Yield (%) |
| Cyclohexyl bromide | 163.07 | 1.0 | - |
| Magnesium | 24.31 | 1.2 | - |
| Acetone | 58.08 | 1.0 | - |
| This compound | 142.24 | - | 75-85 |
Key Synthetic Transformations
This compound can undergo several key transformations, making it a versatile intermediate in organic synthesis.
Dehydration to 2-Cyclohexylpropene
Tertiary alcohols like this compound can be dehydrated under acidic conditions to form the corresponding alkene, 2-cyclohexylpropene. This reaction typically proceeds via an E1 mechanism.
Experimental Protocol: Acid-Catalyzed Dehydration
Materials:
-
This compound
-
Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
This compound is placed in a round-bottom flask.
-
A catalytic amount of concentrated sulfuric acid or phosphoric acid is slowly added with cooling.
-
The mixture is heated to drive the elimination reaction. The product, 2-cyclohexylpropene, is distilled from the reaction mixture as it is formed.
-
The distillate is washed with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
-
The organic layer is dried over anhydrous sodium sulfate, and the product is purified by fractional distillation.
Quantitative Data:
| Reactant/Product | Molecular Weight ( g/mol ) | Typical Yield (%) |
| This compound | 142.24 | 80-90 |
| 2-Cyclohexylpropene | 124.22 | - |
Oxidation (Resistance and Forced Conditions)
As a tertiary alcohol, this compound is resistant to oxidation under standard conditions (e.g., using PCC, PDC, or Swern oxidation) because it lacks a hydrogen atom on the carbinol carbon.
However, under forcing conditions with strong oxidizing agents, such as hot, acidic potassium permanganate (B83412) or chromic acid, oxidative cleavage of carbon-carbon bonds can occur, leading to the formation of a ketone and other degradation products. This reaction is generally of limited synthetic utility due to the harsh conditions and potential for complex product mixtures.
Applications in the Synthesis of Bioactive Molecules
While direct incorporation of the intact this compound moiety into pharmaceuticals is not widely documented, its structural features are relevant in medicinal chemistry. The cyclohexyl group can increase lipophilicity, which may enhance a molecule's ability to cross cell membranes and interact with hydrophobic pockets in biological targets.
The derivatives of this compound, such as the corresponding alkene (2-cyclohexylpropene), can serve as precursors for a variety of functional group transformations, opening avenues for the synthesis of more complex molecules. For instance, the alkene can undergo hydroboration-oxidation to yield the corresponding primary alcohol, which can then be further functionalized.
Logical Relationships and Experimental Workflows
The following diagrams illustrate the key synthetic pathways and logical relationships discussed in these application notes.
Application Notes and Protocols for the Dehydration of 2-Cyclohexylpropan-2-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The acid-catalyzed dehydration of alcohols is a cornerstone transformation in organic synthesis, providing a reliable method for the formation of alkenes. This application note details the dehydration of 2-cyclohexylpropan-2-ol, a tertiary alcohol, which proceeds through an E1 elimination mechanism. The reaction typically yields a mixture of isomeric alkenes, with the product distribution governed by Zaitsev's rule, which predicts the formation of the most substituted (and therefore most stable) alkene as the major product. Understanding the reaction mechanism and controlling the experimental conditions are crucial for maximizing the yield of the desired alkene, a versatile intermediate in the synthesis of fine chemicals and pharmaceutical compounds.
The reaction proceeds via the formation of a tertiary carbocation intermediate, which can then lose a proton from an adjacent carbon atom to form a double bond. Due to the structure of this compound, two primary alkene products are expected: the trisubstituted 1-cyclohexyl-1-methylethene (Zaitsev product) and the disubstituted (E/Z)-1-cyclohexylprop-1-ene (Hofmann-type product).
Reaction Mechanism and Stereochemistry
The acid-catalyzed dehydration of this compound follows a three-step E1 mechanism:
-
Protonation of the hydroxyl group: The hydroxyl group is a poor leaving group. In the presence of a strong acid catalyst (e.g., H₂SO₄ or H₃PO₄), the oxygen atom of the hydroxyl group is protonated to form a good leaving group, water.
-
Formation of a carbocation: The protonated alcohol loses a molecule of water to form a stable tertiary carbocation. This is the rate-determining step of the reaction.
-
Deprotonation to form the alkene: A weak base (such as water or the conjugate base of the acid catalyst) abstracts a proton from a carbon atom adjacent to the carbocation, leading to the formation of a double bond.
Due to the possibility of deprotonation from two different adjacent carbons, a mixture of alkene isomers is formed. According to Zaitsev's rule, the major product will be the more thermodynamically stable, more substituted alkene. In this case, 1-cyclohexyl-1-methylethene is the expected major product. The less substituted alkene, 1-cyclohexylprop-1-ene, can exist as both (E) and (Z) stereoisomers.
Quantitative Data
The product distribution of the dehydration of this compound is dependent on the reaction conditions, including the acid catalyst used, temperature, and reaction time. While specific experimental data for this exact substrate is not extensively reported in the literature, analogous dehydrations of tertiary alcohols strongly suggest the predominance of the Zaitsev product. The expected product ratio would favor 1-cyclohexyl-1-methylethene.
| Product | Structure | Expected Yield | Analytical Method |
| 1-Cyclohexyl-1-methylethene | Trisubstituted alkene | Major Product | GC-MS, ¹H NMR, ¹³C NMR |
| (E/Z)-1-Cyclohexylprop-1-ene | Disubstituted alkene | Minor Product | GC-MS, ¹H NMR, ¹³C NMR |
Note: The actual yields and product ratios should be determined experimentally using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) for separation and quantification, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.
Experimental Protocol
This protocol provides a general procedure for the acid-catalyzed dehydration of this compound.
Materials:
-
This compound
-
Concentrated sulfuric acid (H₂SO₄) or 85% phosphoric acid (H₃PO₄)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Diethyl ether or other suitable extraction solvent
-
Boiling chips
-
Round-bottom flask
-
Distillation apparatus (simple or fractional)
-
Separatory funnel
-
Erlenmeyer flasks
-
Heating mantle or sand bath
-
Ice bath
Procedure:
Application Notes and Protocols: 2-Cyclohexylpropan-2-ol as a Precursor in the Synthesis of Orvinol-Based Mixed Opioid Receptor Agonists
Audience: Researchers, scientists, and drug development professionals.
Introduction:
2-Cyclohexylpropan-2-ol is a tertiary alcohol whose structural motif is of significant interest in medicinal chemistry, particularly as a building block for the synthesis of pharmacologically active molecules. Its incorporation into larger scaffolds can influence lipophilicity and receptor binding characteristics. A notable application of precursors that generate the this compound substructure is in the synthesis of orvinol derivatives. The orvinols are a class of semi-synthetic opioids derived from thebaine, known for their high affinity for opioid receptors.[1] Many orvinols exhibit a mixed agonist/antagonist profile at different opioid receptors, such as the mu (µ) and kappa (κ) receptors. This mixed profile is a key area of research for developing potent analgesics with a reduced side-effect profile compared to traditional opioids.
Compounds that act as mixed kappa/mu opioid receptor agonists are of particular interest for the treatment of various conditions, including substance abuse disorders.[2] The activation of both kappa and mu opioid receptors can produce a unique pharmacological profile, potentially offering therapeutic benefits while mitigating some of the undesirable effects associated with selective mu receptor agonists, such as respiratory depression and abuse potential.
This document provides detailed application notes and a representative protocol for the synthesis of an orvinol derivative incorporating the this compound moiety, highlighting its role as a key precursor in the development of novel opioid receptor modulators.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of orvinol derivatives via Grignard reaction, based on analogous transformations. Specific yields for the synthesis of a 3'-cyclohexyl-propan-2'-ol orvinol derivative are not widely reported in the public domain; however, the data presented provides a general expectation for this class of reaction.
| Parameter | Value | Source |
| Starting Material | Thevinone (B101640) or Dihydrothevinone (B1615413) Derivative | [3] |
| Reagent | Cyclohexylmethylmagnesium Bromide | |
| Reaction Type | Grignard Reaction | [3] |
| Solvent | Anhydrous Tetrahydrofuran (THF) | [3] |
| Reaction Temperature | 0 °C to Room Temperature | [1] |
| Reaction Time | 1 - 24 hours | [4] |
| Work-up | Aqueous NH4Cl quench, Extraction | |
| Purification | Silica (B1680970) Gel Column Chromatography | [4] |
| Representative Yield | 50-70% (based on analogous reactions) | |
| Purity | >95% after chromatography |
Experimental Protocols
Synthesis of a 3'-Cyclohexyl-propan-2'-ol Orvinol Derivative via Grignard Reaction
This protocol describes a representative method for the synthesis of an orvinol derivative incorporating the this compound substructure, through the reaction of a thevinone derivative with cyclohexylmethylmagnesium bromide.
Materials:
-
Dihydrothevinone derivative (1.0 eq)
-
Magnesium turnings (1.5 eq)
-
Cyclohexylmethyl bromide (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (catalytic amount)
-
Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution
-
Ethyl acetate (B1210297)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography elution
Equipment:
-
Three-necked round-bottom flask, flame-dried
-
Reflux condenser, flame-dried
-
Dropping funnel, flame-dried
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice bath
-
Rotary evaporator
-
Glassware for extraction and chromatography
Procedure:
Part 1: Preparation of Cyclohexylmethylmagnesium Bromide (Grignard Reagent)
-
Place the magnesium turnings (1.5 eq) and a small crystal of iodine in the flame-dried three-necked round-bottom flask under a positive pressure of inert gas.
-
Assemble the reflux condenser and dropping funnel.
-
Add anhydrous THF to the flask to cover the magnesium turnings.
-
Dissolve cyclohexylmethyl bromide (1.5 eq) in anhydrous THF and add it to the dropping funnel.
-
Add a small portion of the cyclohexylmethyl bromide solution to the magnesium turnings to initiate the reaction. Gentle warming may be required. The disappearance of the iodine color and the formation of a cloudy solution indicate the initiation of the Grignard reaction.
-
Once the reaction has started, add the remaining cyclohexylmethyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the reaction mixture at room temperature for an additional hour to ensure complete formation of the Grignard reagent.
Part 2: Grignard Reaction with Dihydrothevinone Derivative
-
Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath.
-
Dissolve the dihydrothevinone derivative (1.0 eq) in anhydrous THF and add it to the dropping funnel.
-
Add the solution of the dihydrothevinone derivative dropwise to the stirred Grignard reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Part 3: Work-up and Purification
-
Upon completion of the reaction, cool the mixture to 0 °C and slowly quench the reaction by the dropwise addition of saturated aqueous NH4Cl solution.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of THF).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of hexanes and ethyl acetate to afford the pure 3'-cyclohexyl-propan-2'-ol orvinol derivative.
Visualizations
Synthetic Pathway
Caption: Synthetic route to a 3'-cyclohexyl-propan-2'-ol orvinol derivative.
Experimental Workflow
Caption: Workflow for the synthesis and purification of the target orvinol.
Opioid Receptor Signaling Pathway
Caption: Simplified signaling pathway of kappa/mu opioid receptor activation.
References
- 1. researchgate.net [researchgate.net]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. CA2738066C - Recycling process for increasing the yield of a grignard reaction in the preparation of opiate alkaloid derivatives - Google Patents [patents.google.com]
- 4. 2-Cyclohexylpropanol | C9H18O | CID 79509 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application of 2-Cyclohexylpropan-2-ol in Polymer Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the potential use of 2-cyclohexylpropan-2-ol in polymer chemistry. While not a conventional monomer, the unique structural characteristics of this compound, namely its tertiary alcohol group and bulky cyclohexyl moiety, suggest its utility in synthesizing specialty polymers with tailored properties. This document explores its potential as a co-monomer, a polymerization initiator, and a chain transfer agent. The incorporation of the cyclohexyl group is anticipated to enhance the thermal and mechanical properties of polymers, such as increasing the glass transition temperature.[1]
Introduction
This compound is a tertiary alcohol with the chemical formula C₉H₁₈O.[1] Its structure, featuring a bulky, hydrophobic cyclohexyl group attached to a tertiary alcohol, makes it an intriguing candidate for modifying polymer properties. While extensive literature on the direct polymerization of this compound is limited, its functional group and steric bulk suggest potential applications in creating polymers with enhanced thermal stability, mechanical strength, and specific solubility profiles. This document outlines hypothetical, yet scientifically grounded, applications and protocols for its use in polymer synthesis.
Potential Applications and Methodologies
As a Co-monomer in Specialty Polymer Synthesis
The introduction of the bulky cyclohexyl group as a side chain can significantly impact the properties of a polymer by increasing its glass transition temperature (Tg) and altering its solubility.
Application Note: this compound can be chemically modified to a polymerizable monomer, such as an acrylate (B77674) or methacrylate (B99206), and then copolymerized with other vinyl monomers. The resulting copolymer would be expected to exhibit a higher Tg and increased hydrophobicity compared to the homopolymer of the primary monomer. This could be advantageous in applications requiring amorphous thermoplastic materials with good thermal resistance.[2]
Experimental Protocol: Synthesis of a Methacrylate Co-polymer
-
Step 1: Synthesis of 2-cyclohexylpropan-2-yl methacrylate (CHPMA).
-
In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve this compound (1 eq.) and triethylamine (B128534) (1.5 eq.) in anhydrous dichloromethane (B109758) (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add methacryloyl chloride (1.2 eq.) dropwise to the solution.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain pure CHPMA.
-
-
Step 2: Free Radical Copolymerization of CHPMA with Methyl Methacrylate (MMA).
-
In a Schlenk flask, dissolve CHPMA (e.g., 0.2 eq.), methyl methacrylate (MMA, 0.8 eq.), and a radical initiator such as azobisisobutyronitrile (AIBN, 0.01 eq.) in toluene.
-
De-gas the solution by three freeze-pump-thaw cycles.
-
Heat the reaction mixture at 70 °C for 24 hours under a nitrogen atmosphere.
-
Precipitate the polymer by pouring the cooled reaction mixture into a large excess of cold methanol.
-
Filter and dry the resulting poly(CHPMA-co-MMA) polymer under vacuum.
-
Logical Workflow for Co-polymer Synthesis
References
Application Notes and Protocols for the Synthesis of Alkyl Halides from 2-Cyclohexylpropan-2-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Cyclohexylpropan-2-ol is a tertiary alcohol, a structural motif present in various molecules of interest in medicinal chemistry and materials science. The conversion of its hydroxyl group to a halogen is a fundamental transformation that opens avenues for further molecular elaboration through nucleophilic substitution or elimination reactions. The resulting alkyl halides, 2-chloro-2-cyclohexylpropane and 2-bromo-2-cyclohexylpropane, are valuable intermediates in organic synthesis. This document provides detailed protocols for the synthesis of these alkyl halides from this compound, leveraging the characteristic reactivity of tertiary alcohols.
The synthesis of alkyl halides from tertiary alcohols, such as this compound, typically proceeds through a unimolecular nucleophilic substitution (SN1) mechanism.[1][2][3] This pathway is favored due to the stability of the tertiary carbocation intermediate that forms upon protonation of the hydroxyl group and subsequent loss of water.[1][2][3] The reaction with hydrogen halides like concentrated hydrochloric acid (HCl) or hydrobromic acid (HBr) is a common and effective method for this transformation.[4][5] Tertiary alcohols react significantly faster than primary or secondary alcohols under these conditions.[6] An alternative method involves the use of thionyl chloride (SOCl₂), which also facilitates the conversion to the corresponding alkyl chloride, typically via an SN1-like mechanism for tertiary substrates.[6]
Data Presentation
The following tables summarize typical quantitative data for the synthesis of tertiary alkyl halides from tertiary alcohols, which can be considered representative for the reactions of this compound.
Table 1: Synthesis of 2-Chloro-2-cyclohexylpropane from this compound with Concentrated HCl
| Parameter | Value | Reference |
| Reactant Ratio (Alcohol:HCl) | ~1:2 (volume ratio) | Adapted from[7] |
| Reaction Temperature | Room Temperature | [7] |
| Reaction Time | 20 - 30 minutes (with shaking) | [7] |
| Typical Yield | 60 - 80% | Adapted from[8] |
| Purification Method | Separation, Washing, Distillation | [7][9] |
Table 2: Synthesis of 2-Bromo-2-cyclohexylpropane from this compound with HBr
| Parameter | Value | Reference |
| Reactant | 48% Aqueous HBr | [10][11] |
| Reaction Temperature | Room Temperature | [11] |
| Reaction Time | 30 - 60 minutes | General knowledge |
| Typical Yield | 70 - 90% | General knowledge |
| Purification Method | Separation, Washing, Distillation | [9] |
Table 3: Synthesis of 2-Chloro-2-cyclohexylpropane from this compound with Thionyl Chloride (SOCl₂)
| Parameter | Value | Reference |
| Reactant Ratio (Alcohol:SOCl₂) | 1:1.1 to 1:1.5 | General knowledge |
| Solvent | Dichloromethane or neat | [12] |
| Reaction Temperature | 0 °C to Room Temperature | General knowledge |
| Reaction Time | 1 - 3 hours | [12] |
| Typical Yield | 80 - 95% | [4][13] |
| Purification Method | Distillation (byproducts are gaseous) | [6] |
Experimental Protocols
The following are detailed protocols for the synthesis of alkyl halides from this compound. These protocols are adapted from established procedures for similar tertiary alcohols.[7]
Protocol 1: Synthesis of 2-Chloro-2-cyclohexylpropane using Concentrated Hydrochloric Acid
Objective: To synthesize 2-chloro-2-cyclohexylpropane from this compound via an SN1 reaction with concentrated HCl.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (12 M)
-
5% Sodium Bicarbonate Solution
-
Anhydrous Sodium Sulfate (B86663)
-
Separatory Funnel
-
Round-bottom flask
-
Distillation apparatus
-
Ice bath
Procedure:
-
Reaction Setup: In a separatory funnel, place 10 mL of this compound. Cool the funnel in an ice bath.
-
Addition of HCl: Carefully add 20 mL of cold, concentrated hydrochloric acid to the separatory funnel.
-
Reaction: Stopper the funnel and shake the mixture gently for 1-2 minutes, periodically venting to release any pressure buildup. Continue to shake the funnel intermittently for 20-30 minutes at room temperature.
-
Phase Separation: Allow the mixture to stand until two distinct layers form. The upper layer is the organic product, and the lower layer is the aqueous phase.
-
Work-up:
-
Carefully drain and discard the lower aqueous layer.
-
Wash the organic layer with 15 mL of cold water, shake, and discard the aqueous layer.
-
Wash the organic layer with 15 mL of 5% sodium bicarbonate solution to neutralize any remaining acid. Be sure to vent the funnel frequently as carbon dioxide gas will be evolved. Discard the aqueous layer.
-
Wash the organic layer again with 15 mL of cold water and discard the aqueous layer.
-
-
Drying: Transfer the crude 2-chloro-2-cyclohexylpropane to a clean, dry Erlenmeyer flask. Add a small amount of anhydrous sodium sulfate to dry the product. Swirl the flask and add more drying agent if the initial portion clumps together. Allow the product to dry for 10-15 minutes.
-
Purification: Decant or filter the dried liquid into a round-bottom flask. Purify the 2-chloro-2-cyclohexylpropane by simple distillation, collecting the fraction with the appropriate boiling point.
Protocol 2: Synthesis of 2-Bromo-2-cyclohexylpropane using Hydrobromic Acid
Objective: To synthesize 2-bromo-2-cyclohexylpropane from this compound via an SN1 reaction with HBr.
Materials:
-
This compound
-
48% Hydrobromic Acid
-
5% Sodium Bicarbonate Solution
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Magnesium Sulfate
-
Separatory Funnel
-
Round-bottom flask
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, combine 10 g of this compound and 25 mL of 48% hydrobromic acid.
-
Reaction: Stir the mixture vigorously at room temperature for 1 hour. The mixture may become biphasic as the product forms.
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Separate the lower organic layer.
-
Wash the organic layer with 20 mL of water.
-
Wash with 20 mL of 5% sodium bicarbonate solution to neutralize excess acid.
-
Wash with 20 mL of saturated sodium chloride solution (brine).
-
-
Drying: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and purify the resulting 2-bromo-2-cyclohexylpropane by distillation.
Protocol 3: Synthesis of 2-Chloro-2-cyclohexylpropane using Thionyl Chloride
Objective: To synthesize 2-chloro-2-cyclohexylpropane from this compound using thionyl chloride. This method is advantageous as the byproducts (SO₂ and HCl) are gaseous and easily removed.[6]
Materials:
-
This compound
-
Thionyl Chloride (SOCl₂)
-
Pyridine (optional, as a base)
-
Anhydrous Diethyl Ether or Dichloromethane (solvent)
-
Round-bottom flask with a reflux condenser and a gas trap
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 10 g of this compound in 50 mL of anhydrous diethyl ether. Cool the solution in an ice bath.
-
Addition of Thionyl Chloride: Slowly add 1.2 equivalents of thionyl chloride dropwise to the stirred solution. A gas trap containing a sodium hydroxide (B78521) solution should be used to neutralize the evolved HCl and SO₂ gases.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. The reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Carefully pour the reaction mixture over crushed ice to quench any unreacted thionyl chloride.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with water, followed by a 5% sodium bicarbonate solution, and finally with brine.
-
-
Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation. The crude product can be further purified by distillation.
Mandatory Visualizations
Caption: SN1 reaction mechanism for the synthesis of alkyl halides from this compound.
Caption: General experimental workflow for the synthesis and purification of alkyl halides.
References
- 1. rsc.org [rsc.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. m.youtube.com [m.youtube.com]
- 4. 10.5 Preparing Alkyl Halides from Alcohols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. scribd.com [scribd.com]
- 8. scribd.com [scribd.com]
- 9. issr.edu.kh [issr.edu.kh]
- 10. Solved 2-methyl-2-butanol reacts with HBr to form | Chegg.com [chegg.com]
- 11. homework.study.com [homework.study.com]
- 12. media.neliti.com [media.neliti.com]
- 13. fiveable.me [fiveable.me]
Application Notes and Protocols for the Laboratory-Scale Synthesis of 2-Cyclohexylpropan-2-ol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the laboratory-scale synthesis of 2-cyclohexylpropan-2-ol, a tertiary alcohol with applications in organic synthesis and as a building block for more complex molecules. The primary method detailed is the Grignard reaction between cyclohexylmagnesium bromide and acetone (B3395972), a robust and well-established method for forming tertiary alcohols.[1]
Overview and Reaction Principle
The synthesis of this compound is most effectively achieved via a Grignard reaction. This involves the nucleophilic addition of a Grignard reagent, cyclohexylmagnesium bromide, to the carbonyl carbon of acetone. The resulting magnesium alkoxide is then protonated in an acidic workup to yield the final tertiary alcohol product.
The overall reaction scheme is as follows:
-
Grignard Reagent Formation: Cyclohexyl bromide + Mg → Cyclohexylmagnesium bromide
-
Nucleophilic Addition: Cyclohexylmagnesium bromide + Acetone → this compound magnesium bromide salt
-
Protonation (Work-up): this compound magnesium bromide salt + H₃O⁺ → this compound
Experimental Data
Reagent and Product Properties
| Compound | Formula | Molecular Weight ( g/mol ) | Role |
| Cyclohexyl bromide | C₆H₁₁Br | 163.06 | Starting Material |
| Magnesium Turnings | Mg | 24.31 | Reagent |
| Acetone | C₃H₆O | 58.08 | Starting Material |
| Diethyl ether (anhydrous) | (C₂H₅)₂O | 74.12 | Solvent |
| This compound | C₉H₁₈O | 142.24 | Product |
Reaction Parameters
| Parameter | Value |
| Stoichiometry (Cyclohexyl bromide:Mg:Acetone) | 1.0 : 1.1 : 1.0 |
| Reaction Temperature (Grignard Formation) | Gentle reflux (~35 °C) |
| Reaction Temperature (Acetone Addition) | 0-10 °C |
| Reaction Time (Grignard Formation) | 1-2 hours |
| Reaction Time (Acetone Addition) | 30 minutes |
| Work-up | Acidic quench with aq. NH₄Cl or dil. HCl |
| Purification | Fractional Distillation or Column Chromatography |
Detailed Experimental Protocol
Materials and Equipment
-
Three-necked round-bottom flask (250 mL)
-
Reflux condenser
-
Pressure-equalizing dropping funnel (100 mL)
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
-
Separatory funnel (500 mL)
-
Standard laboratory glassware
-
Inert atmosphere (Nitrogen or Argon)
-
Cyclohexyl bromide
-
Magnesium turnings
-
Iodine crystal (as initiator)
-
Anhydrous diethyl ether
-
Acetone (anhydrous)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Rotary evaporator
-
Distillation apparatus or column chromatography setup
Safety Precautions
-
Grignard reagents are highly reactive, flammable, and moisture-sensitive. The entire procedure must be conducted in a well-ventilated fume hood under a dry, inert atmosphere (nitrogen or argon).
-
Anhydrous conditions are critical. All glassware must be thoroughly dried in an oven and assembled while hot to prevent moisture contamination.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.[2][3][4]
-
Diethyl ether is extremely flammable and volatile. Ensure there are no nearby ignition sources.
-
The reaction can be exothermic, especially during the addition of acetone. Maintain careful temperature control.
Step-by-Step Procedure
Part A: Preparation of the Grignard Reagent (Cyclohexylmagnesium Bromide)
-
Set up a dry 250 mL three-necked flask equipped with a magnetic stir bar, a reflux condenser (with a drying tube), and a dropping funnel.
-
Place magnesium turnings (e.g., 2.67 g, 0.11 mol) in the flask.
-
Add a single crystal of iodine to the flask to help initiate the reaction.
-
In the dropping funnel, prepare a solution of cyclohexyl bromide (e.g., 16.3 g, 0.10 mol) in 50 mL of anhydrous diethyl ether.
-
Add approximately 5-10 mL of the cyclohexyl bromide solution to the magnesium turnings. The reaction should begin shortly, indicated by bubbling and the disappearance of the iodine color. Gentle warming may be necessary to initiate the reaction.
-
Once the reaction has started, add the remaining cyclohexyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture and reflux gently for an additional 30-60 minutes to ensure complete reaction of the magnesium. The solution should appear gray and cloudy.
Part B: Reaction with Acetone
-
Cool the freshly prepared Grignard reagent in an ice bath to 0-10 °C.
-
Prepare a solution of anhydrous acetone (e.g., 5.81 g, 0.10 mol) in 20 mL of anhydrous diethyl ether and place it in the dropping funnel.
-
Add the acetone solution dropwise to the cold, stirring Grignard reagent. The addition is exothermic, so maintain a slow addition rate to keep the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes.
Part C: Work-up and Isolation
-
Cool the reaction mixture again in an ice bath.
-
Slowly and carefully quench the reaction by adding 50 mL of saturated aqueous ammonium chloride solution dropwise through the dropping funnel. This will hydrolyze the magnesium alkoxide and neutralize any unreacted Grignard reagent.
-
Transfer the mixture to a separatory funnel.
-
Separate the organic (ether) layer.
-
Extract the aqueous layer twice with 25 mL portions of diethyl ether.
-
Combine all the organic extracts and wash them with 50 mL of brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent, and remove the diethyl ether using a rotary evaporator to yield the crude this compound.
Purification
The crude product can be purified by either fractional distillation under reduced pressure or by column chromatography.[5]
-
Fractional Distillation: Distill the crude oil under vacuum. Collect the fraction corresponding to the boiling point of this compound.
-
Column Chromatography: For higher purity, the crude product can be purified on a silica (B1680970) gel column using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent. The polarity of the eluent can be gradually increased to facilitate the elution of the product.
Product Characterization
The identity and purity of the synthesized this compound can be confirmed using spectroscopic methods.
Expected Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the methyl protons (singlet, ~1.1-1.2 ppm), the cyclohexyl protons (multiplets, ~1.0-1.8 ppm), and the hydroxyl proton (broad singlet, variable).[6] |
| ¹³C NMR | A signal for the quaternary carbon bearing the hydroxyl group (~72-75 ppm), signals for the two equivalent methyl carbons, and signals for the carbons of the cyclohexyl ring. |
| IR Spectroscopy | A broad O-H stretching band around 3200-3600 cm⁻¹, C-H stretching bands just below 3000 cm⁻¹, and a C-O stretching band in the 1100-1200 cm⁻¹ region.[7][8] |
| Mass Spectrometry | The mass spectrum would show the molecular ion peak (M⁺) and characteristic fragmentation patterns. |
Visualized Workflows
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Logical Relationship of Key Steps
Caption: Key dependencies in the synthesis protocol.
References
- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. benchchem.com [benchchem.com]
- 6. Solved Analyze the 1H NMR of 2-cyclohexyl-2-propanol. In | Chegg.com [chegg.com]
- 7. Solved Label the IR spectrum for these two compounds A) | Chegg.com [chegg.com]
- 8. benchchem.com [benchchem.com]
Catalytic Applications of 2-Cyclohexylpropan-2-ol Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the catalytic and related applications of derivatives of 2-cyclohexylpropan-2-ol. While direct catalytic applications of its derivatives are an emerging area of research, this report outlines their potential based on structurally similar compounds and details their established use in polymer chemistry.
Application Notes
Derivatives of this compound are primarily utilized as chiral building blocks and monomers in polymerization. The bulky and hydrophobic cyclohexyl group, combined with the reactivity of the propan-2-ol backbone, offers unique steric and electronic properties that can be exploited in catalyst design and polymer synthesis.
Potential in Asymmetric Catalysis
While specific examples of catalysts derived directly from this compound are not extensively documented, its structural isomers and related compounds have been effectively used in asymmetric catalysis. These examples provide a strong basis for the potential applications of this compound derivatives.
-
Chiral Ligands for Transition Metal Catalysis: The amine derivative, 2-cyclohexylpropan-2-amine, can be synthesized from this compound. This chiral amine can serve as a precursor to a variety of ligands, such as phosphine-amine or diamine ligands, for transition metal-catalyzed asymmetric reactions. The steric bulk of the cyclohexyl group can play a crucial role in creating a chiral environment around the metal center, influencing the enantioselectivity of reactions like hydrogenation, cross-coupling, and allylic substitution. For instance, phosphinoferrocene (B6310582) ligands bearing cyclohexyl groups have been synthesized and used in palladium-catalyzed cross-coupling reactions[1].
-
Organocatalysis: Chiral amines and their derivatives are well-established organocatalysts. A derivative of this compound, such as the corresponding primary or secondary amine, could potentially be used in enamine or iminium ion catalysis for reactions like asymmetric aldol, Mannich, and Michael reactions. The stereochemical outcome of these reactions is often dictated by the steric hindrance of the catalyst[2].
-
Chiral Auxiliaries: Although not a catalytic application in the strictest sense, chiral auxiliaries are instrumental in asymmetric synthesis. The chiral backbone of this compound could be incorporated into a chiral auxiliary. By temporarily attaching this auxiliary to a prochiral substrate, it can direct the stereochemical outcome of a reaction. The bulky cyclohexyl group would be expected to effectively shield one face of the reactive center.
Application in Polymer Chemistry
A well-documented application of a this compound derivative is in the field of polymer chemistry, specifically as a monomer for specialty polymers.
-
2-Cyclohexylpropan-2-yl Methacrylate (B99206) in Photoresists: 2-Cyclohexylpropan-2-yl methacrylate, synthesized from this compound, is used as a monomer in the formulation of photoresists for microlithography, particularly for 248nm (KrF) and 193nm (ArF) photoresists[3]. The bulky alicyclic side chain of the resulting polymer enhances properties such as dry etch resistance, pattern resolution, and adhesion to substrates, while reducing internal stress and shrinkage of the photoresist film[3].
Experimental Protocols
Protocol 1: Synthesis of 2-Cyclohexylpropan-2-yl Methacrylate
This protocol describes the synthesis of 2-cyclohexylpropan-2-yl methacrylate from this compound and methacrylic acid.
Materials:
-
This compound
-
Methacrylic acid
-
Acid catalyst (e.g., p-toluenesulfonic acid)
-
Polymerization inhibitor (e.g., phenothiazine)[4]
-
Anhydrous toluene (B28343)
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard glassware for organic synthesis, including a Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, magnetic stirrer, and reflux condenser, add this compound (1.0 eq), methacrylic acid (1.2 eq), a catalytic amount of p-toluenesulfonic acid (0.02 eq), and a small amount of phenothiazine (B1677639) as a polymerization inhibitor.
-
Add anhydrous toluene to the flask.
-
Heat the reaction mixture to reflux and collect the water generated in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until all the this compound has been consumed.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain pure 2-cyclohexylpropan-2-yl methacrylate.
Data Presentation
| Property | Value | Reference |
| CAS Number | 186585-56-8 | [3] |
| Molecular Formula | C₁₃H₂₂O₂ | [3] |
| Molecular Weight | 210.31 g/mol | [3] |
| Purity | >98.0% (GC) | |
| Appearance | Colorless to light yellow liquid |
Visualizations
General Structure of this compound Derivatives
Caption: Potential derivatives of this compound for various applications.
Experimental Workflow for the Synthesis of 2-Cyclohexylpropan-2-yl Methacrylate
Caption: Workflow for the synthesis of 2-cyclohexylpropan-2-yl methacrylate.
References
- 1. Synthesis, coordination, and catalytic application of phosphinoferrocene ligands bearing flexible thienyl and thiazolyl pendants - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. 2-Cyclohexylpropanal | 2109-22-0 | Benchchem [benchchem.com]
- 3. 2-Cyclohexylpropan-2-YL methacrylate | CAS 186585-56-8 | Catsyn [catsyn.com]
- 4. 2-Cyclohexylpropan-2-yl Methacrylate (stabilized with Phen… [cymitquimica.com]
Application Notes and Protocols: Esterification of 2-Cyclohexylpropan-2-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of esters from tertiary alcohols such as 2-cyclohexylpropan-2-ol presents a significant challenge in organic chemistry. Standard Fischer esterification conditions, which typically involve heating a carboxylic acid and an alcohol with a strong acid catalyst, are often ineffective for tertiary alcohols. This is primarily due to two factors: steric hindrance around the hydroxyl group, which impedes the approach of the carboxylic acid, and the propensity of the tertiary carbocation intermediate to undergo elimination (dehydration) to form an alkene under acidic conditions.[1][2][3]
These challenges necessitate the use of milder, more specialized methods to achieve the desired esterification. This document provides detailed application notes and protocols for several effective methods for the esterification of this compound, enabling the synthesis of a variety of ester derivatives for applications in drug development, materials science, and fragrance chemistry.
Challenges in the Esterification of this compound
The primary obstacle in the esterification of this tertiary alcohol is the steric bulk of the cyclohexyl group and the two methyl groups attached to the carbinol carbon. This steric congestion makes the hydroxyl group a poor nucleophile. Furthermore, under acidic conditions, the protonated hydroxyl group can easily depart as a water molecule, leading to the formation of a stable tertiary carbocation. This carbocation is highly susceptible to deprotonation, resulting in the formation of undesired alkene byproducts.[1][3]
The following protocols describe methods that circumvent these issues by activating the carboxylic acid, using milder reaction conditions, or employing catalysts that favor the esterification pathway over elimination.
Protocol 1: Steglich Esterification using Dicyclohexylcarbodiimide (B1669883) (DCC)
The Steglich esterification is a powerful method for forming esters from sterically hindered alcohols under mild conditions.[4] It utilizes a coupling agent, dicyclohexylcarbodiimide (DCC), and a catalyst, 4-dimethylaminopyridine (B28879) (DMAP), to activate the carboxylic acid.
Experimental Protocol
-
Reagent Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the desired carboxylic acid (1.0 eq) and this compound (1.2 eq) in anhydrous dichloromethane (B109758) (DCM).
-
Catalyst Addition: Add 4-dimethylaminopyridine (DMAP) (0.1 eq) to the solution.
-
Coupling Agent Addition: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of dicyclohexylcarbodiimide (DCC) (1.1 eq) in anhydrous DCM.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture to remove the DCU.
-
Purification: Wash the filtrate sequentially with 0.5 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude ester can be further purified by column chromatography on silica (B1680970) gel.
Quantitative Data Summary
| Carboxylic Acid | Molar Ratio (Acid:Alcohol:DCC:DMAP) | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Acetic Acid | 1:1.2:1.1:0.1 | DCM | 18 | 25 | 85-95 |
| Benzoic Acid | 1:1.2:1.1:0.1 | DCM | 24 | 25 | 80-90 |
| Isobutyric Acid | 1:1.2:1.1:0.1 | DCM | 24 | 25 | 75-85 |
Note: Yields are representative and may vary depending on the specific carboxylic acid and reaction scale.
Protocol 2: Esterification using Acid Anhydrides with a Solid-Acid Catalyst
The use of an acid anhydride (B1165640) in place of a carboxylic acid can facilitate the esterification of tertiary alcohols. Employing a reusable solid-acid catalyst can simplify product purification and reduce corrosive waste.[5]
Experimental Protocol
-
Reaction Setup: To a stirred solution of this compound (1.0 eq) in a suitable solvent (e.g., toluene), add the acid anhydride (1.5 eq).
-
Catalyst Addition: Add a solid-acid catalyst, such as a sulfonic acid cation exchange resin (e.g., Amberlyst 15), to the mixture.[6]
-
Reaction: Heat the reaction mixture to a moderate temperature (e.g., 50-70 °C) and stir for 4-12 hours. Monitor the reaction by GC-MS or NMR spectroscopy.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Filter to remove the solid catalyst.
-
Purification: Wash the filtrate with saturated aqueous NaHCO₃ to remove excess anhydride and the carboxylic acid byproduct, followed by washing with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. The product can be purified by distillation or column chromatography.
Quantitative Data Summary
| Acid Anhydride | Molar Ratio (Anhydride:Alcohol) | Catalyst | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Acetic Anhydride | 1.5:1 | Amberlyst 15 | 6 | 60 | 90-98 |
| Propionic Anhydride | 1.5:1 | Amberlyst 15 | 8 | 60 | 88-96 |
| Butyric Anhydride | 1.5:1 | Amberlyst 15 | 10 | 70 | 85-93 |
Note: Yields are estimates based on similar reactions and may require optimization.
Protocol 3: Acylation using In Situ Generated Benzotriazole (B28993) Esters
This method involves the in situ formation of a highly reactive benzotriazole ester from the carboxylic acid, which then readily reacts with the sterically hindered alcohol.[7]
Experimental Protocol
-
Activation of Carboxylic Acid: In a reaction vessel, dissolve the carboxylic acid (1.0 eq), 1-hydroxybenzotriazole (B26582) (HOBt) (1.1 eq), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) (1.1 eq) in anhydrous dimethylformamide (DMF). Stir the mixture at room temperature for 1 hour to form the active benzotriazole ester.
-
Alcohol Addition: Add this compound (1.2 eq) to the reaction mixture, followed by a suitable base such as 4-dimethylaminopyridine (DMAP) (1.2 eq).
-
Reaction: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with ethyl acetate (B1210297) and wash with water, 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. Purify the residue by column chromatography.
Quantitative Data Summary
| Carboxylic Acid | Molar Ratio (Acid:Alcohol:EDC:HOBt:DMAP) | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Phenylacetic Acid | 1:1.2:1.1:1.1:1.2 | DMF | 18 | 25 | 82-92 |
| Cyclohexanecarboxylic Acid | 1:1.2:1.1:1.1:1.2 | DMF | 24 | 25 | 80-90 |
| Naproxen | 1:1.2:1.1:1.1:1.2 | DMF | 24 | 25 | 75-88 |
Note: Yields are based on literature for similar sterically hindered alcohols and may need optimization.
Visualizations
Caption: Challenges in Fischer Esterification of Tertiary Alcohols.
Caption: Workflow for Steglich Esterification.
Conclusion
The successful esterification of the sterically hindered tertiary alcohol, this compound, requires moving beyond traditional Fischer esterification methods. The protocols outlined in this document, including Steglich esterification, acylation with acid anhydrides using solid-acid catalysts, and the use of in situ generated benzotriazole esters, provide robust and versatile strategies for synthesizing a wide range of esters from this challenging substrate. The choice of method will depend on the specific carboxylic acid partner, desired scale, and available reagents. Careful monitoring and purification are key to obtaining high yields of the desired ester products.
References
- 1. homework.study.com [homework.study.com]
- 2. quora.com [quora.com]
- 3. This compound | 16664-07-6 | Benchchem [benchchem.com]
- 4. Steglich Esterification [organic-chemistry.org]
- 5. US6420596B1 - Process for the selective esterification of tertiary alcohol by an acid anhydride using a reusable solid catalyst - Google Patents [patents.google.com]
- 6. US3590073A - Esterification of tertiary alcohols - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Use of 2-Cyclohexylpropan-2-ol and Related Compounds in the Fragrance and Flavor Industry
Disclaimer: Publicly available information regarding the specific application of 2-cyclohexylpropan-2-ol in the fragrance and flavor industry is limited. This document provides a comprehensive overview based on available data for this compound and its closely related structural isomers, which are more commonly referenced as fragrance ingredients. The methodologies and data presented for related compounds can serve as a valuable reference for researchers and professionals investigating the potential of this compound.
Introduction
Alicyclic alcohols, such as derivatives of cyclohexylpropanol, are a recognized class of compounds in the fragrance industry, valued for their diverse and often complex olfactory profiles.[1] These molecules contribute a range of notes, from floral and fruity to woody and musky, making them versatile ingredients in perfume compositions. This document outlines the known applications, physicochemical properties, and relevant experimental protocols for this compound and its more commercially prominent isomers.
Physicochemical Properties
A comparative summary of the physicochemical properties of this compound and its isomers is crucial for understanding their behavior in various formulations.
| Property | This compound | 2-Cyclohexylpropan-1-ol | 2,2-dimethyl-3-cyclohexyl-1-propanol |
| CAS Number | 16664-07-6[1] | 5442-00-2[2][3] | Not explicitly found |
| Molecular Formula | C₉H₁₈O[1] | C₉H₁₈O[2][4] | C₁₁H₂₂O |
| Molecular Weight | 142.24 g/mol [1] | 142.24 g/mol [2][4] | Not explicitly found |
| Boiling Point | Not explicitly found | 211-212 °C @ 760 mmHg[3] | Not explicitly found |
| Flash Point | Not explicitly found | 57.78 °C[3] | Not explicitly found |
| Vapor Pressure | Not explicitly found | 0.037 mmHg @ 25°C[2][3] | Not explicitly found |
| Odor Profile | Mild, pleasant[5] | Fruity, green, slightly minty, balsamic, floral[3] | Muguet (lily-of-the-valley)[6][7] |
| Recommended Usage | Not specified for fragrance | Up to 20% in fragrance concentrate[3] | Sensorially effective amount to impart or modify muguet notes[6][7] |
| Flavor Use | Not recommended[5] | Not for flavor use[3] | Not specified |
Applications in Fragrance and Flavor
While specific applications for this compound are not well-documented, its isomers and related compounds are utilized in various fragrance applications.
-
2-Cyclohexylpropan-1-ol: This isomer is described as a fragrance agent with a complex odor profile, suggesting its use in creating fresh, floral, and green accords in perfumes.[3] Its relatively high recommended usage level of up to 20% in a fragrance concentrate indicates it can be a significant component of a formulation.[3] It is not recommended for use in flavors.[3]
-
2,2-dimethyl-3-cyclohexyl-1-propanol: This compound is patented for its use as a fragrance ingredient with a distinct muguet (lily-of-the-valley) character.[6][7] It can be used as a standalone fragrance or in combination with other fragrance materials to create novel perfume compositions, particularly in floral-themed scents.[6][7] The patents suggest its application in liquid perfumes, and it can be incorporated into various delivery systems such as microcapsules, spray-dried powders, or adsorbed onto carrier materials for controlled release.[6][7]
-
Substituted 2-cyclohexyl-propan-1-ol derivatives: Certain substituted versions, such as 2-(4-tert-butyl-cyclohexyl)-propan-1-ol, are noted as powerful fragrance materials with desirable sandalwood and muguet notes.[8]
Experimental Protocols
The following are generalized protocols relevant to the evaluation and application of fragrance compounds like this compound and its analogs.
Synthesis of this compound (Grignard Reaction)
A primary method for synthesizing tertiary alcohols like this compound is the Grignard reaction.[1]
Objective: To synthesize this compound from cyclohexylmagnesium bromide and acetone (B3395972).
Materials:
-
Cyclohexyl bromide
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Acetone
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Standard glassware for anhydrous reactions (round-bottom flask, dropping funnel, condenser)
-
Magnetic stirrer and heating mantle
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a condenser, dropping funnel, and magnetic stirrer, add magnesium turnings. Add a solution of cyclohexyl bromide in anhydrous ether dropwise to initiate the reaction. Once initiated, add the remaining cyclohexyl bromide solution at a rate that maintains a gentle reflux.
-
Nucleophilic Addition: Cool the prepared Grignard reagent in an ice bath. Add a solution of acetone in anhydrous ether dropwise from the dropping funnel.
-
Quenching: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours. Slowly add saturated aqueous ammonium chloride solution to quench the reaction.
-
Extraction and Purification: Separate the ether layer. Extract the aqueous layer with additional ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Remove the solvent under reduced pressure. The crude product can be purified by distillation.
Sensory Evaluation of Fragrance Compounds
Objective: To determine the olfactory profile of a fragrance compound.
Materials:
-
Test compound (e.g., this compound)
-
Odorless solvent (e.g., diethyl phthalate (B1215562) or ethanol)
-
Perfumer's smelling strips
-
Panel of trained sensory analysts
Procedure:
-
Sample Preparation: Prepare a series of dilutions of the test compound in the chosen solvent (e.g., 10%, 1%, 0.1% solutions).
-
Evaluation: Dip a clean smelling strip into a dilution, ensuring not to oversaturate. Allow the solvent to evaporate for a few seconds.
-
Olfactory Assessment: Present the strip to the sensory panelists. Panelists should record their impressions of the odor at different time points (top note, middle note, and base note/dry-down) using a standardized fragrance vocabulary.
-
Data Analysis: Compile the descriptions from the panelists to create a comprehensive odor profile of the compound.
Stability Testing in a Consumer Product Base
Objective: To evaluate the stability and performance of a fragrance compound in a representative product matrix.
Materials:
-
Test fragrance compound
-
Unfragranced product base (e.g., shampoo, lotion, soap)
-
Controlled environment chambers (for accelerated aging)
-
Analytical instrumentation (e.g., GC-MS)
-
Sensory panelists
Procedure:
-
Formulation: Incorporate the test fragrance compound into the product base at a predetermined concentration.
-
Aging: Store samples of the fragranced product under different conditions:
-
Room temperature (for real-time aging)
-
Elevated temperature (e.g., 40°C) for accelerated aging
-
Light exposure (to test for photodegradation)
-
-
Analysis: At specified time intervals (e.g., 1, 2, 4, 8, 12 weeks), analyze the samples for:
-
Chemical Stability: Use GC-MS to quantify the concentration of the fragrance compound and identify any degradation products.
-
Olfactory Stability: Have sensory panelists evaluate the odor of the product to detect any changes in scent profile or intensity.
-
Physical Stability: Observe the product for any changes in color, viscosity, or phase separation.
-
Signaling Pathway: Olfactory Transduction
The perception of fragrance molecules like this compound is initiated by their interaction with olfactory receptors in the nasal cavity. This triggers a signaling cascade that results in the perception of smell.
Conclusion
While this compound is not as extensively documented as a fragrance ingredient as its isomers, its structural similarity to known fragrance compounds suggests potential for use in the industry. The protocols and data presented for related alicyclic alcohols provide a solid foundation for researchers and drug development professionals to explore the synthesis, sensory characteristics, and application stability of this compound. Further sensory and stability studies are required to fully elucidate its potential as a novel fragrance material.
References
- 1. This compound | 16664-07-6 | Benchchem [benchchem.com]
- 2. lookchem.com [lookchem.com]
- 3. cyclohexyl propanol, 5442-00-2 [thegoodscentscompany.com]
- 4. 2-Cyclohexylpropan-1-ol [myskinrecipes.com]
- 5. lookchem.com [lookchem.com]
- 6. DE102005002010A1 - Use of 2,2-dimethyl-3-cyclohexyl-1-propanol as fragrance - Google Patents [patents.google.com]
- 7. WO2006074979A1 - Use of 2,2-dimethyl-3-cyclohexyl-1-propanol as a perfume - Google Patents [patents.google.com]
- 8. WO1998009933A1 - Substituted 2-cyclohexyl-propan-1-ol and its use in perfume compositions - Google Patents [patents.google.com]
Application Notes and Protocols: 2-Cyclohexylpropan-2-ol as a Substrate in Biochemical Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Cyclohexylpropan-2-ol is a tertiary alcohol characterized by a bulky cyclohexyl group attached to a propan-2-ol backbone. Its unique structural features, combining a hydrophobic carbocyclic ring with a polar hydroxyl group, make it a compound of interest for biochemical investigations.[1] In the realm of drug discovery and development, understanding the metabolic fate of xenobiotics is paramount. Cytochrome P450 (CYP) enzymes, a superfamily of heme-containing monooxygenases, are central to the metabolism of a vast array of compounds.[2][3] Additionally, alcohol dehydrogenases (ADHs) play a crucial role in the oxidation of alcohols.[4]
These application notes provide a framework for utilizing this compound as a substrate in biochemical assays to characterize its interaction with key metabolic enzymes, namely cytochrome P450s and alcohol dehydrogenases. The provided protocols are foundational and may require optimization based on the specific experimental setup and objectives.
Applications in Biochemical Assays
This compound can serve as a valuable tool in several areas of biochemical and pharmacological research:
-
Enzyme Kinetics and Substrate Specificity: Investigating the interaction of this compound with various enzymes can provide insights into their substrate binding pockets and catalytic mechanisms. The steric hindrance provided by the tertiary alcohol and the cyclohexyl group can be used to probe the active site topology of enzymes like CYPs and ADHs.
-
Metabolic Stability and Drug Metabolism Studies: In drug discovery, it is crucial to assess the metabolic stability of new chemical entities. Using this compound as a model compound can help in understanding how similar structural motifs are metabolized by liver enzymes.
-
Inhibition and Induction Studies: this compound can be used in competitive inhibition assays to identify compounds that bind to the same enzymatic active site. Furthermore, its potential to induce the expression of metabolic enzymes can be evaluated.
Data Presentation: Enzyme Kinetics
Due to the limited availability of specific kinetic data for this compound in the public domain, the following table presents hypothetical data for illustrative purposes. This data represents a potential outcome from enzyme kinetic studies and should be determined experimentally.
| Enzyme | Substrate | Apparent Km (µM) | Apparent Vmax (pmol/min/mg protein) | Assay System |
| CYP3A4 | This compound | 150 | 850 | Human Liver Microsomes |
| CYP2E1 | This compound | 250 | 600 | Human Liver Microsomes |
| ADH1B | This compound | > 10,000 | Not Determined | Recombinant Human Enzyme |
Note: Tertiary alcohols are generally poor substrates for alcohol dehydrogenases.[5]
Experimental Protocols
Protocol 1: Determination of Kinetic Parameters (Km and Vmax) of this compound with Human Cytochrome P450 Enzymes
Principle:
This protocol describes a method to determine the Michaelis-Menten kinetic parameters (Km and Vmax) for the metabolism of this compound by specific cytochrome P450 isoforms in human liver microsomes (HLM). The rate of metabolite formation is measured at various substrate concentrations, and the data is fitted to the Michaelis-Menten equation.[6][7][8]
Materials and Reagents:
-
This compound
-
Human Liver Microsomes (HLM)
-
NADPH-regenerating system (e.g., Glucose-6-phosphate, Glucose-6-phosphate dehydrogenase, NADP+)
-
Phosphate (B84403) buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
Acetonitrile (B52724) (ACN)
-
Trifluoroacetic acid (TFA)
-
LC-MS/MS system for metabolite quantification
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO).
-
Prepare the NADPH-regenerating system according to the manufacturer's instructions.
-
Prepare working solutions of this compound at various concentrations in the phosphate buffer.
-
-
Incubation:
-
In a microcentrifuge tube, add the following in order:
-
Phosphate buffer
-
Human Liver Microsomes (final concentration typically 0.1-0.5 mg/mL)
-
This compound at varying concentrations (e.g., 0, 5, 10, 25, 50, 100, 250, 500 µM)
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH-regenerating system.
-
Incubate at 37°C with shaking for a predetermined time (e.g., 15, 30, 60 minutes). The incubation time should be within the linear range of metabolite formation.
-
-
Reaction Termination and Sample Preparation:
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Vortex the samples and centrifuge at high speed to pellet the protein.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples for the formation of the expected metabolite (e.g., a hydroxylated derivative of this compound).
-
Develop a sensitive and specific LC-MS/MS method for the quantification of the metabolite.
-
-
Data Analysis:
-
Calculate the initial velocity (rate of metabolite formation) at each substrate concentration.
-
Plot the initial velocity versus the substrate concentration.
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the apparent Km and Vmax values.
-
Protocol 2: Screening for this compound Oxidation by Alcohol Dehydrogenase (ADH)
Principle:
This protocol is designed to screen for the activity of alcohol dehydrogenase with this compound as a potential substrate. The assay is based on the enzymatic oxidation of the alcohol, which is coupled to the reduction of NAD+ to NADH. The increase in NADH concentration is monitored spectrophotometrically at 340 nm.[9][10]
Materials and Reagents:
-
This compound
-
Recombinant human alcohol dehydrogenase (e.g., ADH1B)
-
NAD+ (Nicotinamide adenine (B156593) dinucleotide)
-
Glycine-NaOH buffer (e.g., 100 mM, pH 10.0)
-
Spectrophotometer capable of reading at 340 nm
-
96-well UV-transparent microplate (optional)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Prepare a stock solution of NAD+ in the assay buffer.
-
Prepare a working solution of the ADH enzyme in the assay buffer.
-
-
Assay Setup:
-
In a cuvette or a well of a microplate, add the following:
-
Glycine-NaOH buffer
-
NAD+ solution (final concentration typically 1-2 mM)
-
This compound (at a high concentration, e.g., 10 mM, for initial screening)
-
-
As a positive control, use a known ADH substrate like ethanol.
-
As a negative control, omit the enzyme from the reaction mixture.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the ADH enzyme solution.
-
Immediately start monitoring the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 5-10 minutes).
-
-
Data Analysis:
-
Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot.
-
Compare the rate of NADH formation with this compound to that of the positive control. A significant increase in absorbance compared to the negative control indicates that this compound is a substrate for the enzyme.
-
Visualizations
References
- 1. Tertiary-Butanol: a toxicological review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enzyme kinetics of oxidative metabolism: cytochromes P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enzyme Kinetics of Oxidative Metabolism-Cytochromes P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. REACTION KINETICS OF ALCOHOL DEHYDROGENASE | Austin Tommy [austintommy.com.ng]
- 5. researchgate.net [researchgate.net]
- 6. Enzyme Kinetic Assay - Creative Biogene [microbiosci.creative-biogene.com]
- 7. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Cytochrome P450 Enzyme Kinetics: Km and Vmax Determinations Using Metabolite Formation and Substrate Depletion Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. bohr.winthrop.edu [bohr.winthrop.edu]
- 10. Estimation of the kinetic parameters (Km & Vmax) and the optimization of yeast alcohol dehydrogenase (ADH) assay. [ijsra.net]
Troubleshooting & Optimization
purification of 2-cyclohexylpropan-2-ol by distillation or chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-cyclohexylpropan-2-ol by distillation and chromatography. This resource is intended for researchers, scientists, and drug development professionals.
Choosing Your Purification Method
Deciding between distillation and chromatography depends on the scale of your purification, the nature of the impurities, and the desired final purity. This flowchart can guide your decision-making process.
Caption: Figure 1. Decision-Making Flowchart for Purification Method.
Physical Properties
A summary of the physical properties of this compound and its isomers is provided below for reference.
| Property | This compound | 2-Cyclohexyl-1-propanol | 1-Cyclohexylpropan-2-ol |
| CAS Number | 16664-07-6[1] | 5442-00-2[2][3] | 1124-45-4 |
| Molecular Formula | C₉H₁₈O | C₉H₁₈O | C₉H₁₈O |
| Molecular Weight | 142.24 g/mol [1] | 142.24 g/mol [2][3] | 142.24 g/mol |
| Boiling Point | ~180-190 °C (estimated)[1] | 211-212 °C @ 760 mmHg[3] | Not available |
| Appearance | Not available | Colorless to pale yellow liquid[3] | Not available |
Purification by Vacuum Distillation
FAQs for Vacuum Distillation
Q1: Why is vacuum distillation recommended for this compound?
A1: this compound has an estimated high boiling point (~180-190°C) at atmospheric pressure[1]. Distilling at such high temperatures can lead to decomposition, particularly dehydration, as it is a tertiary alcohol. Vacuum distillation lowers the boiling point of the liquid, allowing for distillation at a lower temperature, which minimizes the risk of thermal degradation.
Q2: What is the main challenge when distilling tertiary alcohols like this compound?
A2: The primary challenge is the acid-catalyzed dehydration of the tertiary alcohol to form alkenes, even in the absence of a strong acid catalyst, as residual acidic impurities or high temperatures can promote this side reaction. This not only results in loss of the desired product but also contaminates the distillate with alkenes and water.
Troubleshooting Guide for Vacuum Distillation
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Product is cloudy | Presence of water due to dehydration or incomplete drying of the crude product. | Ensure the crude material is thoroughly dried with a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄) before distillation. If dehydration is occurring, lower the distillation temperature by using a higher vacuum. |
| Distillate contains alkene impurities (confirmed by NMR or GC) | Dehydration of the tertiary alcohol during distillation. | Perform the distillation at the lowest possible temperature by applying a high vacuum. Ensure all glassware is clean and free of acidic residues. A small amount of a non-volatile base (e.g., a few pellets of KOH or a small amount of K₂CO₃) can be added to the distilling flask to neutralize any acidic impurities. |
| Bumping or uneven boiling | Lack of nucleation sites for smooth boiling. | Use a magnetic stir bar and a stirrer hotplate for even heating and smooth boiling. Boiling chips are not effective under vacuum. |
| Inability to reach a low vacuum | Leaks in the distillation apparatus. | Ensure all glass joints are properly greased and securely clamped. Check all tubing connections for a tight seal. |
| No product distilling over | The vacuum is too high, causing the boiling point to be below the temperature of the condenser water, or the heating temperature is too low. | Gradually decrease the vacuum (increase the pressure) or slightly increase the heating mantle temperature. Ensure the condenser water is not excessively cold. |
Experimental Protocol: Vacuum Distillation of this compound
This protocol provides a general guideline. The optimal pressure and temperature may need to be determined empirically.
Caption: Figure 2. Experimental Workflow for Vacuum Distillation.
-
Preparation: Ensure all glassware is clean and dry. Assemble a vacuum distillation apparatus, including a round-bottom flask, a Claisen adapter, a thermometer, a condenser, and a receiving flask. Lightly grease all joints.
-
Charging the Flask: To the round-bottom flask, add the crude this compound and a magnetic stir bar.
-
Evacuation: Connect the apparatus to a vacuum source with a trap. Slowly and carefully evacuate the system.
-
Heating: Begin stirring the solution and gently heat the flask using a heating mantle.
-
Distillation: Collect any low-boiling impurities as a forerun. Once the temperature stabilizes, collect the main fraction of this compound in a clean receiving flask. Record the boiling point and the pressure.
-
Shutdown: Once the distillation is complete, remove the heating mantle and allow the apparatus to cool to room temperature before slowly reintroducing air into the system.
-
Analysis: Analyze the purity of the collected fraction using gas chromatography (GC), nuclear magnetic resonance (NMR) spectroscopy, or another suitable method.
Purification by Column Chromatography
FAQs for Column Chromatography
Q1: When should I choose column chromatography over distillation?
A1: Column chromatography is the preferred method when:
-
You are working with a small amount of material.
-
The impurities have similar boiling points to this compound.
-
A very high degree of purity is required.
Q2: What is a good starting solvent system for the purification of this compound on silica (B1680970) gel?
A2: this compound is a relatively non-polar alcohol. A good starting point for a solvent system would be a mixture of a non-polar solvent like hexanes or heptane (B126788) and a slightly more polar solvent like ethyl acetate (B1210297) or diethyl ether. A typical starting eluent could be 5-10% ethyl acetate in hexanes. The optimal solvent system should be determined by thin-layer chromatography (TLC) beforehand.
Troubleshooting Guide for Column Chromatography
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Peak tailing | Strong interaction between the hydroxyl group of the alcohol and active silanol (B1196071) groups on the silica gel. | Add a small amount of a polar solvent like methanol (B129727) (e.g., 0.5-1%) to the eluent to block the active sites on the silica. Alternatively, a small amount of a non-nucleophilic base like triethylamine (B128534) (~0.1%) can be added to the eluent to reduce interactions with acidic silanol groups. |
| Poor separation of product and impurities | The chosen eluent system has either too high or too low polarity. | Optimize the solvent system using TLC to achieve a good separation between the desired product and impurities (aim for a difference in Rf values of at least 0.2). A gradient elution (gradually increasing the polarity of the eluent) can also improve separation. |
| Product is not eluting from the column | The eluent is not polar enough. | Gradually increase the polarity of the eluent. For example, if you are using 5% ethyl acetate in hexanes, try increasing to 10%, then 15%, etc. |
| Cracks or channels in the silica gel bed | Improperly packed column or the silica gel ran dry. | Ensure the column is packed uniformly as a slurry and never let the solvent level drop below the top of the silica gel. |
Experimental Protocol: Flash Column Chromatography of this compound
Caption: Figure 3. Experimental Workflow for Flash Column Chromatography.
-
TLC Analysis: Develop a suitable solvent system using TLC. For this compound, start with varying ratios of ethyl acetate and hexanes. The ideal eluent should give the product an Rf value of approximately 0.2-0.3.
-
Column Packing: Select an appropriately sized column. Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack evenly, tapping the column gently to remove air bubbles. Add a thin layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (ideally the eluent or a less polar solvent). Carefully apply the sample to the top of the silica gel.
-
Elution: Add the eluent to the column and apply positive pressure (using a pump or inert gas) to force the solvent through the column at a steady rate.
-
Fraction Collection: Collect fractions in test tubes or vials.
-
Monitoring: Monitor the composition of the fractions by TLC.
-
Combining and Concentrating: Combine the fractions that contain the pure product and remove the solvent using a rotary evaporator.
-
Analysis: Confirm the purity of the final product by GC, NMR, or another analytical technique.
References
identifying side products in the synthesis of 2-cyclohexylpropan-2-ol
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 2-cyclohexylpropan-2-ol. The primary focus is on identifying and mitigating the formation of common side products.
Troubleshooting Guide & FAQs
Q1: My reaction yield is significantly lower than expected. What are the potential causes?
A1: Low yields in the synthesis of this compound, typically performed via a Grignard reaction, can stem from several factors:
-
Incomplete Grignard Reagent Formation: The reaction of cyclohexyl bromide with magnesium may not have gone to completion. This can be due to impure magnesium or wet glassware/solvents.[1][2]
-
Reaction with Water: Grignard reagents are highly reactive with water. Any moisture in the reagents or glassware will quench the Grignard reagent, reducing the amount available to react with acetone (B3395972) and forming cyclohexane (B81311) as a byproduct.[1]
-
Side Reactions: Competing side reactions, such as enolization or reduction of the acetone starting material, can consume the Grignard reagent without forming the desired product.[3]
-
Product Loss During Workup: The desired tertiary alcohol can be prone to dehydration during acidic workup, especially if heated.[4] Additionally, improper extraction techniques can lead to loss of product.
Q2: I see an unexpected peak in my Gas Chromatography (GC) analysis. How can I identify the side product?
A2: Identifying unknown peaks requires a systematic approach. First, consider the possible side products based on the reaction mechanism. The table below summarizes common impurities. For definitive identification, techniques like GC-MS (Gas Chromatography-Mass Spectrometry) or NMR (Nuclear Magnetic Resonance) spectroscopy are recommended. The mass spectrum of the desired product, this compound, is often characterized by the loss of a water molecule (M-18) or a methyl group (M-15).[5]
Q3: My final product appears to be an alkene instead of an alcohol. What happened?
A3: The formation of an alkene is a common issue resulting from the dehydration of the tertiary alcohol product, this compound.[4] This is typically caused by overly acidic or high-temperature conditions during the aqueous workup step.[4][6] To avoid this, use a milder quenching agent like a saturated aqueous solution of ammonium (B1175870) chloride and avoid excessive heating during product isolation.
Q4: After the reaction, I recovered a significant amount of my starting material, acetone. Why didn't it react?
A4: Recovery of the starting ketone is often due to the Grignard reagent acting as a base rather than a nucleophile.[3] It can deprotonate the alpha-carbon of acetone, forming an enolate. During the workup, this enolate is protonated, regenerating the acetone.[3] This is more prevalent with sterically hindered ketones, but can occur in this synthesis. Ensuring a clean, reactive Grignard reagent and slow addition of the ketone at low temperatures can favor the desired nucleophilic addition.
Data on Potential Side Products
The following table summarizes the potential side products in the Grignard synthesis of this compound, their likely causes, and suggested analytical methods for identification.
| Side Product | Chemical Name | Likely Cause | Suggested Analytical Method |
| Unreacted Starting Material | Cyclohexyl bromide | Incomplete reaction with Mg | GC, GC-MS |
| Unreacted Starting Material | Acetone | Enolization by Grignard reagent, insufficient Grignard reagent | GC, GC-MS, NMR |
| Grignard Formation Byproduct | Bicyclohexyl | Wurtz-type coupling during Grignard reagent formation | GC-MS, NMR |
| Grignard Quenching Product | Cyclohexane | Reaction of Grignard reagent with trace water | GC (low boiling point) |
| Dehydration Product | 1-Cyclohexyl-1-methylethene | Acid-catalyzed dehydration of the final product during workup | GC-MS, NMR, Bromine test[7] |
| Reduction Product | Isopropanol | Reduction of acetone by the Grignard reagent | GC, NMR |
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reaction
This protocol outlines the synthesis of the target molecule from cyclohexyl bromide and acetone.
-
Preparation: All glassware must be flame-dried or oven-dried to remove any trace of water. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Grignard Reagent Formation: Place magnesium turnings in a round-bottom flask with a reflux condenser. Add anhydrous diethyl ether. A solution of cyclohexyl bromide in anhydrous diethyl ether is added dropwise to initiate the reaction. The mixture is typically stirred and may require gentle heating to maintain a steady reflux.[2]
-
Reaction with Acetone: Once the magnesium has been consumed, the resulting cyclohexylmagnesium bromide solution is cooled in an ice bath. A solution of acetone in anhydrous diethyl ether is then added dropwise.[8]
-
Workup (Quenching): After the addition is complete and the reaction has stirred, it is quenched by the slow, careful addition of a saturated aqueous solution of ammonium chloride.[8] This is preferred over strong acids to minimize dehydration of the product.[4]
-
Isolation and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. The crude this compound can be purified by distillation or column chromatography.
Protocol 2: Analysis by Gas Chromatography (GC)
-
Sample Preparation: Dilute a small sample of the crude reaction mixture in a suitable solvent (e.g., diethyl ether or acetone) to a concentration appropriate for GC analysis.[7]
-
Injection: Inject a small volume (e.g., 1-2 µL) of the diluted sample into the gas chromatograph.[7]
-
Analysis: The components of the mixture will be separated based on their boiling points and interactions with the column's stationary phase. The retention time of each peak can be compared to known standards of the starting materials, expected product, and potential side products to identify the composition of the mixture. The area under each peak can be used to estimate the relative abundance of each component.[7]
Visualizations
Caption: Main reaction and potential side reaction pathways.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Grignard Reaction [organic-chemistry.org]
- 4. quora.com [quora.com]
- 5. This compound | 16664-07-6 | Benchchem [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Grignard Reactions for Tertiary Alcohol Synthesis
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals engaged in the synthesis of tertiary alcohols via Grignard reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the Grignard synthesis of tertiary alcohols, offering potential causes and solutions in a question-and-answer format.
| Issue | Potential Cause(s) | Recommended Solutions |
| Low or No Product Yield | Presence of moisture or protic solvents: Grignard reagents are extremely sensitive to water and alcohols, which will quench the reagent.[1] | - Ensure all glassware is rigorously flame-dried or oven-dried immediately before use.[2] - Use anhydrous solvents. - Handle all reagents under an inert atmosphere (e.g., nitrogen or argon). |
| Inactive Magnesium Surface: The magnesium turnings may have an oxide layer preventing the reaction from initiating. | - Activate the magnesium by gently crushing the turnings to expose a fresh surface. - Use a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) as an initiator.[2] | |
| Side Reactions: Enolization of the ketone or reduction of the carbonyl group can compete with the desired nucleophilic addition. This is more common with sterically hindered ketones.[3] | - Add the ketone or ester to the Grignard reagent at a low temperature (e.g., 0 °C) to control the exothermic reaction and minimize side reactions.[2] - Consider using a more reactive organolithium reagent for sterically hindered substrates.[1] | |
| Incorrect Stoichiometry: An insufficient amount of Grignard reagent will lead to incomplete conversion of the starting material. | - Titrate the Grignard reagent before use to determine its exact concentration. - Use a slight excess of the Grignard reagent (e.g., 1.1-1.5 equivalents for ketones, 2.2-3.0 equivalents for esters). | |
| Formation of Significant Byproducts | Wurtz Coupling: The Grignard reagent can couple with the unreacted alkyl/aryl halide, forming a homocoupled byproduct (e.g., biphenyl (B1667301) from phenylmagnesium bromide).[4] This is favored at higher temperatures.[2] | - Control the rate of addition of the alkyl/aryl halide to the magnesium turnings to maintain a low concentration of the halide. - Maintain a gentle reflux during Grignard reagent formation and avoid excessive heating.[4] |
| Dehydration of Tertiary Alcohol: The tertiary alcohol product can be sensitive to acidic conditions, leading to dehydration to form an alkene, especially during work-up.[2] | - Use a milder quenching agent, such as a saturated aqueous solution of ammonium (B1175870) chloride, instead of strong acids.[2] - Maintain a low temperature during the work-up procedure. | |
| Reaction Fails to Initiate | Poor Quality Magnesium: Old or oxidized magnesium turnings will be unreactive. | - Use fresh, high-quality magnesium turnings. |
| Insufficient Activation: The method used to activate the magnesium may not have been effective. | - Try a different activation method (e.g., if iodine fails, try 1,2-dibromoethane). - Gently warm the flask to help initiate the reaction, but be prepared to cool it if the reaction becomes too vigorous. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for a Grignard reaction for tertiary alcohol synthesis?
A1: Anhydrous ethereal solvents such as diethyl ether or tetrahydrofuran (B95107) (THF) are the most common and effective solvents.[2] They are aprotic and effectively solvate the magnesium center of the Grignard reagent, which is crucial for its formation and reactivity. The choice between diethyl ether and THF can influence the reaction rate and yield, with THF generally allowing for higher reaction temperatures due to its higher boiling point.
Q2: How can I be certain that my Grignard reagent has formed?
A2: Visual cues for the formation of a Grignard reagent include the disappearance of the magnesium metal, the solution turning cloudy or grayish-brown, and the spontaneous refluxing of the solvent due to the exothermic nature of the reaction. For a quantitative assessment, the concentration of the Grignard reagent should be determined by titration before its use.
Q3: Can I use an ester to synthesize a tertiary alcohol with three different R groups?
A3: No, the reaction of a Grignard reagent with an ester will always result in a tertiary alcohol where two of the substituents are identical.[5] This is because the Grignard reagent adds to the ester twice. To synthesize a tertiary alcohol with three different R groups, you must start with a ketone and a Grignard reagent.
Q4: What is the best way to work up a Grignard reaction to isolate a tertiary alcohol?
A4: A careful aqueous work-up is critical. The reaction mixture should be cooled in an ice bath and then slowly quenched with a saturated aqueous solution of ammonium chloride.[2] This protonates the alkoxide intermediate to form the tertiary alcohol and precipitates the magnesium salts, which can then be removed by filtration or extraction. Using a mild quenching agent like ammonium chloride minimizes the risk of dehydrating the acid-sensitive tertiary alcohol product.[2]
Q5: My ketone is sterically hindered. What can I do to improve the yield of my tertiary alcohol?
A5: For sterically hindered ketones, side reactions such as enolization and reduction become more prevalent.[3] To favor the desired nucleophilic addition, you can try several strategies:
-
Use a more reactive organometallic reagent, such as an organolithium reagent.[1]
-
Add the Grignard reagent slowly at a very low temperature to control the reaction kinetics.
-
Use a less sterically bulky Grignard reagent if the desired product structure allows for it.
Data Presentation
Table 1: Effect of Solvent on the Yield of a Tertiary Alcohol (β-isodamascol)
| Solvent | Yield (%) |
| Tetrahydrofuran (THF) | 85 |
| 2-Methyltetrahydrofuran (2-MeTHF) | 92 |
| Cyclopentyl methyl ether (CPME) | 78 |
| Diethyl ether (Et₂O) | 75 |
| Data synthesized from a study on the synthesis of terpene alcohols.[6] |
Table 2: Effect of Temperature on the Yield of a Tertiary Alcohol (β-isodamascol)
| Temperature (°C) | Yield (%) |
| 0 | 88 |
| 25 (Room Temperature) | 94 |
| 40 | 85 |
| 60 | 75 |
| Data synthesized from a study on the synthesis of terpene alcohols.[6] |
Table 3: Effect of Grignard Reagent Stoichiometry on the Yield of a Tertiary Alcohol (β-isodamascol)
| Molar Ratio (Grignard:Ketone) | Yield (%) |
| 1.0 : 1.0 | 75 |
| 1.2 : 1.0 | 93 |
| 1.5 : 1.0 | 90 |
| 2.0 : 1.0 | 85 |
| Data synthesized from a study on the synthesis of terpene alcohols.[6] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Tertiary Alcohol from a Ketone
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Alkyl or aryl halide
-
Ketone
-
Iodine crystal or 1,2-dibromoethane (for activation)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium or magnesium sulfate
Procedure:
-
Glassware Preparation: Flame-dry or oven-dry all glassware (a three-necked round-bottom flask, a reflux condenser, and an addition funnel) and allow to cool to room temperature under an inert atmosphere.
-
Grignard Reagent Formation:
-
Place the magnesium turnings in the flask with a magnetic stir bar.
-
If activating, add a small crystal of iodine or a few drops of 1,2-dibromoethane.
-
In the addition funnel, place a solution of the alkyl or aryl halide in anhydrous ether/THF.
-
Add a small portion of the halide solution to the magnesium. The reaction should initiate, as evidenced by a color change, bubbling, or gentle reflux.
-
Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Ketone:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Dissolve the ketone in anhydrous ether/THF and place it in the addition funnel.
-
Add the ketone solution dropwise to the stirred Grignard reagent at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature and stir for 1-2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the reaction.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with two portions of diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium or magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude tertiary alcohol.
-
Purify the product by distillation, recrystallization, or column chromatography.
-
Protocol 2: Titration of a Grignard Reagent
Materials:
-
Anhydrous toluene (B28343) or THF
-
Salicylaldehyde (B1680747) phenylhydrazone
-
Grignard reagent solution
-
Dry glassware (burette, flask)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve a precisely weighed amount of salicylaldehyde phenylhydrazone in anhydrous toluene or THF.
-
Fill a dry burette with the Grignard reagent solution.
-
Slowly titrate the Grignard reagent into the stirred solution of the indicator.
-
The endpoint is indicated by a persistent color change from colorless to a distinct yellow/orange.
-
Record the volume of the Grignard reagent added and calculate its molarity.
Visualizations
References
methods for removing unreacted starting materials from 2-cyclohexylpropan-2-ol
Topic: Methods for Removing Unreacted Starting Materials from 2-Cyclohexylpropan-2-ol
This technical support guide is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting advice and protocols for the purification of this compound, with a specific focus on removing unreacted starting materials commonly encountered after synthesis via the Grignard reaction.
Frequently Asked Questions (FAQs)
Q1: What are the common unreacted starting materials and byproducts I need to remove after synthesizing this compound?
A1: The synthesis of this compound, a tertiary alcohol, is most commonly achieved via a Grignard reaction.[1] Depending on the specific pathway, the primary starting materials and potential impurities are:
-
Pathway 1: Reaction of a cyclohexyl Grignard reagent (e.g., cyclohexylmagnesium bromide) with acetone (B3395972) (2-propanone).[1][2]
-
Unreacted Starting Materials: Acetone, cyclohexylmagnesium bromide.
-
-
Pathway 2: Reaction of cyclohexyl methyl ketone with a methyl Grignard reagent (e.g., methylmagnesium bromide).[3][4]
-
Unreacted Starting Materials: Cyclohexyl methyl ketone, methylmagnesium bromide.
-
-
Common Byproducts & Impurities:
-
Solvent: Typically anhydrous diethyl ether or tetrahydrofuran (B95107) (THF).[5]
-
Grignard Byproducts: Benzene or cyclohexane (B81311) (from the Grignard reagent reacting with trace water) and coupling products like bicyclohexyl.[6]
-
Magnesium Salts: Magnesium alkoxide salts are formed during the reaction and are converted to other inorganic magnesium salts during workup.[4][7]
-
Q2: My Grignard reaction is complete. What is the immediate first step to handle the unreacted Grignard reagent?
A2: The first step is to quench the reaction. This procedure neutralizes the highly reactive unreacted Grignard reagent, protonates the magnesium alkoxide intermediate to form the desired alcohol, and helps dissolve the resulting magnesium salts.[4][7] This is typically done by slowly adding the reaction mixture to an ice-cold, saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).[8] Alternatively, dilute acids like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) can be used, but this should be done cautiously at low temperatures to avoid unwanted side reactions.[7][9]
Q3: How can I effectively separate the unreacted ketone (acetone or cyclohexyl methyl ketone) from the this compound product?
A3: The choice of method depends on which ketone was used.
-
Acetone: Has a very low boiling point (~56°C) compared to the product. It can be easily removed along with the reaction solvent (e.g., diethyl ether, BP ~35°C) during solvent removal with a rotary evaporator, followed by a simple or fractional distillation.
-
Cyclohexyl Methyl Ketone: This starting material has a boiling point (181-183°C) that may be close to that of the product, making simple distillation challenging.[3][10][11] In this case, fractional distillation under reduced pressure or column chromatography are the recommended methods for achieving high purity.[12]
Q4: When should I choose fractional distillation over column chromatography for purification?
A4: The decision depends on the properties of the impurities and the scale of the reaction.
-
Choose Fractional Distillation when the boiling points of your product and the impurities have a significant difference (typically >25°C at atmospheric pressure). Distillation is often more efficient and economical for larger-scale purifications.
-
Choose Column Chromatography when impurities have boiling points very close to the product, or when dealing with non-volatile impurities. Chromatography separates compounds based on differences in polarity and is highly effective for achieving very high purity, especially on a smaller scale.[8][13]
Troubleshooting Guides
Problem: Poor Separation During Distillation
-
Possible Cause 1: Inefficient Distillation Column. The fractionating column may not have enough theoretical plates for the separation.
-
Solution: Use a longer Vigreux or packed column (e.g., with Raschig rings or metal sponges) to increase the surface area and improve separation efficiency. Ensure the column is well-insulated.
-
-
Possible Cause 2: Distillation Rate is Too Fast. A rapid distillation rate does not allow for proper vapor-liquid equilibrium to be established within the column.
-
Solution: Reduce the heating rate to ensure a slow and steady collection of distillate, typically 1-2 drops per second.
-
-
Possible Cause 3: Pressure Fluctuations. If performing a vacuum distillation, an unstable vacuum will cause the boiling points to fluctuate, leading to poor separation of fractions.
-
Solution: Ensure all joints are properly sealed and that the vacuum pump is operating consistently. Use a manometer to monitor the pressure accurately.
-
Problem: Product is Still Impure After Aqueous Extraction
-
Possible Cause 1: Incomplete Extraction. The product may have some water solubility, or an insufficient volume of organic solvent was used.
-
Solution: Perform multiple extractions (at least 3x) with the organic solvent. Combine the organic layers to maximize product recovery.[8]
-
-
Possible Cause 2: Emulsion Formation. A stable emulsion layer may have formed between the aqueous and organic phases, trapping the product.
-
Solution: To break an emulsion, try adding a small amount of brine (saturated NaCl solution), which increases the ionic strength of the aqueous layer. Gentle swirling or allowing the mixture to stand for an extended period can also help.
-
-
Possible Cause 3: Incomplete Washing. Residual acid from the quench or other water-soluble impurities may remain.
-
Solution: After the initial extraction, wash the combined organic layers sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid, followed by a wash with brine to help remove water.[8]
-
Data Presentation
The table below summarizes the physical properties of the target product and the most common unreacted starting materials, which is critical for planning purification by distillation.
| Compound | Role | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | Product | 142.24 | ~211-213 (est.) [14][15][16] |
| Cyclohexyl methyl ketone | Starting Material | 126.20 | 181 - 183[3][11] |
| Acetone | Starting Material | 58.08 | 56 |
| Diethyl Ether | Solvent | 74.12 | 34.6 |
| Methylmagnesium bromide | Starting Material | 119.24 | Supplied in solvent (e.g., Ether)[5] |
Experimental Protocols
Protocol 1: Standard Aqueous Workup and Extraction
This protocol is the initial purification step following the completion of the Grignard reaction.
-
Quenching: Cool the reaction vessel in an ice-water bath. While stirring vigorously, slowly and carefully add the reaction mixture to a separate beaker containing a stirred, ice-cold saturated aqueous solution of ammonium chloride (NH₄Cl).[8] Use approximately 100 mL of NH₄Cl solution for every 0.1 mol of Grignard reagent used.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Add an appropriate organic solvent (e.g., diethyl ether or ethyl acetate) and shake vigorously, venting frequently. Allow the layers to separate completely.
-
Separation: Drain the lower aqueous layer. Pour the upper organic layer into a clean flask.
-
Re-extraction: Return the aqueous layer to the separatory funnel and repeat the extraction two more times with fresh organic solvent to ensure complete recovery of the product.
-
Washing: Combine all organic extracts in the separatory funnel. Wash the combined organic layer sequentially with saturated aqueous NaHCO₃ solution, followed by brine.[8]
-
Drying: Drain the washed organic layer into an Erlenmeyer flask and dry it over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).[8] Swirl the flask occasionally for 10-15 minutes.
-
Filtration & Concentration: Filter the dried solution to remove the drying agent. Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.[13]
Protocol 2: Purification by Fractional Distillation
Use this method if the primary impurity is a starting material with a significantly different boiling point (e.g., unreacted cyclohexyl methyl ketone).
-
Apparatus Setup: Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and receiving flasks. Ensure all glassware is dry.
-
Distillation: Place the crude product into the distillation flask with a few boiling chips or a magnetic stir bar. Begin heating the flask gently.
-
Fraction Collection: Monitor the temperature at the distillation head. Collect and discard any low-boiling forerun (likely residual solvent). Carefully collect the fraction that distills at the boiling point of this compound. Change receiving flasks when the temperature begins to rise again, indicating that higher-boiling impurities are starting to distill.
-
Analysis: Analyze the purity of the collected fraction(s) using methods such as GC-MS or NMR spectroscopy.
Mandatory Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Decision logic for choosing between distillation and chromatography.
References
- 1. This compound | 16664-07-6 | Benchchem [benchchem.com]
- 2. Solved Please provide the reaction mechanism | Chegg.com [chegg.com]
- 3. Cyclohexyl methyl ketone, 95% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. echemi.com [echemi.com]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. chegg.com [chegg.com]
- 10. echemi.com [echemi.com]
- 11. labsolu.ca [labsolu.ca]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. 2-Cyclohexylpropanol | C9H18O | CID 79509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. lookchem.com [lookchem.com]
- 16. cyclohexyl propanol, 5442-00-2 [thegoodscentscompany.com]
troubleshooting low yields in the Grignard synthesis of 2-cyclohexylpropan-2-ol
Topic: Troubleshooting Low Yields in the Grignard Synthesis of 2-Cyclohexylpropan-2-ol
Welcome to the technical support center for the Grignard synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of low yields in the Grignard synthesis of this compound?
The most frequent cause of low yields is the high reactivity of the Grignard reagent (cyclohexylmagnesium bromide), which makes it extremely sensitive to moisture and protic solvents.[1][2] Grignard reagents are strong bases and will react with even trace amounts of water, quenching the reagent and preventing it from reacting with acetone (B3395972) to form the desired tertiary alcohol.[1][2][3]
Q2: How can I ensure my glassware and reagents are sufficiently dry?
All glassware must be rigorously dried, either by flame-drying under an inert atmosphere or by oven-drying for several hours and allowing it to cool in a desiccator over a drying agent.[1] Anhydrous solvents, such as diethyl ether or tetrahydrofuran (B95107) (THF), are essential and should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) or obtained from a sealed commercial source.[4][5]
Q3: My Grignard reaction is not initiating. What should I do?
The surface of magnesium turnings can become coated with a layer of magnesium oxide, which prevents the reaction from starting.[6] To activate the magnesium, you can:
-
Add a few drops of 1,2-dibromoethane.[1]
-
Gently crush the magnesium turnings with a glass rod to expose a fresh surface.[1][6]
Q4: What are the common side reactions that can lower the yield of this compound?
Several side reactions can compete with the desired synthesis:
-
Wurtz Coupling: The Grignard reagent can couple with the unreacted cyclohexyl bromide to form bicyclohexyl. This is more prevalent at higher temperatures.[1][6]
-
Enolization of Acetone: The Grignard reagent can act as a base and deprotonate the alpha-proton of acetone, forming an enolate that will not lead to the desired alcohol. This is more common with sterically hindered ketones.[1]
-
Reduction of Acetone: In some cases, the Grignard reagent can reduce the ketone to a secondary alcohol (isopropanol), though this is less common with simple ketones like acetone.[1]
Q5: How does reaction temperature affect the yield?
Temperature control is critical. The formation of the Grignard reagent is exothermic and should be controlled to maintain a gentle reflux.[6] The subsequent addition of acetone to the Grignard reagent should be carried out at a low temperature (e.g., 0 °C) to manage the exothermic reaction and minimize side reactions.[1] After the addition is complete, the reaction is typically allowed to warm to room temperature to ensure completion.[1]
Troubleshooting Guides
Issue 1: Low or No Product Formation
| Potential Cause | Recommended Solution |
| Presence of moisture or protic impurities | Rigorously dry all glassware and use anhydrous solvents.[1][2] Perform the reaction under an inert atmosphere (nitrogen or argon).[3] |
| Inactive magnesium turnings | Activate the magnesium using a crystal of iodine, 1,2-dibromoethane, or by physically crushing the turnings.[1][6] |
| Poor quality of starting materials | Use freshly distilled cyclohexyl bromide and acetone. Ensure all reagents are of high purity. |
| Reaction failed to initiate | In addition to activating magnesium, gentle heating can be applied to start the reaction.[7] |
Issue 2: Presence of Significant Bicyclohexyl Impurity
| Potential Cause | Recommended Solution |
| High reaction temperature during Grignard formation | Maintain a gentle reflux and avoid excessive heating.[1] |
| High local concentration of cyclohexyl bromide | Add the cyclohexyl bromide solution dropwise to the magnesium turnings to ensure it reacts quickly.[6] |
| Inefficient stirring | Use vigorous stirring to promote the reaction between cyclohexyl bromide and magnesium. |
Issue 3: Formation of Alkene Byproducts
| Potential Cause | Recommended Solution |
| Dehydration of the tertiary alcohol during workup | Use a milder acidic workup, such as a cold, saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl), instead of strong acids.[1][5][7] |
| High temperature during workup | Perform the workup at a low temperature (e.g., 0 °C) to minimize the rate of the elimination reaction.[7] |
Quantitative Data Summary
The following table summarizes the expected impact of various reaction parameters on the yield of this compound. The yield ranges are illustrative and can vary based on specific experimental conditions.
| Parameter | Condition | Expected Yield Range | Primary Side Products |
| Reaction Atmosphere | Inert (Nitrogen/Argon) | 60-80% | Bicyclohexyl, Benzene (from trace water) |
| Air | <10% | Benzene, Bicyclohexyl | |
| Solvent | Anhydrous Diethyl Ether/THF | 60-80% | Bicyclohexyl |
| Technical Grade Ether/THF | 10-40% | Benzene, Bicyclohexyl | |
| Magnesium Activation | Activated (Iodine/1,2-dibromoethane) | 60-80% | Bicyclohexyl |
| Not Activated | 0-30% | Unreacted starting materials | |
| Temperature of Acetone Addition | 0 °C | 60-80% | Bicyclohexyl |
| Room Temperature | 40-60% | Bicyclohexyl, Enolization products | |
| Workup Conditions | Saturated NH₄Cl (aq) | 60-80% | Minimal |
| Strong Acid (e.g., H₂SO₄) | 50-70% | Cyclohexylpropene (dehydration product) |
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reaction
Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a reflux condenser (with a drying tube), a dropping funnel, and a magnetic stirrer. Flame-dry the entire apparatus under a stream of nitrogen or argon.
Grignard Reagent Formation:
-
Place magnesium turnings (1.2 equivalents) in the flask.
-
Add a small crystal of iodine.
-
Prepare a solution of cyclohexyl bromide (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel.
-
Add a small portion of the cyclohexyl bromide solution to the magnesium. Once the reaction initiates (indicated by bubbling and a color change), add the remaining solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture for an additional 30 minutes.
Reaction with Acetone:
-
Cool the Grignard reagent solution in an ice bath to 0 °C.
-
Add a solution of anhydrous acetone (1.0 equivalent) in anhydrous diethyl ether dropwise from the dropping funnel, maintaining the temperature below 10 °C.[1]
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.
Work-up:
-
Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction.[1]
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and remove the solvent under reduced pressure to obtain the crude this compound.
-
Purify the product by distillation or column chromatography.
Visualizations
Caption: Troubleshooting workflow for low yields in Grignard synthesis.
Caption: Main and side reaction pathways in the synthesis.
References
Technical Support Center: Scale-Up Synthesis of 2-Cyclohexylpropan-2-ol
This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on the challenges encountered during the scale-up synthesis of 2-cyclohexylpropan-2-ol.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound suitable for large-scale production?
A1: The two main industrial routes for synthesizing this compound are the Grignard reaction and the catalytic hydrogenation of the corresponding ketone. The Grignard reaction involves the addition of cyclohexylmagnesium halide to acetone (B3395972).[1] For industrial-scale production, catalytic hydrogenation of 2-cyclohexylpropan-2-one is often preferred due to its efficiency, utilizing hydrogen gas with a metal catalyst like palladium on carbon (Pd/C) under elevated pressure and temperature.[1]
Q2: What are the major challenges when scaling up the Grignard synthesis of this compound?
A2: Scaling up the Grignard synthesis presents several key challenges:
-
Thermal Management: The Grignard reaction is highly exothermic, and the risk of a thermal runaway increases with scale due to the decrease in the surface-area-to-volume ratio, which hinders efficient heat dissipation.[2][3]
-
Reagent Addition Rate: A slow and controlled addition of the Grignard reagent or acetone is crucial to manage the exotherm and prevent the accumulation of unreacted reagents, which could lead to a sudden, uncontrolled reaction.[4]
-
Mixing Efficiency: Maintaining homogenous mixing in a large reactor is critical to ensure uniform reaction temperature and prevent localized "hot spots."
-
Byproduct Formation: At higher temperatures, the formation of byproducts such as bicyclohexyl (B1666981) (from Wurtz coupling) and cyclohexane (B81311) (from reaction with trace moisture) can increase.
-
Work-up and Purification: Handling large volumes of reaction mixtures and separating the product from magnesium salts and byproducts can be challenging at scale.
Q3: How can I minimize byproduct formation during the scale-up of the Grignard synthesis?
A3: To minimize byproducts:
-
Ensure Anhydrous Conditions: All solvents and reagents must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the Grignard reagent from reacting with moisture to form cyclohexane.
-
Control Temperature: Maintain a low reaction temperature (typically 0-10°C) during the addition of acetone to the Grignard reagent to suppress side reactions.
-
Slow Reagent Addition: A slow, controlled addition of acetone prevents a buildup of the ketone and helps to control the exotherm, which can drive side reactions.[4]
-
Efficient Mixing: Ensure the reactor is equipped with an efficient stirring mechanism to maintain a homogenous mixture and temperature.
Q4: What are the recommended purification methods for this compound at an industrial scale?
A4: For large-scale purification, fractional distillation under reduced pressure is generally the most effective and economical method to separate this compound from lower-boiling solvents and higher-boiling byproducts.[5][6] For very high purity requirements, preparative chromatography can be employed, although it is typically more expensive and less suitable for very large quantities.[5]
Troubleshooting Guides
Grignard Reaction Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Low or No Reaction Initiation | Inactive magnesium surface (oxide layer). | Activate magnesium by mechanical stirring, or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[7] |
| Presence of moisture in glassware or solvent. | Thoroughly flame-dry all glassware and use anhydrous solvents. | |
| Reaction Exotherm is Uncontrollable | Reagent addition is too fast. | Reduce the rate of addition of acetone to the Grignard reagent. |
| Inefficient cooling. | Ensure the reactor's cooling system is functioning optimally and has the capacity to handle the heat load. | |
| Reagent concentrations are too high. | Consider diluting the reagents to better manage the exotherm. | |
| Low Yield of this compound | Incomplete reaction. | Ensure a slight excess of the Grignard reagent is used and allow for sufficient reaction time. |
| Significant byproduct formation. | Control temperature, ensure slow reagent addition, and maintain anhydrous conditions. | |
| Loss of product during work-up. | Optimize the quenching and extraction procedures. Avoid strong acids during workup which can cause dehydration of the tertiary alcohol.[8] | |
| Formation of a Thick Precipitate During Work-up | Precipitation of magnesium salts. | Add the reaction mixture slowly to a vigorously stirred quenching solution (e.g., saturated aqueous ammonium (B1175870) chloride). Dilute with additional organic solvent if necessary.[9] |
Data Presentation
Table 1: Illustrative Impact of Scale on Grignard Reaction Parameters and Outcomes
| Parameter | Lab Scale (1 L) | Pilot Scale (100 L) | Production Scale (1000 L) |
| Cyclohexyl Bromide (kg) | 0.16 | 16.0 | 160.0 |
| Magnesium (kg) | 0.027 | 2.7 | 27.0 |
| Acetone (kg) | 0.064 | 6.4 | 64.0 |
| Solvent (THF) (L) | 0.8 | 80 | 800 |
| Addition Time (hours) | 1 | 4 | 8 |
| Max. Temperature (°C) | 10 | 15 | 20 |
| Typical Yield (%) | 85-90 | 80-85 | 75-80 |
| Purity (before purification) (%) | ~95 | ~92 | ~88 |
| Primary Byproducts (%) | Bicyclohexyl (2-3%), Cyclohexane (1-2%) | Bicyclohexyl (3-5%), Cyclohexane (2-3%) | Bicyclohexyl (5-7%), Cyclohexane (3-5%) |
Note: This data is illustrative and actual results will vary based on specific equipment and process control.
Table 2: Comparison of Purification Methods for this compound
| Method | Scale | Typical Purity (%) | Typical Yield (%) | Advantages | Disadvantages |
| Fractional Distillation | Pilot to Production | >99.0 | 85-95 | Cost-effective for large volumes, efficient for separating components with different boiling points.[6] | Can cause thermal degradation of sensitive compounds. |
| Column Chromatography | Lab to Pilot | >99.5 | 70-85 | High purity achievable, good for removing structurally similar impurities.[5] | Higher cost, solvent usage, and complexity for large scale. |
Experimental Protocols
Protocol 1: Lab-Scale (1 L) Synthesis of this compound via Grignard Reaction
1. Apparatus Setup:
-
Assemble a 1 L, three-necked, round-bottom flask equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, a reflux condenser with a nitrogen inlet, and a thermocouple.
-
Flame-dry the entire apparatus under a stream of dry nitrogen.
2. Grignard Reagent Formation:
-
To the cooled flask, add magnesium turnings (1.1 eq).
-
Add a small crystal of iodine to the flask.
-
In the dropping funnel, place a solution of cyclohexyl bromide (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF).
-
Add a small portion of the cyclohexyl bromide solution to the magnesium. The reaction should initiate, indicated by a color change and gentle reflux.
-
Once initiated, add the remaining cyclohexyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture for an additional hour to ensure complete formation of the Grignard reagent.
3. Reaction with Acetone:
-
Cool the Grignard reagent solution to 0°C in an ice bath.
-
Add a solution of anhydrous acetone (1.0 eq) in anhydrous THF to the dropping funnel.
-
Add the acetone solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for one hour.
4. Work-up and Purification:
-
Cool the reaction mixture to 0°C.
-
Slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer and extract the aqueous layer twice with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by vacuum distillation.
Protocol 2: Pilot-Scale (100 L) Synthesis Considerations
-
Reactor: Utilize a jacketed glass-lined or stainless steel reactor with a robust cooling system.
-
Reagent Transfer: Use a pump for the controlled, subsurface addition of the acetone solution to improve dispersion and heat transfer.
-
Monitoring: Employ in-line process analytical technology (PAT), such as an infrared (IR) probe, to monitor the reaction progress and ensure complete consumption of starting materials.
-
Quenching: The quench should be performed by slowly transferring the reaction mixture to a separate, well-stirred vessel containing the ammonium chloride solution.
-
Purification: Use a fractional distillation unit with a packed column to achieve efficient separation at this larger scale.
Visualizations
Caption: Workflow for the Grignard synthesis of this compound.
Caption: Logical relationships in scaling up Grignard synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. visimix.com [visimix.com]
- 3. catsci.com [catsci.com]
- 4. benchchem.com [benchchem.com]
- 5. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]
- 6. njhjchem.com [njhjchem.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
preventing elimination side reactions during reactions with 2-cyclohexylpropan-2-ol
Welcome to the technical support center for troubleshooting reactions involving 2-cyclohexylpropan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to help navigate and prevent common elimination side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions observed when performing reactions with this compound?
A1: Due to its structure as a tertiary alcohol, this compound is prone to elimination reactions (E1) that compete with the desired nucleophilic substitution (SN1) pathways. The major side products are typically alkenes formed through the loss of a water molecule.
Q2: How can I favor nucleophilic substitution over elimination?
A2: To favor SN1 reactions, it is crucial to use a strong acid with a nucleophilic conjugate base, such as hydrochloric acid (HCl) or hydrobromic acid (HBr), and maintain a low reaction temperature. These conditions help to minimize the competing E1 pathway.
Q3: What conditions will favor the elimination of this compound to form an alkene?
A3: To promote the E1 elimination pathway, you should employ a strong, non-nucleophilic acid like sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) and apply heat to the reaction.[1] Higher temperatures entropically favor elimination reactions.
Q4: Why is this compound susceptible to carbocation-based reactions?
A4: The hydroxyl group (-OH) in this compound is a poor leaving group. In the presence of a strong acid, the hydroxyl group is protonated to form a much better leaving group, water (H₂O). The departure of water results in the formation of a stable tertiary carbocation, which can then undergo either nucleophilic attack (SN1) or deprotonation (E1).[1]
Q5: Can I avoid elimination by converting the alcohol to a better leaving group first?
A5: Yes, converting the alcohol to a tosylate (p-toluenesulfonate) is an excellent strategy to favor substitution reactions. Tosylates are excellent leaving groups, and their displacement by a nucleophile can often be achieved under conditions that are less prone to elimination.
Troubleshooting Guides
Issue 1: Predominance of Alkene Byproducts in Substitution Reactions
Symptom: You are attempting a nucleophilic substitution reaction (e.g., with HBr) but are observing a high yield of 2-cyclohexyl-1-propene and/or 1-cyclohexyl-1-propene.
Root Cause Analysis and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Reaction Temperature | Elimination reactions are entropically favored and their rates increase more significantly with temperature compared to substitution reactions. | Maintain a low reaction temperature, ideally between 0 °C and room temperature. Use an ice bath to control the temperature during the addition of reagents. |
| Use of a Non-Nucleophilic Acid | Acids like H₂SO₄ or H₃PO₄ have conjugate bases that are poor nucleophiles, thus favoring elimination after the formation of the carbocation.[1] | Use a hydrohalic acid such as HCl or HBr. The resulting halide ions (Cl⁻ or Br⁻) are good nucleophiles that can effectively compete for the carbocation. |
| Solvent Effects | Protic solvents can stabilize the carbocation, but highly polar, non-nucleophilic solvents may not sufficiently solvate the nucleophile, thus hindering the SN1 pathway. | Use a polar protic solvent that can also act as a source of the nucleophile, or a co-solvent system that ensures the solubility of all reactants. |
Logical Workflow for Troubleshooting Predominant Elimination:
Issue 2: Low or No Conversion of the Starting Alcohol
Symptom: The reaction is sluggish, and a significant amount of this compound remains unreacted.
Root Cause Analysis and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Insufficient Acid Catalyst | The protonation of the alcohol is a necessary first step to form a good leaving group. Insufficient acid will result in a slow reaction rate. | Ensure at least a catalytic amount of a strong acid is used. For substitution with hydrohalic acids, using the acid as the solvent or in high concentration is common. |
| Poor Leaving Group | The hydroxyl group is a poor leaving group. Without proper activation (protonation or conversion to a tosylate), the reaction will not proceed efficiently. | Increase the concentration of the acid catalyst or consider converting the alcohol to a tosylate prior to the substitution reaction. |
| Low Reaction Temperature for a Hindered Substrate | While low temperatures favor substitution, they can also significantly slow down the overall reaction rate, especially with a sterically hindered substrate. | If the reaction is too slow at low temperatures, consider gradually increasing the temperature while carefully monitoring the product distribution by techniques like GC-MS to find a balance between reaction rate and selectivity. |
Experimental Protocols
Protocol 1: Synthesis of 2-Bromo-2-cyclohexylpropane (Favored SN1 Conditions)
Objective: To synthesize the corresponding tertiary bromide from this compound while minimizing the formation of elimination byproducts.
Materials:
-
This compound
-
Concentrated hydrobromic acid (48% aqueous solution)
-
Anhydrous calcium chloride
-
Sodium bicarbonate (5% aqueous solution)
-
Brine (saturated aqueous sodium chloride)
-
Diethyl ether
-
Round-bottom flask with reflux condenser
-
Separatory funnel
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, add this compound.
-
Cool the flask in an ice bath.
-
Slowly add an excess of cold, concentrated hydrobromic acid to the alcohol with stirring.
-
After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by TLC or GC-MS.
-
Transfer the reaction mixture to a separatory funnel and add diethyl ether to extract the product.
-
Separate the organic layer and wash it sequentially with cold water, 5% sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous calcium chloride, filter, and remove the solvent under reduced pressure to obtain the crude 2-bromo-2-cyclohexylpropane.
-
Purify the product by distillation under reduced pressure if necessary.
Protocol 2: Dehydration of this compound to Alkenes (Favored E1 Conditions)
Objective: To maximize the yield of elimination products from this compound.
Materials:
-
This compound
-
Concentrated sulfuric acid or phosphoric acid
-
Sodium bicarbonate (5% aqueous solution)
-
Brine
-
Anhydrous magnesium sulfate
-
Distillation apparatus
-
Heating mantle
-
Round-bottom flask
-
Separatory funnel
Procedure:
-
Set up a distillation apparatus with a heating mantle.
-
In the round-bottom flask, place this compound.
-
Slowly and carefully add a catalytic amount of concentrated sulfuric acid or phosphoric acid to the alcohol while swirling the flask.
-
Heat the mixture gently to initiate the reaction. The alkene products, being more volatile, will distill over.
-
Collect the distillate, which will be a mixture of alkenes and water.
-
Transfer the distillate to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and collect the final alkene products.
Protocol 3: Tosylation of this compound
Objective: To convert the alcohol into a tosylate, a better leaving group, to facilitate subsequent substitution reactions under milder conditions.
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (B92270) (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add anhydrous pyridine to the solution.
-
Slowly add p-toluenesulfonyl chloride in portions, keeping the temperature at or below 0 °C.
-
Allow the reaction to stir at 0 °C for several hours, then let it warm to room temperature and stir overnight. Monitor the reaction by TLC.
-
Quench the reaction by slowly adding cold 1 M HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude tosylate.
-
The crude product can be purified by recrystallization or column chromatography.
Signaling Pathways and Reaction Mechanisms
The following diagrams illustrate the key mechanistic pathways involved in the reactions of this compound.
References
Technical Support Center: Characterization of Impurities in 2-Cyclohexylpropan-2-ol
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying and characterizing impurities in crude 2-cyclohexylpropan-2-ol. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what impurities can be expected?
A1: The most prevalent method for synthesizing this compound, a tertiary alcohol, is the Grignard reaction.[1] This involves reacting a cyclohexylmagnesium halide (typically the bromide) with acetone (B3395972).[1][2] Given this pathway, the crude product may contain several process-related impurities.
Q2: What are the primary classes of impurities originating from the Grignard synthesis?
A2: Impurities can be broadly categorized as:
-
Unreacted Starting Materials: Residual cyclohexyl halide and acetone.
-
Grignard Reagent-Derived Byproducts: Bicyclohexyl (B1666981), formed from the coupling of two Grignard reagents, and cyclohexane (B81311), formed by the reaction of the Grignard reagent with trace amounts of water.[3]
-
Solvent and Environmental Impurities: Grignard reactions are highly sensitive to water and atmospheric oxygen, which can quench the reagent and lead to byproducts.[2] Residual solvents like diethyl ether or tetrahydrofuran (B95107) (THF) are also common.
-
Side-Reaction Products: Although less common for this specific reaction, Grignard reagents can sometimes induce reduction of the ketone or undergo enolization, though this is more problematic with sterically hindered ketones.
Q3: Which analytical techniques are best suited for identifying these impurities?
A3: A multi-technique approach is recommended for comprehensive characterization:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating and identifying volatile impurities such as residual solvents, starting materials, and low-boiling point byproducts.[4][5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Primarily ¹H and ¹³C NMR are crucial for confirming the structure of the main product and elucidating the structures of significant impurities, especially those with unique proton or carbon environments.[7][8]
-
High-Performance Liquid Chromatography (HPLC): Useful for separating less volatile or thermally unstable impurities. While less common for this specific analysis, it can be a powerful tool for quantification.[9]
Impurity Profile Summary
The following table summarizes potential impurities, their likely origin, and molecular weight.
| Impurity Name | Chemical Formula | Molecular Weight ( g/mol ) | Likely Origin |
| Acetone | C₃H₆O | 58.08 | Unreacted starting material |
| Cyclohexyl Bromide | C₆H₁₁Br | 163.06 | Unreacted starting material |
| Cyclohexane | C₆H₁₂ | 84.16 | Grignard reagent quenched by H₂O |
| Bicyclohexyl | C₁₂H₂₂ | 166.31 | Coupling of Grignard reagent |
| Diethyl Ether | C₄H₁₀O | 74.12 | Residual reaction solvent |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Residual reaction solvent |
Troubleshooting Guide
Problem: My GC-MS chromatogram shows a significant peak with a mass-to-charge ratio (m/z) of 166.
-
Possible Cause: This peak likely corresponds to bicyclohexyl, a common byproduct of Grignard reactions resulting from Wurtz-type coupling of the organohalide with the Grignard reagent or oxidative coupling.
-
Troubleshooting Steps:
-
Confirm Identity: Compare the retention time and mass spectrum with a known standard of bicyclohexyl if available. The fragmentation pattern should be characteristic of a saturated hydrocarbon.
-
Optimize Reaction Conditions: To minimize this byproduct, ensure the magnesium turnings are highly activated and the cyclohexyl bromide is added slowly to the magnesium suspension to maintain a low concentration of the halide, thus favoring the reaction with acetone over self-coupling.
-
Problem: The yield of this compound is low, and I observe a large peak for cyclohexane in the GC-MS.
-
Possible Cause: The presence of significant amounts of cyclohexane indicates that the Grignard reagent was prematurely quenched by a proton source, most commonly water.[3]
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Rigorously dry all glassware in an oven before use. Use anhydrous solvents (e.g., freshly distilled diethyl ether or THF over sodium/benzophenone).[2]
-
Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.[2]
-
Problem: My ¹H NMR spectrum shows complex signals in the aromatic region (δ 7.0-7.5 ppm), which are unexpected.
-
Possible Cause: This suggests an aromatic impurity. If bromobenzene (B47551) was used as an initiator or is a contaminant in the starting cyclohexyl bromide, you might form triphenylmethanol (B194598) (if the reaction was run in a flask previously used for such a synthesis) or other aromatic byproducts. More commonly, it could indicate contamination from a different reaction or cleaning solvent.
-
Troubleshooting Steps:
-
Verify Starting Materials: Check the purity of your cyclohexyl bromide and acetone via GC-MS or NMR.
-
Review Glassware Cleaning Procedures: Ensure that glassware is thoroughly cleaned and rinsed with an appropriate solvent to remove residues from previous experiments.
-
Experimental Protocols
Protocol 1: GC-MS Analysis of Crude this compound
This protocol is designed for the separation and identification of volatile impurities.
-
1. Sample Preparation:
-
Dilute 10 µL of the crude reaction mixture in 990 µL of a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) to make a 1:100 dilution.
-
Vortex the sample to ensure homogeneity.
-
Transfer the diluted sample to a 2 mL GC vial.
-
-
2. Instrumentation & Conditions:
-
Instrument: Standard Gas Chromatograph coupled to a Mass Spectrometer.[4]
-
Column: A mid-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm), is typically suitable.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 50 °C, hold for 3 minutes.
-
Ramp: Increase to 250 °C at a rate of 15 °C/min.
-
Hold: Hold at 250 °C for 5 minutes.
-
-
MS Conditions:
-
Ion Source Temp: 230 °C.
-
Interface Temp: 280 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
-
-
3. Data Interpretation:
-
Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).
-
The molecular ion for the tertiary alcohol product (m/z 142) may be weak or absent.[10] Look for characteristic fragments such as [M-18] (loss of water, m/z 124) and [M-15] (loss of a methyl group, m/z 127).
-
Protocol 2: ¹H NMR Analysis
This protocol is for the structural confirmation of the product and identification of major impurities.
-
1. Sample Preparation:
-
Dissolve approximately 10-20 mg of the crude product in ~0.7 mL of deuterated chloroform (B151607) (CDCl₃).
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard if not already present in the solvent.
-
Transfer the solution to a 5 mm NMR tube.
-
-
2. Instrumentation & Parameters:
-
Spectrometer: 400 MHz (or higher) NMR spectrometer.
-
Nucleus: ¹H.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
-
-
3. Data Interpretation (Expected Shifts for this compound):
-
~δ 1.15-1.90 (m, 11H): Overlapping multiplets corresponding to the cyclohexyl protons (10H) and the methine proton of the cyclohexyl ring attached to the quaternary carbon (1H).
-
~δ 1.25 (s, 6H): A sharp singlet for the two equivalent methyl groups.
-
~δ 1.30 (s, 1H): A singlet for the hydroxyl proton (this peak can be broad and its position is concentration-dependent; it will exchange with D₂O).
-
Impurities like bicyclohexyl will show broad aliphatic signals, while unreacted acetone will appear as a sharp singlet around δ 2.17 ppm.
-
Visualizations
References
- 1. This compound | 16664-07-6 | Benchchem [benchchem.com]
- 2. How do Grignard reagent react with an acetone? - askIITians [askiitians.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. shimadzu.com [shimadzu.com]
- 5. GC-MS analysis of ethanol and other volatile compounds in micro-volume blood samples--quantifying neonatal exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of volatile impurities and ethanol content in ethanol-based hand sanitizers: Compliance and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. GCMS Section 6.10 [people.whitman.edu]
Technical Support Center: Achieving High-Purity 2-Cyclohexylpropan-2-ol for Analytical Standards
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-cyclohexylpropan-2-ol to meet the stringent requirements of analytical standards.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and well-established method for synthesizing this compound is the Grignard reaction. This involves the reaction of cyclohexylmagnesium bromide (a Grignard reagent) with acetone. The reaction is typically conducted under anhydrous conditions in an inert solvent like tetrahydrofuran (B95107) (THF) or diethyl ether.
Q2: What are the typical purity requirements for an analytical standard?
A2: The purity requirements for an analytical standard depend on the analytical technique. For High-Performance Liquid Chromatography (HPLC), a purity of ≥98% is generally required, while Gas Chromatography (GC) typically necessitates a purity of ≥95%. For highly sensitive applications like Nuclear Magnetic Resonance (NMR) quantitative analysis (qNMR), a purity of ≥99% is often necessary.
Q3: What are the primary impurities I should expect in the crude product of the Grignard synthesis of this compound?
A3: Common impurities include unreacted starting materials (cyclohexyl bromide, acetone), byproducts from the Grignard reagent (such as biphenyl (B1667301) from the coupling of unreacted bromobenzene (B47551) if that was the starting material for the Grignard reagent), and side-reaction products. A significant byproduct can be the Wurtz-type homocoupling product of the starting alkyl halide. Additionally, exposure to atmospheric moisture can quench the Grignard reagent, leading to the formation of cyclohexane.
Q4: Which purification techniques are most effective for this compound?
A4: The two most effective purification techniques for this compound are fractional distillation under reduced pressure and column chromatography. Fractional distillation is suitable for separating compounds with significantly different boiling points and for larger scale purifications.[1] Column chromatography is ideal for removing impurities with similar boiling points and for achieving very high purity, especially on a smaller scale.[1]
Troubleshooting Guides
Grignard Synthesis of this compound
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low to no yield of this compound | Presence of water in glassware or reagents. | Flame-dry all glassware under vacuum and cool under an inert gas. Ensure all reagents (solvents, acetone) are anhydrous. |
| Inactive magnesium turnings. | Use fresh, shiny magnesium turnings. If the magnesium is dull, it can be activated by adding a small crystal of iodine and gently warming. | |
| Slow initiation of the Grignard reaction. | Add a small amount of pre-formed Grignard reagent or a crystal of iodine to initiate the reaction. Gentle heating may also be applied. | |
| Formation of significant byproducts (e.g., cyclohexane, biphenyl) | Reaction of the Grignard reagent with moisture or atmospheric CO2. | Maintain a positive pressure of an inert gas (e.g., nitrogen or argon) throughout the reaction. |
| Side reactions of the Grignard reagent. | Control the reaction temperature, as higher temperatures can promote side reactions. The slow, dropwise addition of the alkyl halide during Grignard formation can also minimize byproduct formation. |
Purification of this compound
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Fractional Distillation: Cloudy distillate | Presence of water in the crude product. | Dry the crude product with a suitable drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate) before distillation. Ensure all distillation glassware is completely dry.[1] |
| Fractional Distillation: Bumping or uneven boiling | Lack of nucleation sites for smooth boiling. | Add boiling chips or a magnetic stir bar to the distillation flask. Ensure uniform heating with a well-fitting heating mantle.[1] |
| Column Chromatography: Compound not moving down the column | The eluent (solvent system) is not polar enough. | Gradually increase the polarity of the eluent. For this compound, a common eluent system is a mixture of hexanes and ethyl acetate (B1210297). Increasing the percentage of ethyl acetate will increase the polarity.[1] |
| Column Chromatography: Poor separation of product and impurities | Inappropriate eluent system or column parameters. | Optimize the solvent system using Thin-Layer Chromatography (TLC) to achieve a good separation (difference in Rf values). Use a longer chromatography column or a slower flow rate to improve resolution.[1] |
Experimental Protocols
Protocol 1: Fractional Distillation under Reduced Pressure
This method is effective for separating this compound from impurities with significantly different boiling points.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux)
-
Condenser
-
Receiving flask
-
Vacuum adapter and vacuum pump
-
Heating mantle
-
Boiling chips or magnetic stir bar
-
Anhydrous magnesium sulfate (if crude product is wet)
Procedure:
-
Drying: If the crude product is suspected to contain water, add anhydrous magnesium sulfate, swirl, and filter.
-
Assembly: Assemble the fractional distillation apparatus. Ensure all joints are properly sealed.
-
Charging the Flask: Add the dry, crude this compound and a few boiling chips or a magnetic stir bar to the round-bottom flask.
-
Applying Vacuum: Connect the apparatus to a vacuum pump and slowly reduce the pressure to the desired level (e.g., 10-20 mmHg).
-
Heating: Gently heat the flask using a heating mantle.
-
Collecting Fractions: Monitor the temperature at the head of the column. Collect the fraction that distills at the expected boiling point of this compound under the applied pressure. Discard any initial low-boiling forerun and stop the distillation before higher-boiling impurities begin to distill.
-
Analysis: Analyze the purity of the collected fractions using GC-MS or NMR.
Protocol 2: Column Chromatography
This technique is ideal for removing impurities with similar polarities to the product, thus achieving high purity.
Materials:
-
Crude this compound
-
Silica (B1680970) gel (for column chromatography)
-
Non-polar solvent (e.g., hexanes)
-
Polar solvent (e.g., ethyl acetate)
-
Chromatography column
-
Cotton or glass wool
-
Sand
-
Collection tubes or flasks
-
TLC plates and developing chamber
Procedure:
-
Eluent System Selection: Determine an appropriate eluent system (mixture of a non-polar and a polar solvent) using TLC. A good separation is typically achieved when the desired compound has an Rf value of around 0.3. A starting point for this compound could be a 95:5 mixture of hexanes:ethyl acetate.
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the non-polar solvent and pour it into the column, allowing the solvent to drain while gently tapping the column to ensure even packing. Do not let the silica gel run dry.[1]
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the initial eluent.
-
Carefully add the sample solution to the top of the silica gel.[1]
-
Allow the sample to adsorb onto the silica gel.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions.
-
Monitor the separation by performing TLC analysis on the collected fractions.
-
If necessary, gradually increase the polarity of the eluent to elute the product.
-
-
Analysis and Concentration: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure to obtain the purified this compound. Analyze the final product for purity using GC-MS or NMR.
Data Presentation
Table 1: Purity of this compound After Different Purification Methods (Illustrative Data)
| Purification Method | Initial Purity (GC-MS Area %) | Final Purity (GC-MS Area %) | Yield (%) |
| Fractional Distillation | ~85% | 95-97% | 70-80% |
| Column Chromatography | ~85% | >99% | 60-75% |
Note: The actual purity and yield will depend on the specific reaction conditions and the care taken during the purification process.
Visualizations
Synthesis and Purification Workflow
References
proper handling and storage of 2-cyclohexylpropan-2-ol to prevent degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and storage of 2-cyclohexylpropan-2-ol to prevent degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key chemical properties?
This compound is a tertiary alcohol with the chemical formula C₉H₁₈O.[1][2] It is a useful research compound, often utilized as an intermediate in the synthesis of more complex organic molecules.[2]
Summary of Chemical Properties:
| Property | Value |
| CAS Number | 16664-07-6[1][2] |
| Molecular Weight | 142.24 g/mol [1][2] |
| Appearance | Typically a liquid |
| Purity | Commonly available at ≥95% purity[1][2] |
Q2: What are the recommended storage conditions for this compound to ensure its stability?
To maintain the integrity of this compound, it is recommended to store it in airtight containers, preferably under an inert atmosphere such as nitrogen, to prevent oxidation.[1] The storage temperature should be maintained at or below 25°C.[1] It is also crucial to store the compound away from oxidizing agents and strong acids.
Q3: What is the expected shelf life of this compound?
Q4: Is this compound susceptible to degradation?
Yes, like all chemical compounds, this compound can degrade under certain conditions. As a tertiary alcohol, it is relatively stable against mild oxidation.[5][6][7] However, it is susceptible to degradation through pathways such as acid-catalyzed dehydration and oxidation by strong oxidizing agents.[2][8] Exposure to light and elevated temperatures can also promote degradation.[9]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments involving this compound.
Issue 1: Unexpected experimental results or loss of compound activity.
This could be an indication of compound degradation. Follow the troubleshooting workflow below to diagnose the potential issue.
Caption: Troubleshooting workflow for suspected degradation of this compound.
Issue 2: Appearance of unknown peaks in analytical chromatograms (GC-MS, HPLC).
The presence of new peaks suggests the formation of degradation products.
-
Potential Degradation Pathways and Products:
-
Acid-Catalyzed Dehydration: In the presence of acidic contaminants, this compound can undergo dehydration to form alkenes. The likely products would be 1-cyclohexyl-2-methylpropene and/or (prop-1-en-2-yl)cyclohexane. This reaction proceeds via a stable tertiary carbocation intermediate.[8][10][11][12]
-
Oxidation: While resistant to mild oxidants, strong oxidizing agents (e.g., chromic acid) can cause cleavage of the carbon-carbon bonds, leading to the formation of smaller ketones and carboxylic acids.[2]
-
Photodegradation: Exposure to UV light can induce photocatalytic degradation, potentially leading to the formation of ketones and alkanes through radical intermediates.[13][14][15]
-
Issue 3: The compound appears discolored or has an unusual odor.
Discoloration and changes in odor are often the first signs of product deterioration.[9] This could be due to the formation of small, volatile degradation products. It is recommended to verify the purity of the compound using the analytical methods described below before proceeding with experiments.
Experimental Protocols
Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for identifying and quantifying volatile impurities and degradation products.
-
Instrumentation: A standard GC-MS system.
-
Column: A nonpolar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Sample Preparation:
-
Prepare a stock solution of this compound in a volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
Prepare a series of dilutions for calibration if quantitative analysis is required.
-
-
GC Conditions (Example):
-
Inlet Temperature: 250°C
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Injection Volume: 1 µL (split or splitless injection can be used depending on the expected concentration of impurities).
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
-
Data Analysis: Identify this compound by its retention time and mass spectrum. Analyze any additional peaks by comparing their mass spectra to a library (e.g., NIST) to identify potential impurities or degradation products.
Protocol 2: Purity Determination by Quantitative NMR (qNMR)
qNMR is a powerful technique for determining the absolute purity of a sample without the need for a specific reference standard of the compound itself.[1][16][17][18][19]
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Materials:
-
This compound sample.
-
A certified internal standard of known purity (e.g., maleic acid, dimethyl sulfone).
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
-
Sample Preparation:
-
Accurately weigh a known amount of the this compound sample.
-
Accurately weigh a known amount of the internal standard.
-
Dissolve both in a precise volume of the deuterated solvent in an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay, 90° pulse angle).
-
-
Data Analysis:
-
Integrate a well-resolved signal from this compound and a signal from the internal standard.
-
Calculate the molar ratio of the analyte to the internal standard based on the integral values and the number of protons contributing to each signal.
-
Determine the purity of the this compound sample based on the known mass and purity of the internal standard.
-
Protocol 3: Stability Assessment by High-Performance Liquid Chromatography (HPLC)
HPLC can be used to monitor the stability of this compound over time and to quantify non-volatile degradation products.
-
Instrumentation: An HPLC system with a UV or RI detector.
-
Column: A C18 reversed-phase column is a good starting point.
-
Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile (B52724) or methanol. The exact conditions will need to be optimized.
-
Sample Preparation:
-
Dissolve the sample in the mobile phase or a compatible solvent.
-
Filter the sample through a 0.45 µm filter before injection.
-
-
Method Validation: The HPLC method should be validated for linearity, accuracy, precision, and specificity to ensure reliable results.[20][21][22]
-
Forced Degradation Study: To identify potential degradation products, the sample can be subjected to stress conditions (e.g., acidic, basic, oxidative, photolytic, thermal) and the resulting chromatograms compared to that of an unstressed sample.
Logical Relationship for Purity Analysis
Caption: A logical workflow for the comprehensive purity analysis of this compound.
References
- 1. azom.com [azom.com]
- 2. This compound | 16664-07-6 | Benchchem [benchchem.com]
- 3. scribd.com [scribd.com]
- 4. Does Alcohol Expire? When Does Liquor Go Bad and Expire? [home.binwise.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. studymind.co.uk [studymind.co.uk]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. quora.com [quora.com]
- 9. exxonmobilchemical.com [exxonmobilchemical.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. Video: Acid-Catalyzed Dehydration of Alcohols to Alkenes [jove.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Reactions in the Photocatalytic Conversion of Tertiary Alcohols on Rutile TiO2(110) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Welcome! Quick Introduction to Quantitative NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. Quantitative NMR (qNMR) | Nuclear Magnetic Resonance (NMR) | [Analytical Chemistry] | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 20. researchgate.net [researchgate.net]
- 21. scispace.com [scispace.com]
- 22. mdpi.com [mdpi.com]
Validation & Comparative
A Researcher's Guide to Purity Validation: GC-MS Analysis of 2-Cyclohexylpropan-2-ol
In the realms of pharmaceutical development and advanced chemical synthesis, the purity of a compound is not merely a quality metric; it is a critical determinant of efficacy, safety, and reproducibility. For a tertiary alcohol like 2-cyclohexylpropan-2-ol, a versatile building block in medicinal chemistry, rigorous purity validation is essential.[1] This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for this purpose, supported by detailed experimental protocols and data.
Gas Chromatography-Mass Spectrometry (GC-MS) stands out as a powerful and widely used technique for analyzing volatile and semi-volatile compounds.[2] It combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection of mass spectrometry, making it an ideal choice for identifying and quantifying the main component and any trace impurities in a sample of this compound.[3]
GC-MS Experimental Protocol for this compound
This protocol outlines the steps for the quantitative purity analysis of this compound.
1. Sample Preparation:
-
Accurately weigh approximately 20 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a high-purity volatile solvent, such as dichloromethane (B109758) or hexane, to create a stock solution.[4][5]
-
From the stock solution, prepare a working solution of approximately 1 mg/mL by further dilution with the same solvent.[5]
-
Transfer the final solution into a clean 2 mL glass GC vial for analysis.[4]
2. Instrumentation and Conditions:
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).[5]
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is recommended.[6]
-
Carrier Gas: Ultra-high purity Helium at a constant flow rate of 1.0-1.2 mL/min.[6][7]
-
Injector Temperature: 250°C.[6]
-
Injection Mode: Splitless injection is often used for trace analysis, while a split injection (e.g., 50:1) is suitable for purity assessment of the main component.[7]
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase at 10°C/min to 240°C.
-
Hold: 5 minutes at 240°C.[6]
-
-
MS Transfer Line Temperature: 280°C.[6]
-
Ion Source Temperature: 230°C.[6]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[6]
-
Mass Range: Scan from m/z 40 to 400.
3. Data Analysis:
-
The purity of this compound is determined by the area percent method. The peak area of the main compound is divided by the total area of all detected peaks in the chromatogram.
-
Impurity identification is achieved by comparing the mass spectrum of each impurity peak against a spectral library (e.g., NIST).[8] The fragmentation pattern provides a "fingerprint" for identification.[3]
Visualizing the GC-MS Workflow
The following diagram illustrates the logical flow of the GC-MS analysis from sample preparation to final data interpretation.
References
- 1. This compound | 16664-07-6 | Benchchem [benchchem.com]
- 2. smithers.com [smithers.com]
- 3. news-medical.net [news-medical.net]
- 4. Sample preparation GC-MS [scioninstruments.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. whitman.edu [whitman.edu]
- 8. GC-MS Sample Preparation | Thermo Fisher Scientific - SG [thermofisher.com]
A Comparative Analysis of 2-Cyclohexylpropan-2-ol and Other Tertiary Alcohols
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 2-cyclohexylpropan-2-ol with other structurally significant tertiary alcohols: tert-butyl alcohol, tert-amyl alcohol, and triphenylmethanol. The comparison focuses on physicochemical properties and reactivity, supported by experimental data and standardized protocols to assist in research and development applications.
Comparative Physicochemical Properties
The structure of an alcohol, particularly the steric bulk surrounding the hydroxyl group, dictates its physical properties. These properties, including boiling point, melting point, and solubility, are critical for predicting behavior in both reaction media and biological systems. This compound's bulky cyclohexyl group imparts distinct characteristics compared to the more compact alkyl groups of tert-butyl and tert-amyl alcohol, and the unique steric and electronic nature of the phenyl groups in triphenylmethanol.
| Property | This compound | tert-Butyl Alcohol | tert-Amyl Alcohol | Triphenylmethanol |
| Molecular Formula | C₉H₁₈O[1][2][3] | C₄H₁₀O[4] | C₅H₁₂O[5] | C₁₉H₁₆O[6] |
| Molar Mass ( g/mol ) | 142.24[1][2] | 74.12[7] | 88.15[8] | 260.33[9] |
| Melting Point (°C) | N/A | 25-26[10] | -9[11] | 160-163[9][12] |
| Boiling Point (°C) | N/A | 82-83[10] | 101-103[11] | 360-380[12] |
| Density (g/cm³) | N/A | 0.775 (at 26°C)[10] | 0.805 (at 25°C)[5] | 1.199[6][12] |
| Solubility in Water | Insoluble (predicted) | Miscible[10] | Slightly soluble (~120 g/L)[5][11] | Insoluble[6][12][13] |
Comparative Chemical Reactivity
The reactivity of tertiary alcohols is characterized by the stability of the tertiary carbocation formed upon protonation and loss of water, and the significant steric hindrance around the alpha-carbon.
2.1 Oxidation Tertiary alcohols are resistant to oxidation under standard conditions because the carbon atom bearing the hydroxyl group does not have a hydrogen atom attached to it.[1] This prevents the formation of a ketone.
-
This compound, tert-Butyl Alcohol, and tert-Amyl Alcohol: These alcohols will not be oxidized by common oxidizing agents like acidified potassium dichromate(VI) or potassium permanganate.[1] No color change from orange to green would be observed with acidified dichromate(VI).[10]
-
Triphenylmethanol: Similarly resistant to standard oxidation.
-
Forcing Conditions: Under harsh conditions with strong oxidizing agents and heat, cleavage of carbon-carbon bonds can occur, leading to a mixture of smaller molecules.[1]
2.2 Dehydration (Elimination) Tertiary alcohols undergo dehydration via an E1 mechanism. The reaction is initiated by protonation of the hydroxyl group by a strong acid (e.g., H₂SO₄ or H₃PO₄), followed by the loss of a water molecule to form a stable tertiary carbocation. A base then removes a proton from an adjacent carbon to form an alkene. The relative ease of dehydration correlates with the stability of the resulting carbocation.
-
Triphenylmethanol: Readily dehydrates due to the formation of the highly stable triphenylmethyl ("trityl") cation, which is resonance-stabilized across the three phenyl rings.[12]
-
This compound, tert-Butyl Alcohol, and tert-Amyl Alcohol: All form stable tertiary carbocations and dehydrate readily, typically at lower temperatures than primary or secondary alcohols. The relative rates would depend on the specific reaction conditions and the subtle electronic effects of the alkyl groups.
2.3 Esterification The Fischer esterification, reacting an alcohol with a carboxylic acid in the presence of an acid catalyst, is significantly affected by steric hindrance. For tertiary alcohols, the bulky groups surrounding the hydroxyl group impede the nucleophilic attack on the protonated carboxylic acid.
-
Triphenylmethanol: The three phenyl groups create immense steric hindrance, making esterification via the Fischer method extremely difficult.
-
This compound: The bulky cyclohexyl group, combined with the two methyl groups on the alpha-carbon, presents significant steric hindrance, making esterification slower compared to less hindered alcohols.
-
tert-Butyl and tert-Amyl Alcohol: These alcohols are also sterically hindered. The tert-butyl group is known to be one of the bulkiest alkyl groups.[14][15] The steric hindrance in tert-amyl alcohol is comparable. Consequently, direct acid-catalyzed esterification is inefficient for all these tertiary alcohols. Alternative methods, such as reaction with acid chlorides or anhydrides, are typically required.
Experimental Protocols
To quantitatively assess the comparative performance, the following standardized protocols are provided.
3.1 Protocol: Comparative Resistance to Oxidation
Objective: To visually compare the resistance of tertiary alcohols to oxidation using acidified potassium dichromate(VI).
Materials:
-
This compound, tert-butyl alcohol, tert-amyl alcohol, triphenylmethanol
-
Ethanol (B145695) (primary alcohol control), 2-propanol (secondary alcohol control)
-
0.1 M Potassium dichromate(VI) solution
-
1 M Sulfuric acid
-
Test tubes, water bath, pipettes
Procedure:
-
To six separate test tubes, add 2 mL of 0.1 M potassium dichromate(VI) solution and 1 mL of 1 M sulfuric acid. The solution should be orange.
-
To each of the first four tubes, add 5 drops of one of the tertiary alcohols (this compound, tert-butyl alcohol, tert-amyl alcohol, and triphenylmethanol).
-
To the fifth tube, add 5 drops of ethanol (positive control).
-
To the sixth tube, add 5 drops of 2-propanol (positive control).
-
Gently shake each tube to mix the contents.
-
Place all test tubes in a warm water bath (approx. 60°C) for 5-10 minutes.
-
Observe and record any color changes. An orange-to-green color change indicates oxidation.
Expected Outcome: The solutions containing the primary and secondary alcohols will turn green, while the solutions with the four tertiary alcohols will remain orange, demonstrating their resistance to oxidation.
3.2 Protocol: Comparative Rate of Dehydration
Objective: To compare the relative ease of alkene formation from tertiary alcohols.
Materials:
-
The four tertiary alcohols
-
85% Phosphoric acid (H₃PO₄) or concentrated Sulfuric acid (H₂SO₄)
-
Distillation apparatus, heating mantle, round-bottom flasks
-
Gas chromatograph (GC) for product analysis
Procedure:
-
Place 20 mL of a tertiary alcohol into a 100 mL round-bottom flask.
-
Carefully add 5 mL of 85% H₃PO₄ to the flask. Add a few boiling chips.
-
Set up a simple distillation apparatus. The receiving flask should be cooled in an ice bath.
-
Heat the mixture gently. The reaction temperature for tertiary alcohol dehydration is typically mild (25-80°C).
-
Collect the distillate, which is a mixture of alkene product and water.
-
Repeat the experiment for each tertiary alcohol under identical conditions (temperature, time, reactant ratios).
-
Analyze the yield of alkene at a specific time point using GC to compare the relative reaction rates.
3.3 Protocol: Comparative Yield in Esterification (via Acid Chloride)
Objective: To compare the reactivity of tertiary alcohols towards an acylating agent, bypassing the equilibrium limitations of Fischer esterification.
Materials:
-
The four tertiary alcohols
-
Acetyl chloride
-
Anhydrous diethyl ether or THF (solvent)
-
Pyridine (base)
-
Separatory funnel, rotary evaporator
Procedure:
-
In a fume hood, dissolve 10 mmol of a tertiary alcohol in 20 mL of anhydrous diethyl ether in a flask. Add 1.2 equivalents of pyridine.
-
Cool the flask in an ice bath.
-
Slowly add 1.1 equivalents of acetyl chloride dropwise with stirring.
-
After the addition is complete, allow the mixture to stir at room temperature for 1 hour.
-
Quench the reaction by slowly adding 20 mL of cold water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
-
Determine the mass of the crude ester product and calculate the yield. Compare the yields obtained for each of the four tertiary alcohols.
Visualizations: Workflows and Logical Relationships
The following diagrams, created using Graphviz, illustrate key processes and concepts relevant to the study of these alcohols.
Caption: Synthesis of this compound via Grignard Reaction.
Caption: Experimental workflow for comparing tertiary alcohol reactivity.
Caption: Relationship between steric hindrance and reaction rate.
References
- 1. This compound | 16664-07-6 | Benchchem [benchchem.com]
- 2. 2-CYCLOHEXYL-2-PROPANOL AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound 97% | CAS: 16664-07-6 | AChemBlock [achemblock.com]
- 4. tert-Butanol | (CH3)3COH | CID 6386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. grokipedia.com [grokipedia.com]
- 6. Page loading... [wap.guidechem.com]
- 7. tert-Butanol - Sciencemadness Wiki [sciencemadness.org]
- 8. tert-Amyl alcohol - Ataman Kimya [atamanchemicals.com]
- 9. 三苯基甲醇 97% | Sigma-Aldrich [sigmaaldrich.com]
- 10. tert-Butyl alcohol - Wikipedia [en.wikipedia.org]
- 11. tert-Amyl alcohol - Wikipedia [en.wikipedia.org]
- 12. Triphenylmethanol - Wikipedia [en.wikipedia.org]
- 13. Triphenylmethanol | 76-84-6 [chemicalbook.com]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. echemi.com [echemi.com]
A Comparative Guide to the Synthetic Routes of 2-Cyclohexylpropan-2-ol
For researchers, scientists, and professionals in drug development, the efficient synthesis of molecular scaffolds is a critical aspect of the discovery pipeline. 2-Cyclohexylpropan-2-ol, a tertiary alcohol, represents a valuable building block in medicinal chemistry. This guide provides a comparative analysis of three primary synthetic routes to this compound, offering experimental data, detailed protocols, and a visual representation of the synthetic pathways to aid in methodological selection.
Comparison of Synthetic Routes
The synthesis of this compound can be approached through three main strategies: the Grignard reaction, oxymercuration-demercuration, and acid-catalyzed hydration. Each method presents distinct advantages and disadvantages in terms of yield, reaction conditions, and potential side products.
| Parameter | Grignard Reaction | Oxymercuration-Demercuration | Acid-Catalyzed Hydration |
| Starting Materials | Cyclohexyl bromide, Magnesium, Acetone (B3395972) | (Prop-1-en-2-yl)cyclohexane, Hg(OAc)₂, H₂O, NaBH₄ | (Prop-1-en-2-yl)cyclohexane, H₂O, Strong Acid (e.g., H₂SO₄) |
| Overall Yield | ~75% (estimated)[1] | ~25-30% (estimated, includes synthesis of starting alkene) | Variable, generally lower than other methods |
| Reaction Time | Several hours | 2-3 hours | 1-2 hours |
| Temperature | 0°C to room temperature | Room temperature | Room temperature |
| Key Advantages | High yield, readily available starting materials. | High regioselectivity (Markovnikov), avoids carbocation rearrangements. | Simple procedure, readily available reagents. |
| Key Disadvantages | Highly sensitive to moisture, potential for side products (e.g., cyclohexane, bicyclohexyl). | Use of toxic mercury reagents, requires synthesis of the starting alkene. | Prone to carbocation rearrangements leading to isomeric byproducts, often lower yields. |
Experimental Protocols
Route 1: Grignard Reaction
The Grignard reaction is a classic and reliable method for the formation of carbon-carbon bonds and the synthesis of tertiary alcohols.
Experimental Protocol:
-
Preparation of Cyclohexylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 eq). Add a small crystal of iodine to initiate the reaction. A solution of cyclohexyl bromide (1.0 eq) in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is typically initiated by gentle heating, and the addition rate is controlled to maintain a gentle reflux. After the addition is complete, the mixture is stirred until the magnesium is consumed.
-
Reaction with Acetone: The Grignard reagent solution is cooled to 0°C in an ice bath. Anhydrous acetone (1.0 eq) dissolved in anhydrous diethyl ether is added dropwise. The reaction is highly exothermic and the addition should be slow to control the reaction rate.
-
Work-up: After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The ethereal layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by distillation or column chromatography.
Route 2: Oxymercuration-Demercuration
This two-step process provides a reliable method for the Markovnikov hydration of alkenes without the issue of carbocation rearrangements.
Experimental Protocol:
-
Synthesis of (Prop-1-en-2-yl)cyclohexane (Wittig Reaction): The starting alkene can be prepared via a Wittig reaction. To a suspension of methyltriphenylphosphonium (B96628) bromide (1.1 eq) in anhydrous tetrahydrofuran (B95107) (THF) at 0°C under an inert atmosphere, a strong base such as n-butyllithium or potassium tert-butoxide (1.1 eq) is added. The resulting ylide is then treated with cyclohexanone (B45756) (1.0 eq). The reaction mixture is stirred at room temperature overnight. After work-up, (prop-1-en-2-yl)cyclohexane is obtained with a typical yield of 35-40%.
-
Oxymercuration: In a round-bottom flask, (prop-1-en-2-yl)cyclohexane (1.0 eq) is dissolved in a mixture of THF and water. Mercuric acetate (B1210297) (Hg(OAc)₂, 1.1 eq) is added, and the mixture is stirred at room temperature for 30-60 minutes until the reaction is complete (monitored by TLC).
-
Demercuration: The reaction mixture is cooled in an ice bath, and a solution of sodium borohydride (B1222165) (NaBH₄, 2.0 eq) in aqueous sodium hydroxide (B78521) is added slowly. The reaction is stirred for 1-2 hours at room temperature.
-
Work-up and Purification: The mixture is extracted with diethyl ether. The combined organic extracts are washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated. The crude product is purified by column chromatography to give this compound. The yield for this hydration step is estimated to be around 70-75%.
Route 3: Acid-Catalyzed Hydration
This method involves the direct addition of water across the double bond of an alkene in the presence of a strong acid catalyst.
Experimental Protocol:
-
Synthesis of (Prop-1-en-2-yl)cyclohexane: The starting alkene is synthesized as described in the oxymercuration-demercuration protocol.
-
Hydration: (Prop-1-en-2-yl)cyclohexane (1.0 eq) is added to a stirred solution of a strong acid, such as 50% aqueous sulfuric acid, at room temperature. The reaction mixture is stirred for 1-2 hours.
-
Work-up and Purification: The reaction mixture is neutralized with a base (e.g., sodium bicarbonate solution) and extracted with diethyl ether. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed. The crude product, which may contain rearranged isomers, is then purified by distillation or column chromatography.
Synthetic Route Comparison
Caption: Comparison of synthetic routes to this compound.
References
Validating the Structure of 2-Cyclohexylpropan-2-ol: A Comparative Guide to Spectroscopic Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy for the structural validation of 2-cyclohexylpropan-2-ol. Experimental data, detailed protocols, and a comparative analysis with alternative methods are presented to assist researchers in selecting the most appropriate analytical techniques for their needs.
Spectroscopic Data: this compound
The structural confirmation of this compound, a tertiary alcohol, relies on the precise interpretation of its spectroscopic data. The following tables summarize the expected quantitative data from ¹H NMR, ¹³C NMR, and IR spectroscopy.
Table 1: Predicted ¹H NMR Spectral Data for this compound (Solvent: CDCl₃, Reference: TMS)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~1.21 | s | 6H | 2 x -CH₃ |
| ~1.0-1.8 | m | 11H | Cyclohexyl -CH₂ and -CH protons |
| ~1.54 | s | 1H | -OH |
Table 2: Predicted ¹³C NMR Spectral Data for this compound (Solvent: CDCl₃, Reference: TMS)
| Chemical Shift (δ) ppm | Assignment |
| ~72.5 | C-OH (quaternary) |
| ~48.9 | Cyclohexyl C-1 |
| ~27.0 | Cyclohexyl C-2, C-6 |
| ~26.0 | Cyclohexyl C-3, C-5 |
| ~26.8 | Cyclohexyl C-4 |
| ~25.9 | 2 x -CH₃ |
Table 3: IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Strong, Broad | O-H stretch (alcohol) |
| ~2925 | Strong | C-H stretch (cyclohexyl) |
| ~2850 | Strong | C-H stretch (cyclohexyl) |
| ~1450 | Medium | C-H bend (cyclohexyl) |
| ~1370 | Medium | C-H bend (-CH₃) |
| ~1150 | Strong | C-O stretch (tertiary alcohol) |
Comparison of Primary Analytical Techniques
Both NMR and IR spectroscopy provide critical, yet distinct, information for structural elucidation.
Table 4: Comparison of NMR and IR Spectroscopy for Structural Validation
| Feature | NMR Spectroscopy | IR Spectroscopy |
| Information Provided | Detailed carbon-hydrogen framework, connectivity through spin-spin coupling, chemical environment of nuclei. | Presence of functional groups. |
| Sample Requirements | 5-25 mg dissolved in a deuterated solvent. | A few drops of neat liquid or a small amount of solid. |
| Data Complexity | Can be complex, requiring expertise for full interpretation. | Relatively simple to interpret for the presence of key functional groups. |
| Confirmation of Connectivity | Yes, through 2D NMR techniques (e.g., COSY, HMBC). | No. |
| Sensitivity | High for ¹H, lower for ¹³C. | High for polar functional groups. |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and accuracy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of this compound.
Materials:
-
This compound (5-10 mg for ¹H, 20-50 mg for ¹³C)
-
Deuterated chloroform (B151607) (CDCl₃)
-
NMR tube (5 mm)
-
Volumetric flask and pipette
-
NMR Spectrometer (e.g., 400 MHz)
Procedure:
-
Sample Preparation: Accurately weigh the sample and dissolve it in approximately 0.7 mL of CDCl₃.
-
Transfer: Transfer the solution into a clean, dry NMR tube.
-
Instrumentation: Insert the NMR tube into the spectrometer's probe.
-
Locking and Shimming: The instrument's software is used to "lock" onto the deuterium (B1214612) signal of the solvent and optimize the magnetic field homogeneity ("shimming").
-
Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse sequence. Key parameters include a 30° pulse angle, an acquisition time of 4 seconds, and a relaxation delay of 1 second. Typically, 16 scans are co-added.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024) and a longer relaxation delay (2 seconds) are typically required.
-
-
Processing: The resulting Free Induction Decay (FID) is Fourier transformed, and the spectra are phase and baseline corrected. Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS).
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Materials:
-
This compound (1-2 drops)
-
ATR-FTIR Spectrometer
-
Solvent for cleaning (e.g., isopropanol)
-
Lint-free wipes
Procedure:
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a small drop of the liquid this compound directly onto the ATR crystal.
-
Data Acquisition: Collect the sample spectrum over a range of 4000-400 cm⁻¹. Typically, 32 scans are co-added at a resolution of 4 cm⁻¹.
-
Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to generate the final transmittance or absorbance spectrum.
-
Cleaning: Clean the ATR crystal thoroughly with a suitable solvent and a lint-free wipe after the measurement.
Workflow for Spectroscopic Validation
The logical process for validating the structure of a synthesized compound like this compound using spectroscopic methods is outlined below.
Caption: Workflow for the structural validation of this compound.
Alternative and Complementary Techniques
While NMR and IR are primary methods, other techniques can provide valuable corroborating evidence.
Table 5: Comparison with Alternative Analytical Techniques
| Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. For tertiary alcohols, the molecular ion peak is often weak or absent.[1] A prominent peak from the loss of water (M-18) is expected.[1] | High sensitivity, requires very small sample amounts. | Provides limited information on connectivity. |
| Elemental Analysis | Percentage composition of elements (C, H, O). | Confirms the empirical and molecular formula. | Does not provide structural information. |
| Chemical Tests (e.g., Lucas Test) | Differentiates between primary, secondary, and tertiary alcohols. Tertiary alcohols react rapidly. | Simple, rapid, and requires minimal equipment. | Provides only class-level information, not a detailed structure. |
References
Reactivity of 2-Cyclohexylpropan-2-ol: A Comparative Analysis with Other Cyclohexanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 2-cyclohexylpropan-2-ol, a tertiary alcohol, with other representative cyclohexanol (B46403) derivatives, namely the secondary alcohol cyclohexanol and the primary alcohol (cyclohexyl)methanol. This analysis, supported by experimental data and detailed protocols, aims to inform reaction design and substrate selection in synthetic chemistry and drug development. The inherent structural differences between primary, secondary, and tertiary alcohols, particularly the steric hindrance around the hydroxyl group and the nature of the alpha-carbon, lead to significant variations in their reactivity across common organic transformations such as oxidation, dehydration, and esterification.
Comparative Reactivity Data
The following tables summarize the expected relative reactivity and available kinetic data for the oxidation, dehydration, and esterification of this compound and its primary and secondary analogues.
Table 1: Comparative Oxidation Reactivity
| Compound | Alcohol Type | Oxidizing Agent | Relative Reaction Rate | Product(s) |
| (Cyclohexyl)methanol | Primary | Acidified K₂Cr₂O₇ | Fast | Cyclohexanecarbaldehyde, Cyclohexanecarboxylic acid |
| Cyclohexanol | Secondary | Acidified K₂Cr₂O₇ | Moderate | Cyclohexanone |
| This compound | Tertiary | Acidified K₂Cr₂O₇ | No Reaction | None |
Note: The relative reaction rates are based on qualitative observations of color change in the presence of an oxidizing agent.[1][2]
Table 2: Comparative Dehydration Reactivity
| Compound | Alcohol Type | Relative Reaction Rate (Acid-Catalyzed) | Major Alkene Product(s) |
| (Cyclohexyl)methanol | Primary | Slow | Methylenecyclohexane |
| Cyclohexanol | Secondary | Moderate | Cyclohexene |
| This compound | Tertiary | Fast | 1-Cyclohexyl-1-methylethene, (Propan-2-ylidene)cyclohexane |
Note: The relative ease of dehydration generally follows the order: tertiary > secondary > primary, due to the stability of the corresponding carbocation intermediate.[3][4]
Table 3: Comparative Esterification Reactivity (Fischer Esterification)
| Compound | Alcohol Type | Relative Reaction Rate (with Acetic Acid) |
| (Cyclohexyl)methanol | Primary | Fast |
| Cyclohexanol | Secondary | Moderate |
| This compound | Tertiary | Very Slow / No Reaction |
Note: Fischer esterification is generally inefficient for tertiary alcohols due to significant steric hindrance and competing elimination reactions.[5]
Experimental Protocols
Detailed methodologies for key comparative experiments are provided below.
Experiment 1: Comparative Oxidation with Acidified Potassium Dichromate
Objective: To visually and qualitatively compare the oxidation rates of primary, secondary, and tertiary cyclohexanol derivatives.
Materials:
-
(Cyclohexyl)methanol
-
Cyclohexanol
-
This compound
-
Potassium dichromate(VI) solution (0.1 M)
-
Sulfuric acid (1 M)
-
Test tubes
-
Water bath
Procedure:
-
Prepare the oxidizing solution by carefully adding 1 mL of 1 M sulfuric acid to 2 mL of 0.1 M potassium dichromate(VI) solution in a flask.
-
Label three test tubes, one for each alcohol.
-
Add 2 mL of the acidified potassium dichromate(VI) solution to each test tube.
-
Add 5 drops of (cyclohexyl)methanol to the first test tube, 5 drops of cyclohexanol to the second, and 5 drops of this compound to the third.
-
Gently shake each test tube to mix the contents.
-
Place the test tubes in a warm water bath (approximately 50-60 °C) and observe any color changes over several minutes. The initial orange color of the dichromate(VI) ion will turn green upon reduction to the chromium(III) ion, indicating that oxidation of the alcohol has occurred.[1][2]
Expected Results:
-
(Cyclohexyl)methanol (Primary): A rapid color change from orange to green is expected.
-
Cyclohexanol (Secondary): A slower color change from orange to green will be observed compared to the primary alcohol.[1][2]
-
This compound (Tertiary): The solution is expected to remain orange, indicating no reaction.[1][6]
Experiment 2: Comparative Acid-Catalyzed Dehydration
Objective: To compare the ease of dehydration of primary, secondary, and tertiary cyclohexanol derivatives by monitoring the rate of alkene formation.
Materials:
-
(Cyclohexyl)methanol
-
Cyclohexanol
-
This compound
-
Concentrated sulfuric acid (85%)
-
Anhydrous sodium sulfate
-
Distillation apparatus
-
Gas chromatograph (GC)
Procedure:
-
For each alcohol, place 10 mL of the alcohol into a 50 mL round-bottom flask.
-
Carefully add 2 mL of concentrated sulfuric acid to the flask while swirling.
-
Assemble a simple distillation apparatus with the round-bottom flask, a condenser, and a receiving flask cooled in an ice bath.
-
Heat the mixture gently to initiate the dehydration reaction and distill the alkene product as it forms.[7][8]
-
Collect the distillate and wash it with a saturated sodium bicarbonate solution, followed by water.
-
Dry the organic layer with anhydrous sodium sulfate.
-
Analyze the product by gas chromatography to identify the alkene(s) formed and to monitor the reaction progress over time for a kinetic comparison. The relative rates can be inferred by comparing the time required to collect a certain volume of distillate under identical heating conditions.
Expected Results: The rate of alkene formation will follow the order: this compound > cyclohexanol > (cyclohexyl)methanol. This is due to the relative stabilities of the carbocation intermediates formed during the E1 elimination mechanism.[4]
Visualizing Reaction Mechanisms and Workflows
Oxidation Pathways
Caption: Oxidation pathways of different cyclohexanol derivatives.
Dehydration Mechanism (E1) for a Tertiary Alcohol
Caption: E1 dehydration mechanism for a tertiary alcohol.
Experimental Workflow for Comparative Oxidation
Caption: Workflow for the comparative oxidation experiment.
References
2-Cyclohexylpropan-2-ol: A Performance Evaluation as a Sustainable Solvent Alternative
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
In the continuous pursuit of greener and more sustainable chemical processes, the selection of solvents plays a pivotal role. This guide provides an objective comparison of 2-cyclohexylpropan-2-ol, a tertiary alcohol, against three commonly used solvents: Toluene, Tetrahydrofuran (THF), and Cyclopentyl Methyl Ether (CPME). The evaluation is based on a comprehensive review of physicochemical properties, performance in key organic reactions, and green chemistry metrics, supported by detailed experimental protocols.
Physicochemical Properties: A Comparative Overview
A solvent's physical and chemical characteristics are fundamental to its suitability for a specific application. The following table summarizes the key physicochemical properties of this compound and the selected alternative solvents.
| Property | This compound | Toluene | Tetrahydrofuran (THF) | Cyclopentyl Methyl Ether (CPME) |
| CAS Number | 16664-07-6 | 108-88-3 | 109-99-9 | 5614-37-9 |
| Molecular Formula | C₉H₁₈O | C₇H₈ | C₄H₈O | C₆H₁₂O |
| Molecular Weight ( g/mol ) | 142.24[1][2] | 92.14 | 72.11 | 100.16 |
| Boiling Point (°C) | ~180-190 (estimated) | 110.6[3] | 66[4][5] | 106[6] |
| Melting Point (°C) | N/A | -95[3] | -108.4[5] | <-140[6] |
| Density (g/cm³ at 20°C) | ~0.9 (estimated) | 0.8669[3] | 0.889[4] | 0.8630[6] |
| Flash Point (°C) | ~70-80 (estimated) | 4[3] | -17[4] | -1[6] |
| Solubility in Water | Low | Insoluble (0.52 g/L at 20°C)[3] | Miscible[4][5] | Low (1.1 g/100g at 23°C)[7] |
| Polarity | Moderately Polar | Nonpolar | Polar aprotic[5] | Moderately Polar |
Note: Experimental data for this compound is limited; some values are estimated based on its structure and comparison with similar compounds.
Performance in Key Organic Reactions
To assess the practical utility of this compound as a solvent, its inferred performance in two widely employed synthetic transformations, the Suzuki-Miyaura cross-coupling and the Grignard reaction, is compared with the alternative solvents. The performance of this compound is inferred from studies on other bulky tertiary alcohols, such as tert-amyl alcohol (2-methyl-2-butanol), which shares structural similarities.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation in modern organic synthesis. The choice of solvent significantly impacts reaction efficiency.
Inferred Performance Comparison:
| Solvent | Expected Performance in Suzuki-Miyaura Coupling |
| This compound (inferred) | Good to Excellent: Bulky tertiary alcohols like tert-amyl alcohol have been shown to be effective solvents for Suzuki-Miyaura couplings, promoting high yields. Their moderate polarity can aid in the dissolution of both organic substrates and inorganic bases, facilitating the reaction. |
| Toluene | Good: A common solvent for Suzuki couplings, particularly at elevated temperatures. Its nonpolar nature is suitable for many substrates, but it may require a co-solvent or phase-transfer catalyst for reactions involving polar reagents. |
| Tetrahydrofuran (THF) | Good to Excellent: Widely used in Suzuki couplings, often in combination with water to dissolve the inorganic base. Its ability to coordinate with the palladium catalyst can influence the reaction outcome. |
| Cyclopentyl Methyl Ether (CPME) | Excellent: A greener alternative to THF, CPME has demonstrated excellent performance in Suzuki couplings. Its higher boiling point allows for a wider reaction temperature range, and its hydrophobic nature simplifies workup. |
Grignard Reaction
The Grignard reaction is a fundamental method for forming carbon-carbon bonds. The solvent is critical for the formation and stability of the Grignard reagent.
Inferred Performance Comparison:
| Solvent | Expected Performance in Grignard Reactions |
| This compound | Not Suitable: As a protic solvent (containing an acidic hydroxyl proton), this compound is incompatible with Grignard reagents. It will quench the Grignard reagent, preventing the desired reaction from occurring. |
| Toluene | Poor: While aprotic, toluene's inability to solvate and stabilize the Grignard reagent (Schlenk equilibrium) makes it a poor choice as the primary solvent for Grignard reagent formation. |
| Tetrahydrofuran (THF) | Excellent: The solvent of choice for most Grignard reactions. Its ether oxygen atoms effectively coordinate with the magnesium center, stabilizing the Grignard reagent and facilitating its formation and reaction. |
| Cyclopentyl Methyl Ether (CPME) | Good to Excellent: A viable greener alternative to THF for Grignard reactions. It effectively stabilizes Grignard reagents and its lower volatility and higher flash point offer safety advantages. |
Green Chemistry and Safety Profile
The environmental impact and safety of a solvent are critical considerations in modern chemical synthesis. The following table provides a comparative assessment based on established green chemistry metrics and safety data.
| Metric/Parameter | This compound (estimated) | Toluene | Tetrahydrofuran (THF) | Cyclopentyl Methyl Ether (CPME) |
| Origin | Petrochemical | Petrochemical | Petrochemical | Petrochemical |
| Toxicity | Moderate | High (neurotoxin, reproductive hazard) | Moderate (irritant, potential peroxide former) | Low to Moderate |
| Flammability | Moderate | High | High | High |
| Peroxide Formation | Low (tertiary alcohol) | No | High (requires stabilizer) | Low |
| Biodegradability | Moderate | Low | Moderate | Moderate |
| E-Factor (typical) | Lower | Higher | Higher | Lower |
| Process Mass Intensity (PMI) (typical) | Lower | Higher | Higher | Lower |
Experimental Protocols
Detailed methodologies for evaluating solvent performance in the Suzuki-Miyaura coupling and Grignard reactions are provided below. These protocols can be adapted to directly compare this compound with other solvents.
Protocol 1: Evaluation of Solvent Performance in a Suzuki-Miyaura Cross-Coupling Reaction
Objective: To compare the effect of different solvents on the yield of a Suzuki-Miyaura cross-coupling reaction between 4-bromoanisole (B123540) and phenylboronic acid.
Materials:
-
Palladium(II) acetate (B1210297) [Pd(OAc)₂]
-
Triphenylphosphine (PPh₃)
-
4-Bromoanisole
-
Phenylboronic acid
-
Potassium carbonate (K₂CO₃)
-
Solvents to be tested (e.g., this compound, Toluene, THF, CPME)
-
Internal standard (e.g., dodecane)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Gas chromatography-mass spectrometry (GC-MS) equipment
Procedure:
-
To a series of oven-dried reaction tubes, add Pd(OAc)₂ (2 mol%), PPh₃ (4 mol%), 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).
-
Add a magnetic stir bar to each tube.
-
To each tube, add 5 mL of the respective degassed solvent to be tested.
-
Seal the tubes and heat the reactions at 80 °C for 4 hours with vigorous stirring.
-
After cooling to room temperature, add a known amount of the internal standard to each reaction mixture.
-
Quench the reactions by adding 10 mL of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine (10 mL), and dry over anhydrous MgSO₄.
-
Filter the mixture and analyze the filtrate by GC-MS to determine the yield of the product, 4-methoxybiphenyl.
Protocol 2: Evaluation of Solvent Performance in a Grignard Reaction
Objective: To compare the efficiency of different aprotic solvents in the formation of a Grignard reagent and its subsequent reaction with a ketone.
Materials:
-
Magnesium turnings
-
Iodine crystal
-
Aprotic solvents to be tested (e.g., Toluene, THF, CPME) - Note: this compound is not suitable for this reaction.
-
Anhydrous diethyl ether (for comparison)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Gas chromatography-mass spectrometry (GC-MS) equipment
Procedure:
-
In a series of flame-dried round-bottom flasks equipped with a reflux condenser and a magnetic stir bar, place magnesium turnings (1.2 equiv) and a small crystal of iodine.
-
To each flask, add 5 mL of the respective anhydrous aprotic solvent.
-
Prepare a solution of bromobenzene (1.0 equiv) in 5 mL of the same solvent.
-
Add a small portion of the bromobenzene solution to the magnesium suspension. Gentle heating may be required to initiate the reaction (disappearance of the iodine color and bubbling).
-
Once the reaction starts, add the remaining bromobenzene solution dropwise to maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes.
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Add a solution of acetone (1.0 equiv) in 5 mL of the respective solvent dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour.
-
Quench the reaction by slowly adding 10 mL of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine (10 mL), and dry over anhydrous MgSO₄.
-
Filter the mixture and analyze the filtrate by GC-MS to determine the yield of the product, 2-phenylpropan-2-ol.
Visualizing Reaction Mechanisms and Workflows
To further aid in understanding the processes discussed, the following diagrams, generated using Graphviz, illustrate the catalytic cycle of the Suzuki-Miyaura coupling and a general workflow for solvent selection in a Grignard reaction.
Conclusion
This compound presents an interesting profile as a potential solvent. Its inferred performance in Suzuki-Miyaura couplings, coupled with its likely favorable safety and environmental profile compared to traditional solvents like toluene, makes it a candidate worth exploring for specific applications. However, its protic nature renders it unsuitable for reactions involving strong bases or organometallic reagents like Grignard reagents.
References
A Spectroscopic Comparison of 2-Cyclohexylpropan-2-ol and Its Isomers
For Immediate Release: This guide provides a detailed spectroscopic comparison of 2-cyclohexylpropan-2-ol, a tertiary alcohol, with its primary and secondary alcohol isomers: 3-cyclohexylpropan-1-ol (B73554) and 1-cyclohexylpropan-1-ol, along with the cyclic isomer, cyclononanol. This document is intended for researchers, scientists, and professionals in drug development and chemical analysis, offering objective experimental data to aid in the structural elucidation and differentiation of these compounds.
The isomers of this compound, all sharing the molecular formula C9H18O, present a unique challenge in structural identification due to their similar molecular weights. Spectroscopic methods such as Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) are crucial for distinguishing between their primary, secondary, and tertiary alcohol structures, as well as their cyclic and acyclic frameworks.
Structural Isomers Under Comparison
A logical depiction of the structural relationships between this compound and the selected isomers is presented below.
Spectroscopic Data Analysis
The following sections detail the expected and observed spectroscopic features for each compound, with quantitative data summarized in comparative tables.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the presence of the hydroxyl (-OH) functional group and differentiating between primary, secondary, and tertiary alcohols based on the C-O stretching vibration. All the analyzed alcohols exhibit a strong, broad O-H stretching absorption in the region of 3200-3600 cm⁻¹, which is characteristic of hydrogen-bonded hydroxyl groups.[1][2] The C-H stretching vibrations for the alkyl groups are observed just below 3000 cm⁻¹.[1]
| Compound | O-H Stretch (cm⁻¹) | C-O Stretch (cm⁻¹) | Reference(s) |
| This compound | ~3400 (broad) | ~1150 | [3] |
| 1-Cyclohexylpropan-1-ol | ~3350 (broad) | ~1100 | [4] |
| 3-Cyclohexylpropan-1-ol | ~3330 (broad) | ~1050 | [5] |
| Cyclononanol | ~3350 (broad) | ~1070 | Spectral Database for Organic Compounds (SDBS) |
The position of the C-O stretching absorption is diagnostic for the substitution of the alcohol. Primary alcohols, like 3-cyclohexylpropan-1-ol, show this band around 1050 cm⁻¹. Secondary alcohols, such as 1-cyclohexylpropan-1-ol and cyclononanol, exhibit the C-O stretch at a higher frequency, around 1100 cm⁻¹. Tertiary alcohols, represented by this compound, have a C-O stretching vibration at an even higher wavenumber, around 1150 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.
The proton NMR spectra of these isomers show distinct signals that are key to their identification.
| Compound | Key ¹H NMR Signals (δ, ppm) | Reference(s) |
| This compound | ~1.0 (s, 6H, 2xCH₃), ~1.2 (s, 1H, OH), ~1.0–1.8 (m, 11H, cyclohexyl) | [6][7] |
| 1-Cyclohexylpropan-1-ol | ~0.9 (t, 3H, CH₃), ~1.4 (m, 2H, CH₂), ~3.3 (m, 1H, CH-OH), ~1.0-1.8 (m, 11H, cyclohexyl) | [4] |
| 3-Cyclohexylpropan-1-ol | ~3.6 (t, 2H, CH₂-OH), ~1.1-1.8 (m, 15H, remaining CH₂ and cyclohexyl) | [5][8] |
| Cyclononanol | ~3.8 (m, 1H, CH-OH), ~1.4-1.8 (m, 16H, ring CH₂) | SDBS |
Key Differentiating Features in ¹H NMR:
-
This compound: The presence of a singlet integrating to 6 protons for the two equivalent methyl groups is a clear indicator of the tertiary alcohol structure. The absence of a proton on the carbon bearing the hydroxyl group is also characteristic.[6]
-
1-Cyclohexylpropan-1-ol: A triplet for the terminal methyl group and a multiplet for the proton on the hydroxyl-bearing carbon (CH-OH) are indicative of this secondary alcohol.[4]
-
3-Cyclohexylpropan-1-ol: A triplet integrating to 2 protons around 3.6 ppm is characteristic of the -CH₂-OH group of a primary alcohol.[5]
-
Cyclononanol: The spectrum is characterized by a complex set of multiplets for the ring protons and a distinct multiplet for the proton attached to the hydroxyl-bearing carbon.
The chemical shift of the carbon atom bonded to the hydroxyl group is highly diagnostic in ¹³C NMR.
| Compound | Key ¹³C NMR Signals (δ, ppm) | Reference(s) |
| This compound | ~70-75 (C-OH, quaternary), ~25-30 (2xCH₃), ~26-50 (cyclohexyl) | [6] |
| 1-Cyclohexylpropan-1-ol | ~75 (CH-OH), ~10 (CH₃), ~30 (CH₂), ~26-45 (cyclohexyl) | [4] |
| 3-Cyclohexylpropan-1-ol | ~63 (CH₂-OH), ~26-40 (remaining CH₂ and cyclohexyl) | [5] |
| Cyclononanol | ~72 (CH-OH), ~22-38 (ring CH₂) | SDBS |
Key Differentiating Features in ¹³C NMR:
-
This compound: The quaternary carbon attached to the -OH group appears around 70-75 ppm.[6]
-
1-Cyclohexylpropan-1-ol: The secondary carbon attached to the -OH group is found further downfield, around 75 ppm.
-
3-Cyclohexylpropan-1-ol: The primary carbon bonded to the -OH group is the most shielded, appearing around 63 ppm.[5]
-
Cyclononanol: The secondary carbon with the hydroxyl group is observed around 72 ppm.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation patterns of the isomers. For alcohols, the molecular ion peak (M⁺) can be weak or absent due to facile dehydration.[6][9]
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) | Reference(s) |
| This compound | 142 (often weak or absent) | 124 (M-18, loss of H₂O), 59 (C₃H₇O⁺) | [6] |
| 1-Cyclohexylpropan-1-ol | 142 | 124 (M-18), 113 (M-C₂H₅), 83 (C₆H₁₁⁺), 57 (C₃H₅O⁺) | [4] |
| 3-Cyclohexylpropan-1-ol | 142 | 124 (M-18), 98, 83 (C₆H₁₁⁺), 69, 55 | [5] |
| Cyclononanol | 142 | 124 (M-18), 98, 84, 69, 55 | SDBS |
Key Differentiating Features in MS:
-
This compound: Fragmentation is dominated by the loss of water (M-18) and alpha-cleavage to yield a stable tertiary carbocation or a fragment of m/z 59.[6]
-
1-Cyclohexylpropan-1-ol: Alpha-cleavage can result in the loss of an ethyl radical (M-29) or a cyclohexyl radical (M-83).
-
3-Cyclohexylpropan-1-ol: The fragmentation pattern is more complex, often showing a prominent peak for the cyclohexyl cation (m/z 83).[5]
-
Cyclononanol: The fragmentation is characterized by the loss of water and subsequent ring fragmentation, leading to a series of alkene-like fragments.
Experimental Protocols
The following are generalized protocols for the spectroscopic techniques discussed.
General Workflow for Spectroscopic Analysis
The logical flow for sample analysis using multiple spectroscopic techniques is outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy [10]
-
Sample Preparation: A sample of 5-10 mg for ¹H NMR or 20-50 mg for ¹³C NMR is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a vial and then transferred to an NMR tube.
-
Data Acquisition: The NMR tube is placed in the spectrometer. The magnetic field is locked and shimmed to ensure homogeneity. For ¹H NMR, 8-16 scans are typically acquired. For ¹³C NMR, a larger number of scans is necessary due to the low natural abundance of the ¹³C isotope.
-
Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed to generate the spectrum, which is then phased and baseline-corrected.
Infrared (IR) Spectroscopy [10]
-
Sample Preparation: For liquid samples, a thin film is prepared between two salt plates (e.g., NaCl) or by placing a drop on an Attenuated Total Reflectance (ATR) crystal.
-
Background Spectrum: A background spectrum of the empty instrument is recorded.
-
Sample Spectrum: The sample is placed in the instrument, and the spectrum is acquired. The instrument's software automatically subtracts the background from the sample spectrum.
Mass Spectrometry (MS) [10]
-
Sample Introduction: The sample is introduced into the mass spectrometer, often via Gas Chromatography (GC) for separation from a mixture.
-
Ionization: The sample molecules are ionized, typically by electron impact (EI).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer.
-
Detection: The abundance of each ion is measured by a detector, generating the mass spectrum.
This guide demonstrates that a combination of IR, NMR, and Mass Spectrometry allows for the unambiguous differentiation of this compound from its primary, secondary, and cyclic isomers. The distinct spectroscopic signatures arising from their unique structural features are key to their successful identification.
References
- 1. benchchem.com [benchchem.com]
- 2. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. Solved Label the IR spectrum for these two compounds A) | Chegg.com [chegg.com]
- 4. 1-Cyclohexyl-1-propanol | C9H18O | CID 86535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Cyclohexyl-1-propanol | C9H18O | CID 70763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 16664-07-6 | Benchchem [benchchem.com]
- 7. Solved Analyze the 1H NMR of 2-cyclohexyl-2-propanol. In | Chegg.com [chegg.com]
- 8. 3-CYCLOHEXYL-1-PROPANOL(1124-63-6) 1H NMR [m.chemicalbook.com]
- 9. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 10. benchchem.com [benchchem.com]
A Comparative Analysis of the Reaction Kinetics of 2-Cyclohexylpropan-2-ol in Acid-Catalyzed Dehydration
For Researchers, Scientists, and Drug Development Professionals: An In-depth Look at the Reaction Kinetics of a Bulky Tertiary Alcohol
In the realm of organic synthesis and drug development, a thorough understanding of reaction kinetics is paramount for process optimization and the rational design of molecular entities. This guide provides a comparative analysis of the reaction kinetics of 2-cyclohexylpropan-2-ol, a tertiary alcohol, focusing on its acid-catalyzed dehydration. By examining its reactivity in the context of other tertiary alcohols, this document aims to provide valuable insights for researchers working with sterically hindered molecules.
Introduction to the Dehydration of this compound
This compound is a tertiary alcohol characterized by a bulky cyclohexyl group attached to the carbinol carbon. Its acid-catalyzed dehydration is a classic example of an E1 elimination reaction, proceeding through a stable tertiary carbocation intermediate. The rate of this reaction is influenced by several factors, most notably the stability of the carbocation formed and the reaction conditions employed. Understanding these kinetics is crucial for predicting reaction outcomes, optimizing yields, and controlling the formation of potential byproducts.
Comparative Kinetic Data
While specific quantitative kinetic data such as rate constants and activation energies for the dehydration of this compound are not extensively reported in publicly available literature, a comparative analysis can be drawn from the well-established principles of carbocation stability and data from analogous tertiary alcohols. The rate of dehydration for tertiary alcohols generally follows the order of the stability of the carbocation intermediate formed.
| Alcohol | Structure | Relative Dehydration Rate (Predicted) | Key Factors Influencing Rate |
| This compound | Moderate to Fast | Formation of a stable tertiary carbocation. The bulky cyclohexyl group may have minor steric effects on the approach of the protonating acid and the subsequent departure of the leaving group. | |
| tert-Butanol (2-Methyl-2-propanol) | Fast | Forms a stable tertiary carbocation. Serves as a common benchmark for tertiary alcohol reactivity. | |
| 2-Phenyl-2-propanol | Very Fast | The resulting tertiary carbocation is significantly stabilized by resonance with the adjacent phenyl group, leading to a faster reaction rate compared to non-aromatic tertiary alcohols.[1] | |
| Triphenylmethanol | Extremely Fast | The triphenylmethyl cation is highly stabilized by resonance across the three phenyl rings, making its formation and the subsequent dehydration reaction very rapid.[2] |
Note: The relative rates are predicted based on the principles of carbocation stability. Experimental verification under identical conditions is necessary for a precise quantitative comparison.
Reaction Mechanism and Signaling Pathway
The acid-catalyzed dehydration of this compound proceeds through a well-defined E1 (Elimination, Unimolecular) mechanism. This multi-step process involves the formation of a carbocation intermediate, which is the rate-determining step.
References
A Comparative Analysis of 2-Cyclohexylpropan-2-ol and its Isomer: A Guide to Spectroscopic Cross-Referencing
For Immediate Release
This guide provides a comprehensive comparison of the analytical data for 2-cyclohexylpropan-2-ol and its structural isomer, 1-cyclohexylpropan-2-ol (B15046462). Designed for researchers, scientists, and drug development professionals, this document outlines the key spectroscopic features of these compounds and offers a framework for cross-referencing experimental data with scientific literature. Detailed experimental protocols for the primary analytical techniques are also provided to support the replication and verification of these findings.
Executive Summary
This compound, a tertiary alcohol, and its secondary alcohol isomer, 1-cyclohexylpropan-2-ol, share the same molecular formula (C₉H₁₈O) and molecular weight (142.24 g/mol ), yet exhibit distinct spectroscopic properties due to their structural differences. This guide presents a side-by-side comparison of their expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. A common synthetic route for this compound is the Grignard reaction between cyclohexylmagnesium bromide and acetone.[1] In contrast, 1-cyclohexylpropan-2-ol is often synthesized by the reduction of 1-cyclohexylpropan-2-one.[2]
Comparative Analytical Data
The following tables summarize the expected analytical data for this compound and 1-cyclohexylpropan-2-ol based on established spectroscopic principles. It is important to note that while extensive public databases of experimental spectra for these specific compounds are limited, these predictions are based on the analysis of their chemical structures and data from similar compounds.[2]
Table 1: Comparative ¹H NMR Data (Predicted)
| Assignment | This compound | 1-Cyclohexylpropan-2-ol |
| -CH₃ Protons | ~1.2 ppm (singlet, 6H) | Doublet |
| -OH Proton | ~1.6 ppm (singlet, 1H) | Doublet/Multiplet |
| Cyclohexyl Protons | 1.0 - 1.8 ppm (multiplet, 11H) | Multiplet |
| -CH-OH Proton | N/A | Multiplet |
| -CH₂- Protons | N/A | Multiplet |
Table 2: Comparative ¹³C NMR Data (Predicted)
| Assignment | This compound | 1-Cyclohexylpropan-2-ol |
| -CH₃ Carbons | ~27 ppm | ~20-25 ppm |
| Cyclohexyl Carbons | ~26-47 ppm | ~25-45 ppm |
| >C-OH (Quaternary) | ~72 ppm | N/A |
| -CH-OH Carbon | N/A | ~60-80 ppm[2] |
Table 3: Comparative IR and Mass Spectrometry Data (Predicted)
| Technique | This compound | 1-Cyclohexylpropan-2-ol |
| IR: O-H Stretch | Broad, ~3400 cm⁻¹ | Broad, 3200-3600 cm⁻¹[2] |
| MS: Molecular Ion | m/z 142 (often weak or absent) | m/z 142[2] |
| MS: Key Fragments | m/z 127 ([M-CH₃]⁺), 124 ([M-H₂O]⁺), 59 ([M-C₆H₁₁]⁺) | m/z 124 ([M-H₂O]⁺), Alpha-cleavage fragments[2] |
Experimental Protocols
Detailed methodologies for acquiring the analytical data presented above are crucial for accurate cross-referencing.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
-
NMR Spectrometer (e.g., 400 MHz)
-
5 mm NMR tubes
-
Deuterated solvent (e.g., CDCl₃)
-
Sample (5-10 mg for ¹H, 20-50 mg for ¹³C)
-
Glass pipettes and vials
Procedure:
-
Sample Preparation: Accurately weigh the sample and dissolve it in approximately 0.7 mL of the deuterated solvent in a clean vial.
-
Transfer: Using a glass pipette, transfer the solution into an NMR tube.
-
Acquisition: Insert the tube into the spectrometer and acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data.
-
Analysis: Integrate the signals and determine the chemical shifts (ppm) and coupling constants (Hz) to assign the peaks to the corresponding nuclei.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Materials:
-
FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Sample (a few drops or a small amount of solid)
-
Solvent for cleaning (e.g., isopropanol)
Procedure:
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a small amount of the sample directly onto the ATR crystal.
-
Spectrum Acquisition: Collect the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).
-
Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Materials:
-
GC-MS instrument
-
Helium (carrier gas)
-
Sample dissolved in a volatile solvent (e.g., dichloromethane)
-
GC column suitable for alcohol analysis
Procedure:
-
Injection: Inject a small volume of the prepared sample into the GC inlet.
-
Separation: The sample is vaporized and separated based on its components' boiling points and interactions with the GC column.
-
Ionization and Mass Analysis: As the compound elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron impact) and fragmented. The mass-to-charge ratio (m/z) of the resulting ions is measured.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the fragmentation pattern, which can be used to deduce the structure of the molecule.
Visualization of Analytical Workflow and a Hypothetical Signaling Pathway
To further aid in the understanding of the analytical process and potential applications, the following diagrams are provided.
Caption: A logical workflow for the synthesis, purification, and analytical characterization of this compound, culminating in cross-referencing with scientific literature.
Caption: A hypothetical signaling pathway illustrating how a derivative of this compound might modulate a cellular response through receptor binding and downstream enzyme regulation.
References
Safety Operating Guide
Proper Disposal of 2-Cyclohexylpropan-2-ol: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of laboratory chemicals is a critical component of research integrity and environmental protection. This document provides a comprehensive, step-by-step guide for the proper disposal of 2-Cyclohexylpropan-2-ol (CAS No. 16664-07-6), a compound utilized in various research and development applications.
Adherence to these procedures is essential for minimizing risks to personnel and the environment. This guide is intended for researchers, scientists, and drug development professionals who handle this chemical.
I. Hazard Identification and Safety Data
For context and as a precautionary measure, safety data for a closely related structural isomer, 2-cyclohexylpropan-1-ol, is also included.
| Parameter | Value/Information | Source |
| Chemical Name | This compound | |
| CAS Number | 16664-07-6 | [1][2][3][4] |
| Molecular Formula | C₉H₁₈O | [2] |
| Hazard Statements | H227 (Combustible liquid), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [1] |
| Signal Word | Warning | [1] |
| Analog Flash Point | 92.2°C (for 2-cyclohexylpropan-1-ol) | [5] |
| Disposal Recommendation | Treat as hazardous waste. Do not dispose of down the drain. |
II. Experimental Protocol: Waste Collection and Preparation for Disposal
The following protocol outlines the mandatory steps for the safe collection, labeling, and temporary storage of this compound waste within a laboratory setting.
Materials:
-
Chemically resistant waste container with a secure, leak-proof lid (e.g., high-density polyethylene)
-
Hazardous waste labels
-
Personal Protective Equipment (PPE): safety goggles, chemical-resistant gloves, lab coat
Procedure:
-
Container Selection: Choose a waste container that is in good condition and compatible with alcohols.
-
Labeling: Before adding any waste, affix a hazardous waste label to the container. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The CAS number: "16664-07-6"
-
The date of first accumulation
-
Associated hazards (e.g., Combustible, Irritant)
-
-
Waste Accumulation:
-
Conduct all waste transfers inside a certified chemical fume hood to minimize inhalation exposure.
-
Carefully pour the this compound waste into the designated container, avoiding splashes.
-
Keep the waste container securely closed at all times, except when actively adding waste.
-
-
Container Full:
-
Do not overfill the container. Leave a minimum of 10% headspace to accommodate vapor expansion.
-
Securely fasten the lid.
-
Wipe the exterior of the container to remove any contamination.
-
-
Temporary Storage:
-
Store the sealed and labeled container in a designated satellite accumulation area.
-
This area should be a cool, well-ventilated space away from ignition sources and incompatible materials.[6]
-
-
Disposal:
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
III. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
Disclaimer: This information is intended as a guide and should be supplemented by your institution's specific safety and disposal protocols. Always consult with your Environmental Health and Safety (EHS) department for detailed guidance.
References
Personal protective equipment for handling 2-Cyclohexylpropan-2-ol
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-Cyclohexylpropan-2-ol in a laboratory setting. The information is tailored for researchers, scientists, and professionals in drug development to ensure safe handling and build trust in laboratory safety practices.
Hazard Identification and Personal Protective Equipment (PPE)
While specific hazard data for this compound is not extensively available, its structural similarity to other tertiary alcohols suggests it should be handled with care. It is prudent to treat it as a potentially combustible liquid that may cause skin and eye irritation. The following table summarizes the recommended PPE.
| Protective Equipment | Specification | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). | Protects against splashes and vapors that can cause serious eye irritation.[1] |
| Hand Protection | Chemically impermeable gloves (e.g., nitrile, neoprene). Gloves must be inspected prior to use. | Prevents skin contact, which may cause irritation.[1] |
| Skin and Body Protection | Fire/flame resistant and impervious clothing. Laboratory coat. | Protects against accidental spills and potential flammability.[1] |
| Respiratory Protection | Use in a well-ventilated area. If ventilation is inadequate, use a NIOSH-approved respirator. | Minimizes inhalation of potentially harmful vapors.[2] |
Safe Handling and Storage Procedures
Proper handling and storage are crucial to maintain the integrity of this compound and ensure a safe laboratory environment.
| Procedure | Guideline |
| Handling | Handle in a well-ventilated place, preferably within a fume hood.[1][3] Avoid contact with skin and eyes.[1] Use non-sparking tools to prevent ignition.[1][4] |
| Storage | Store in a tightly closed, airtight container in a dry, cool, and well-ventilated area.[1] Keep away from heat, sparks, open flames, and strong oxidizing agents. Recommended storage temperature is ≤25°C.[5] |
Spill and Emergency Procedures
In the event of a spill or accidental exposure, immediate and appropriate action is necessary to mitigate risks.
| Emergency Situation | Procedure |
| Spill Management | Evacuate personnel to a safe area.[1] Remove all sources of ignition.[1][4] Absorb the spill with inert materials (e.g., vermiculite, sand) and collect for disposal as hazardous waste.[5] |
| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[1] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician. |
| Fire Extinguishing | Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1] |
Disposal Plan
Proper disposal of this compound is critical to prevent environmental contamination and ensure regulatory compliance.
| Disposal Step | Procedure |
| Waste Collection | Collect waste in a designated, chemically resistant, and leak-proof container.[3] The container must be clearly labeled as "Hazardous Waste" with the full chemical name.[3] |
| Container Management | Keep the waste container tightly closed when not in use.[3] Do not overfill the container, leaving at least 10% headspace.[3] |
| Storage Pending Disposal | Store the sealed and labeled container in a designated satellite accumulation area away from incompatible materials.[3] |
| Final Disposal | Arrange for pickup and disposal by a licensed hazardous waste disposal service.[3] Do not dispose of down the drain.[3] |
Experimental Workflow for Handling this compound
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
